Cyamemazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
10-[3-(dimethylamino)-2-methylpropyl]phenothiazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3S/c1-14(12-21(2)3)13-22-16-6-4-5-7-18(16)23-19-9-8-15(11-20)10-17(19)22/h4-10,14H,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFGIOIONGJGRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863190 | |
| Record name | 10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3546-03-0 | |
| Record name | 2-Cyano-10-(3-dimethylamino-2-methylpropyl)phenothiazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3546-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyamemazine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003546030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyamemazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09000 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyamemazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.541 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYAMEMAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2JGV5CNU4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
204-205 | |
| Record name | Cyamemazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09000 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
The Atypical Antipsychotic Profile of Cyamemazine: A Comprehensive Pharmacological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyamemazine, a phenothiazine derivative, has long been utilized in clinical practice for the management of schizophrenia and anxiety-related symptoms.[1] While historically classified as a typical antipsychotic, a growing body of evidence reveals a pharmacological profile more aligned with atypical antipsychotics. This distinction is primarily attributed to its potent antagonist activity at various serotonin receptors, which contributes to a favorable side-effect profile, particularly a reduced incidence of extrapyramidal symptoms (EPS), and significant anxiolytic properties.[1][2] This in-depth technical guide provides a comprehensive overview of the pharmacological profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.
Core Pharmacological Profile: Receptor Binding Affinity
This compound exhibits a broad receptor binding profile, with high affinity for a range of dopamine, serotonin, histamine, muscarinic, and adrenergic receptors. Its "atypicality" stems from a higher affinity for serotonin 5-HT2A receptors compared to dopamine D2 receptors, a characteristic shared with other atypical antipsychotics.[3][4] This differential affinity is believed to mitigate the risk of motor side effects commonly associated with D2 receptor blockade in the nigrostriatal pathway.
Table 1: Receptor Binding Affinity of this compound (Ki in nM)
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine Receptors | ||
| Human D1 | 3.9 | |
| Human D2 | 5.8 | |
| Human D2L | 4.6 | |
| Human D2S | 3.3 | |
| Human D3 | 6.2 | |
| Human D4.2 | 8.5 | |
| Human D5 | 10.7 | |
| Serotonin Receptors | ||
| Human 5-HT1A | Low Affinity | |
| Human 5-HT2A | 1.5 | |
| Human 5-HT2C | 11.8 | |
| Human 5-HT3 | 2900 | |
| Human 5-HT7 | 22 | |
| Histamine Receptors | ||
| H1 | High Affinity | |
| Muscarinic Receptors | ||
| M1 | 13 | |
| M2 | 42 | |
| M3 | 321 | |
| M4 | 12 | |
| M5 | 35 | |
| Adrenergic Receptors | ||
| α1 | High Affinity |
Functional Activity and Signaling Pathways
This compound's interaction with various receptors translates into distinct functional outcomes. Its antagonist activity at D2 receptors is central to its antipsychotic efficacy, while its potent blockade of 5-HT2A and 5-HT2C receptors contributes to its atypical profile and anxiolytic effects.
Signaling Pathway of this compound's Atypical Antipsychotic Action
References
- 1. This compound as an anxiolytic drug on the elevated plus maze and light/dark paradigm in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.isciii.es [scielo.isciii.es]
- 3. A positron emission tomography (PET) study of cerebral dopamine D2 and serotonine 5-HT2A receptor occupancy in patients treated with this compound (Tercian) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Receptor Binding Affinity of Cyamemazine: 5-HT2A vs. D2 Receptors
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyamemazine (Tercian®) is a phenothiazine-class antipsychotic agent utilized in the treatment of schizophrenia and, notably, for psychosis-associated anxiety.[1][2] Although structurally classified as a typical antipsychotic, its pharmacological profile and clinical effects align more closely with atypical antipsychotics.[1][3] This distinction is largely attributed to its unique receptor binding profile, characterized by potent antagonism at multiple serotonin receptors in addition to the classical dopamine D2 receptor blockade.[2] This guide provides an in-depth analysis of this compound's binding affinity for the serotonin 2A (5-HT2A) and dopamine D2 receptors, presenting quantitative data, detailed experimental methodologies, and visual representations of key concepts and workflows. A central finding is that this compound exhibits a significantly higher affinity for the 5-HT2A receptor compared to the D2 receptor, a feature believed to underlie its low propensity for inducing extrapyramidal side effects.
Receptor Binding Affinity: Quantitative Data
The affinity of a ligand for a receptor is quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand (this compound) that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki value signifies a higher binding affinity. This compound's binding profile reveals a clear preference for the 5-HT2A receptor over the D2 receptor.
In vitro studies using human recombinant receptors have consistently demonstrated that this compound's affinity for h5-HT2A receptors is approximately four times higher than for hD2 receptors. This potent 5-HT2A antagonism is a key characteristic shared with atypical antipsychotics and is linked to a reduced risk of extrapyramidal symptoms. The data from key studies are summarized in the table below.
| Receptor Subtype | Ligand | Ki (nM) | Cell Line / Tissue Source | Reference |
| Human 5-HT2A | This compound | 1.5 ± 0.7 | CHO Cells | |
| Human D2 | This compound | 5.8 ± 0.8 | CHO Cells | |
| Human D2L | This compound | 4.6 | Sf9 Cells | |
| Human D2S | This compound | 3.3 | Sf9 Cells | |
| Human 5-HT2A | Monodesmethyl this compound | 1.5 | CHO Cells | |
| Human D2 | Monodesmethyl this compound | 12 | CHO Cells | |
| Human 5-HT2A | This compound Sulfoxide | 39 | CHO Cells |
Table 1: Comparative binding affinities (Ki) of this compound and its primary metabolites for human serotonin 5-HT2A and dopamine D2 receptors.
Furthermore, in vivo studies in patients using positron emission tomography (PET) have confirmed these in vitro findings. These studies show that this compound induces near-saturation of 5-HT2A receptors even at low plasma concentrations, while occupancy of D2 receptors increases more gradually with dose and does not reach saturation. The effective plasma level of this compound required to achieve 50% occupancy of D2 receptors was found to be fourfold higher than that for 5-HT2A receptors.
Experimental Protocols: Radioligand Binding Assay
The determination of receptor binding affinities (Ki values) is predominantly achieved through competitive radioligand binding assays. This technique is considered the gold standard for quantifying the interaction between a ligand and its receptor target.
Objective
To determine the binding affinity (Ki) of an unlabeled test compound (this compound) for a specific receptor (e.g., 5-HT2A or D2) by quantifying its ability to compete with and displace a radiolabeled ligand of known affinity.
Materials
-
Receptor Source: Homogenized membrane preparations from cultured cell lines stably expressing specific human recombinant receptor subtypes (e.g., CHO, HEK-293, Sf9 cells) are commonly used.
-
Radioligand: A high-affinity, high-specificity radiolabeled ligand for the target receptor. Examples include [³H]ketanserin for 5-HT2A receptors and [³H]spiperone or [¹¹C]raclopride for D2 receptors.
-
Test Compound: Unlabeled this compound dissolved in an appropriate solvent, with serial dilutions prepared.
-
Buffers:
-
Incubation Buffer: Typically a buffered solution such as 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold incubation buffer used to terminate the reaction and remove unbound radioligand.
-
-
Apparatus: 96-well microplates, a vacuum filtration manifold (e.g., cell harvester), glass fiber filters (e.g., GF/C), and a liquid scintillation counter.
Procedure: Competitive Inhibition Assay
-
Membrane Preparation: Frozen cell pellets expressing the target receptor are thawed and homogenized in cold lysis buffer. The homogenate is centrifuged to pellet the membranes. This wash step is often repeated. The final pellet is resuspended in assay buffer, and protein concentration is determined (e.g., using a BCA assay).
-
Assay Setup: The assay is performed in 96-well plates. To each well, the following are added in order:
-
Receptor membrane preparation (e.g., 50-120 µg protein).
-
A range of concentrations of the unlabeled test compound (this compound). For determining non-specific binding, a high concentration of a known standard antagonist is used instead. For total binding, only buffer is added.
-
A fixed concentration of the radioligand (typically at or near its Kd value).
-
-
Incubation: The plates are incubated, often with gentle agitation, to allow the binding reaction to reach equilibrium. A typical condition is 60 minutes at 30°C.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration. The contents of each well are aspirated over a glass fiber filter, which traps the cell membranes (and thus the bound radioligand). Unbound radioligand passes through the filter.
-
Washing: The filters are immediately washed multiple times with ice-cold wash buffer to minimize non-specific binding.
-
Radioactivity Measurement: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter, corresponding to the amount of bound radioligand, is then quantified using a liquid scintillation counter.
Data Analysis
-
The raw data (counts per minute) are converted to represent the amount of specifically bound radioligand at each concentration of the test compound.
-
The data are plotted as the percentage of specific binding versus the log concentration of this compound.
-
Non-linear regression analysis is used to fit the resulting sigmoidal curve and determine the IC50 value, which is the concentration of this compound that displaces 50% of the specifically bound radioligand.
-
The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
Visualizations
This compound Receptor Antagonism
The following diagram illustrates the fundamental antagonistic relationship of this compound with 5-HT2A and D2 receptors, highlighting its preferential affinity.
References
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Cyamemazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyamemazine, a phenothiazine derivative, is an antipsychotic and anxiolytic agent with a unique receptor binding profile. This technical guide provides a comprehensive overview of the molecular structure and stereochemistry of the this compound molecule. It includes a detailed analysis of its chemical composition, three-dimensional structure, and stereochemical properties. This document also presents its receptor binding affinities and discusses the experimental methodologies used for its characterization. Furthermore, key signaling pathways modulated by this compound are visualized to provide a deeper understanding of its mechanism of action.
Molecular Structure of this compound
This compound, with the IUPAC name 10-[3-(dimethylamino)-2-methylpropyl]phenothiazine-2-carbonitrile, is a tricyclic compound belonging to the phenothiazine class of drugs.[1] Its chemical formula is C₁₉H₂₁N₃S, and it has a molecular weight of 323.46 g/mol .[2] The molecule consists of a phenothiazine core, a three-ring structure where two benzene rings are fused to a central thiazine ring, substituted with a cyano group at the 2-position. A dimethylaminomethylpropyl side chain is attached to the nitrogen atom of the thiazine ring.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₁N₃S | [1] |
| Molecular Weight | 323.46 g/mol | [2] |
| IUPAC Name | 10-[3-(dimethylamino)-2-methylpropyl]phenothiazine-2-carbonitrile | [1] |
| CAS Number | 3546-03-0 | |
| Melting Point | 204-205 °C | |
| Appearance | Light yellow to yellow-green powder | |
| Solubility | Soluble in DMSO |
Crystallographic Data and Molecular Geometry
Note: Detailed crystallographic data, including specific bond lengths and angles for various this compound salts, can be accessed from the Cambridge Crystallographic Data Centre (CCDC) using the deposition numbers CCDC 2107125–2107130, 2167745, and 2217813.
Stereochemistry of this compound
A critical aspect of this compound's molecular structure is the presence of a chiral center.
The Chiral Center and Enantiomers
The carbon atom at the 2-position of the propyl side chain, to which the methyl group is attached, is a stereocenter. This is because it is bonded to four different groups: a hydrogen atom, a methyl group, a dimethylaminomethyl group, and the phenothiazine ring system via the rest of the propyl chain. Consequently, this compound exists as a pair of enantiomers: (R)-Cyamemazine and (S)-Cyamemazine.
Commercially, this compound is available as a racemic mixture, meaning it contains equal amounts of the (R)- and (S)-enantiomers.
Pharmacological Significance of Stereochemistry
The differential pharmacological activities of the individual enantiomers of this compound have not been extensively reported in publicly available literature. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit different binding affinities for their biological targets, leading to variations in efficacy and side-effect profiles. However, specific data on the receptor binding affinities or functional activities of (R)-Cyamemazine versus (S)-Cyamemazine are not available at the time of this writing. Further research is warranted to elucidate the specific contributions of each enantiomer to the overall therapeutic and adverse effects of racemic this compound.
Receptor Binding Profile
This compound is characterized by its broad receptor binding profile, acting as an antagonist at several dopamine and serotonin receptors. This multi-target engagement is believed to contribute to its antipsychotic and anxiolytic properties. The binding affinities of racemic this compound for various receptors, expressed as the inhibition constant (Ki), are summarized in Table 2.
| Receptor | Ki (nM) | Receptor Family | Source |
| Dopamine D₁ | 3.9 | Dopamine | |
| Dopamine D₂ | 4.6 - 5.8 | Dopamine | |
| Dopamine D₃ | 6.2 | Dopamine | |
| Dopamine D₄ | 8.5 | Dopamine | |
| Serotonin 5-HT₂ₐ | 1.5 | Serotonin | |
| Serotonin 5-HT₂c | 11.8 - 12 | Serotonin | |
| Serotonin 5-HT₃ | 75 | Serotonin | |
| Serotonin 5-HT₇ | 22 | Serotonin | |
| Muscarinic M₁ | 13 | Muscarinic | |
| Muscarinic M₂ | 42 | Muscarinic | |
| Muscarinic M₄ | 12 | Muscarinic | |
| Muscarinic M₅ | 35 | Muscarinic |
Experimental Protocols
Synthesis of Racemic this compound
A general synthetic route to phenothiazine derivatives like this compound involves the alkylation of the phenothiazine core. A plausible synthesis for racemic this compound is outlined below.
Workflow for the Synthesis of Racemic this compound:
Protocol:
-
Synthesis of 1-Chloro-3-(dimethylamino)-2-methylpropane: The precursor sidechain can be synthesized from 3-(dimethylamino)-2-methylpropan-1-ol by reaction with a chlorinating agent such as thionyl chloride.
-
Alkylation of 2-Cyanophenothiazine: 2-Cyanophenothiazine is reacted with 1-chloro-3-(dimethylamino)-2-methylpropane in the presence of a strong base, such as sodium amide, in an appropriate solvent like toluene. The reaction mixture is typically heated to drive the N-alkylation to completion.
-
Purification: The resulting crude product is then purified using standard techniques such as column chromatography to yield racemic this compound.
Chiral Separation of this compound Enantiomers
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a standard method for the separation of enantiomers. A general protocol for the chiral separation of phenothiazine derivatives is described below.
Workflow for Chiral HPLC Separation:
Protocol:
-
Column Selection: A chiral stationary phase, such as one based on cellulose or amylose derivatives (e.g., Chiralpak® series), is chosen.
-
Mobile Phase: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an amine additive (e.g., diethylamine) for basic compounds, is prepared.
-
Sample Preparation: A solution of racemic this compound is prepared in the mobile phase.
-
Chromatography: The sample is injected into the HPLC system, and the enantiomers are separated on the chiral column. The separation is monitored using a UV detector at an appropriate wavelength.
-
Optimization: The mobile phase composition, flow rate, and column temperature may be optimized to achieve baseline separation of the two enantiomer peaks.
Radioligand Binding Assay for Receptor Affinity Determination
Radioligand binding assays are used to determine the affinity of a drug for a specific receptor. A general protocol for a competitive binding assay is provided below.
Workflow for Radioligand Binding Assay:
Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., dopamine D₂ or serotonin 5-HT₂ₐ) are prepared.
-
Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.
-
Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-spiperone for D₂ receptors) and varying concentrations of the unlabeled competitor drug (this compound).
-
Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competitor. The IC₅₀ (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Signaling Pathways
This compound's therapeutic effects are mediated through its antagonism of various neurotransmitter receptors, primarily dopamine D₂ and serotonin 5-HT₂ₐ receptors.
Dopamine D₂ Receptor Antagonism
Dopamine D₂ receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Antagonism of these receptors by this compound blocks the downstream signaling cascade initiated by dopamine.
Serotonin 5-HT₂ₐ Receptor Antagonism
Serotonin 5-HT₂ₐ receptors are GPCRs that couple to Gq/11 proteins. This compound's antagonism of these receptors inhibits the signaling pathway initiated by serotonin.
References
The Anxiolytic Antipsychotic: A Technical Guide to the Discovery and Developmental History of Cyamemazine (Tercian)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyamemazine (Tercian), a phenothiazine derivative, represents a significant chapter in the history of psychopharmacology. Introduced in France in 1972 by Theraplix, it was initially classified as a typical antipsychotic. However, its unique pharmacological profile, characterized by potent anxiolytic properties and a reduced incidence of extrapyramidal side effects compared to its predecessors, has led to its consideration as an atypical antipsychotic in its clinical action. This in-depth technical guide chronicles the discovery and developmental journey of this compound, from its initial synthesis to its preclinical and clinical evaluation. It provides a comprehensive overview of its mechanism of action, receptor binding profile, pharmacokinetic properties, and clinical applications, with a focus on quantitative data and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the history and science of this unique psychotropic agent.
Discovery and Initial Synthesis
The story of this compound is rooted in the broader history of phenothiazine antipsychotics. Following the groundbreaking discovery of chlorpromazine's antipsychotic effects in the early 1950s by French researchers including Jean Delay and Pierre Deniker, the pharmaceutical industry embarked on a quest to synthesize and screen a vast array of phenothiazine derivatives in search of improved efficacy and safety profiles.[1][2][3][4][5]
This compound, chemically known as 10-(3-dimethylamino-2-methyl-propyl)phenothiazine-2-carbonitrile, was synthesized as part of these extensive research programs. The original synthesis of this compound is detailed in U.S. Patent 2,877,224. The key inventive step involved the introduction of a nitrile group at the 2-position of the phenothiazine ring, a modification that would later be understood to contribute to its unique receptor binding profile.
Original Synthesis Protocol (as described in U.S. Patent 2,877,224)
The synthesis of this compound, as outlined in the foundational patent, involves a multi-step process. Below is a likely representation of the core synthetic route:
-
Step 1: Synthesis of 2-Cyanophenothiazine. This intermediate is prepared by the reaction of phenothiazine with a cyanating agent, such as cuprous cyanide, in a suitable solvent at elevated temperatures. The reaction introduces the characteristic nitrile group onto the phenothiazine backbone.
-
Step 2: Alkylation of 2-Cyanophenothiazine. The nitrogen atom of the phenothiazine ring is then alkylated using 3-dimethylamino-2-methyl-1-chloropropane. This reaction is typically carried out in the presence of a strong base, such as sodium amide, in an inert solvent like toluene or xylene. The base deprotonates the phenothiazine nitrogen, creating a nucleophile that attacks the alkyl chloride, thereby attaching the side chain.
-
Step 3: Purification and Salt Formation. The resulting crude this compound base is then purified through techniques such as distillation under reduced pressure or recrystallization. For pharmaceutical use, the purified base is often converted to a more stable and water-soluble salt, such as the tartrate or maleate salt, by reacting it with the corresponding acid in a suitable solvent.
Preclinical Development
The preclinical evaluation of this compound was crucial in elucidating its pharmacological profile and identifying its potential therapeutic applications. These studies, primarily conducted in rodent models, revealed its antipsychotic and, notably, its potent anxiolytic properties.
Receptor Binding Profile
This compound exhibits a complex and multifaceted receptor binding profile that distinguishes it from many other phenothiazines. Unlike typical antipsychotics that primarily act as potent antagonists of the dopamine D2 receptor, this compound also shows high affinity for several serotonin receptor subtypes. This dual action is believed to be central to its clinical efficacy and favorable side-effect profile.
| Receptor Subtype | Ki (nM) |
| Dopamine D1 | 3.9 |
| Dopamine D2 | 5.8 |
| Dopamine D3 | 6.2 |
| Dopamine D4 | 8.5 |
| Serotonin 5-HT1A | Moderate Affinity |
| Serotonin 5-HT2A | 1.5 |
| Serotonin 5-HT2C | 11.8 |
| Serotonin 5-HT3 | 2900 |
| Serotonin 5-HT7 | 22 |
| Histamine H1 | High Affinity |
| Adrenergic α1 | High Affinity |
| Muscarinic M1 | Moderate Affinity |
Note: Ki values are compiled from various sources and represent the concentration of the drug that occupies 50% of the receptors. A lower Ki value indicates a higher binding affinity.
Animal Models of Anxiety
The anxiolytic effects of this compound were demonstrated in several preclinical behavioral models.
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The apparatus consists of two open and two enclosed arms, elevated from the ground. Anxiolytic compounds typically increase the time rodents spend in the open arms.
Experimental Protocol:
-
Apparatus: A plus-shaped maze with two open arms (e.g., 50 cm x 10 cm) and two closed arms (e.g., 50 cm x 10 cm with 40 cm high walls), elevated 50 cm above the floor.
-
Animals: Male mice are commonly used. They are habituated to the testing room for at least one hour before the experiment.
-
Procedure:
-
Mice are administered this compound (e.g., 0.25-1 mg/kg, intraperitoneally) or a vehicle control.
-
After a set pretreatment time (e.g., 30 minutes), each mouse is placed in the center of the maze, facing an open arm.
-
The behavior of the mouse is recorded for a 5-minute period.
-
The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.
-
This test is also used to evaluate anxiety-like behavior. It is based on the innate aversion of rodents to brightly illuminated areas. Anxiolytic drugs increase the time spent in the light compartment.
Experimental Protocol:
-
Apparatus: A rectangular box divided into a small, dark compartment and a large, illuminated compartment, with an opening connecting the two.
-
Animals: Male mice are typically used and are habituated to the testing environment.
-
Procedure:
-
Mice are treated with this compound (e.g., 0.375 mg/kg, intraperitoneally) or a vehicle.
-
Following the pretreatment period, each mouse is placed in the center of the lit compartment.
-
The animal's behavior is recorded for a 5-10 minute session.
-
Key behavioral measures include the time spent in the light compartment, the number of transitions between the two compartments, and the latency to first enter the dark compartment. An increase in the time spent in the light compartment suggests an anxiolytic effect.
-
Clinical Development
The clinical development of this compound focused on its efficacy and safety in treating schizophrenia, psychosis-associated anxiety, and later, its potential in managing withdrawal syndromes.
Pharmacokinetics in Humans
Understanding the pharmacokinetic profile of this compound is essential for its safe and effective clinical use.
| Pharmacokinetic Parameter | Value |
| Bioavailability | 10-70% |
| Elimination Half-life | Approximately 10 hours |
| Metabolism | Hepatic, primarily by CYP1A2, CYP2C8, CYP2C9, and CYP3A4. Major metabolites include N-desmethylthis compound and this compound sulfoxide. |
| Excretion | Primarily renal |
| Clinically Relevant Serum Concentrations | Anxiolysis: 4-5 µg/L; Antipsychotic effect: 18-20 µg/L |
Clinical Trials
Clinical trials have demonstrated the efficacy of this compound in managing the symptoms of schizophrenia, particularly in patients with prominent anxiety. Its antipsychotic effects are observed at higher doses (e.g., 300-600 mg/day), while significant anxiolytic benefits are seen at lower doses (e.g., 25-100 mg/day). A notable advantage observed in clinical practice is its lower propensity to cause extrapyramidal side effects at therapeutic doses compared to older, typical antipsychotics.
A significant area of clinical investigation for this compound has been its utility in facilitating benzodiazepine withdrawal. A double-blind, comparative study investigated its efficacy against bromazepam.
Clinical Trial Protocol Example: this compound for Benzodiazepine Withdrawal
-
Objective: To compare the efficacy and safety of this compound with bromazepam in managing the symptoms of benzodiazepine withdrawal.
-
Study Design: A multicenter, randomized, double-blind, parallel-group study.
-
Patient Population: Patients with a history of long-term benzodiazepine use seeking to discontinue treatment.
-
Inclusion Criteria:
-
Age 18-65 years.
-
Diagnosis of an anxiety disorder for which benzodiazepines were prescribed.
-
Stable dose of benzodiazepine for at least 3 months.
-
-
Exclusion Criteria:
-
Concomitant severe psychiatric or medical conditions.
-
History of substance abuse (other than benzodiazepines).
-
Pregnancy or lactation.
-
-
Intervention:
-
Group 1: this compound (e.g., 25-50 mg/day).
-
Group 2: Bromazepam (e.g., 3-6 mg/day).
-
Treatment duration of 4 weeks, followed by a 2-week placebo period.
-
-
Primary Efficacy Endpoint: Change from baseline in the Hamilton Anxiety Rating Scale (HARS) score.
-
Secondary Endpoints: Withdrawal symptom severity, sleep quality, and global clinical impression.
-
Safety Assessments: Monitoring of adverse events, vital signs, and laboratory parameters.
Mechanism of Action and Signaling Pathways
The therapeutic effects of this compound are a result of its interaction with multiple neurotransmitter systems.
Dopaminergic and Serotonergic Pathways
This compound's antagonism of D2 receptors in the mesolimbic pathway is thought to mediate its antipsychotic effects. However, its potent antagonism of 5-HT2A receptors is believed to counteract the D2 blockade in the nigrostriatal pathway, leading to a lower risk of extrapyramidal symptoms. Furthermore, the blockade of 5-HT2C and 5-HT7 receptors is hypothesized to contribute to its anxiolytic and antidepressant properties.
Caption: Simplified signaling pathways of this compound's action.
Developmental Timeline and Logical Relationships
The development of this compound can be visualized as a logical progression from chemical synthesis to clinical application.
Caption: Developmental workflow of this compound.
Conclusion
This compound stands as a noteworthy example of the evolution of antipsychotic medications. Its discovery, stemming from the systematic exploration of phenothiazine chemistry, led to a compound with a unique and clinically valuable pharmacological profile. The combination of antipsychotic and potent anxiolytic properties, coupled with a reduced liability for extrapyramidal side effects, has secured its place in the therapeutic armamentarium for specific psychiatric conditions. This technical guide has provided a comprehensive overview of its developmental history, from its chemical origins to its clinical applications, offering valuable insights for the ongoing quest for safer and more effective psychotropic agents.
References
- 1. A history of antipsychotic drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical and Clinical Pharmacology of this compound: Anxiolytic Effects and Prevention of Alcohol and Benzodiazepine Withdrawal Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Timeline of the Development of Antipsychotic Drugs - Voronoi [voronoiapp.com]
- 4. The story of antipsychotics: Past and present - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical and clinical pharmacology of this compound: anxiolytic effects and prevention of alcohol and benzodiazepine withdrawal syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Neurochemical Profile of Cyamemazine and its Primary Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyamemazine, a phenothiazine antipsychotic, exhibits a unique pharmacological profile characterized by its potent anxiolytic properties and a low incidence of extrapyramidal side effects.[1][2] This technical guide provides an in-depth analysis of the neurochemical properties of this compound and its two primary metabolites, monodesmethyl this compound and this compound sulfoxide. The document summarizes receptor binding affinities, details the experimental protocols for their determination, and visualizes the key signaling pathways involved. This comprehensive overview aims to support further research and development in the field of psychopharmacology.
Introduction
This compound (Tercian®) is a second-generation antipsychotic of the phenothiazine class, distinguished by its atypical properties despite its typical structural classification.[1][3] Its clinical efficacy in treating schizophrenia, particularly with associated anxiety, is attributed to its complex interaction with a wide range of neurotransmitter receptors.[1] Unlike typical antipsychotics, this compound's mechanism of action extends beyond dopamine D2 receptor antagonism, encompassing significant activity at serotonin, histamine, and adrenergic receptors. This multi-receptor profile is believed to underlie its anxiolytic effects and favorable side-effect profile.
This compound is metabolized in the liver to two main active metabolites: monodesmethyl this compound and this compound sulfoxide. Understanding the neurochemical properties of these metabolites is crucial for a complete picture of this compound's in vivo activity. This guide presents a detailed summary of the binding affinities of the parent drug and its metabolites, providing a quantitative basis for their pharmacological actions.
Receptor Binding Affinities
The affinity of this compound and its primary metabolites for various neurotransmitter receptors has been determined through in vitro radioligand binding assays. The data, presented as inhibition constants (Ki), are summarized in the tables below. A lower Ki value indicates a higher binding affinity.
Table 1: Receptor Binding Profile of this compound
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine Receptors | ||
| D1 | 3.9 | |
| D2 | 5.8 | |
| D2L | 4.6 | |
| D2S | 3.3 | |
| D3 | 6.2 | |
| D4.2 | 8.5 | |
| D4.4 | 12 | |
| D5 | 10.7 | |
| Serotonin Receptors | ||
| 5-HT1A | >1000 | |
| 5-HT2A | 1.5 | |
| 5-HT2C | 11.8 | |
| 5-HT3 | 2900 | |
| 5-HT7 | 22 | |
| Histamine Receptors | ||
| H1 | 15 | |
| Adrenergic Receptors | ||
| α1 | High Affinity | |
| Muscarinic Receptors | ||
| M1-M5 | Moderate to High Affinity |
Table 2: Receptor Binding Profile of Monodesmethyl this compound
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine Receptors | ||
| D2 | 12 | |
| Serotonin Receptors | ||
| 5-HT2A | 1.5 | |
| 5-HT2C | 12 |
Table 3: Receptor Binding Profile of this compound Sulfoxide
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine Receptors | ||
| D2 | Reduced Affinity | |
| Serotonin Receptors | ||
| 5-HT2A | 39 | |
| 5-HT2C | Reduced Affinity | |
| Histamine Receptors | ||
| H1 | 15 |
Experimental Protocols
The determination of receptor binding affinities for this compound and its metabolites predominantly relies on competitive radioligand binding assays.
Competitive Radioligand Binding Assay
This technique is a cornerstone for measuring the affinity of a test compound (e.g., this compound) for a specific receptor. It involves the competition between a radiolabeled ligand with known affinity and a non-labeled test compound for binding to the receptor.
General Protocol:
-
Membrane Preparation:
-
Cell lines (e.g., CHO, HEK-293) stably expressing the human recombinant receptor of interest are cultured and harvested.
-
Alternatively, specific brain regions from laboratory animals (e.g., rat cerebral cortex, guinea pig cerebellum) are dissected.
-
The cells or tissues are homogenized in a cold buffer solution and centrifuged to pellet the cell membranes containing the receptors. The final membrane preparation is resuspended in an appropriate assay buffer.
-
-
Binding Assay:
-
The membrane preparation is incubated in assay tubes or microplates with a fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound (this compound or its metabolites).
-
The incubation is carried out at a specific temperature (e.g., 37°C) for a duration sufficient to reach binding equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Key Signaling Pathways
The therapeutic and side effects of this compound and its metabolites are mediated by their interaction with G-protein coupled receptors (GPCRs), which in turn modulate intracellular signaling cascades. The primary mechanism involves antagonism, where the binding of the drug prevents the receptor from being activated by its endogenous ligand.
Dopamine D2 Receptor Signaling
This compound's antipsychotic effects are primarily attributed to its antagonism of D2 receptors. D2 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.
Serotonin 5-HT2A Receptor Signaling
The potent antagonism of 5-HT2A receptors by this compound is thought to contribute to its low incidence of extrapyramidal side effects. 5-HT2A receptors are coupled to Gq/11 proteins, which activate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).
Serotonin 5-HT2C Receptor Signaling
Antagonism of 5-HT2C receptors is strongly implicated in the anxiolytic properties of this compound. Similar to 5-HT2A receptors, 5-HT2C receptors are coupled to Gq/11 proteins and activate the PLC signaling cascade.
Histamine H1 Receptor Signaling
This compound's antagonism of H1 receptors contributes to its sedative effects. H1 receptors are also coupled to Gq/11 proteins, activating the PLC pathway.
Metabolism
This compound undergoes extensive metabolism in the liver, primarily through N-demethylation and oxidation, to form its main active metabolites, monodesmethyl this compound and this compound sulfoxide. Several cytochrome P450 (CYP) enzymes are involved in this process, including CYP1A2, CYP2C8, CYP2C9, and CYP3A4.
Discussion and Conclusion
The neurochemical profile of this compound and its primary metabolites reveals a complex interplay of interactions with multiple neurotransmitter systems. The high affinity of this compound for 5-HT2A and 5-HT2C receptors, in addition to its D2 receptor antagonism, provides a strong rationale for its atypical antipsychotic properties, including its anxiolytic effects and reduced risk of extrapyramidal symptoms.
The active metabolite, monodesmethyl this compound, largely retains the receptor binding profile of the parent compound, suggesting it contributes significantly to the overall therapeutic effect of this compound. In contrast, this compound sulfoxide shows a reduced affinity for D2 and 5-HT2C receptors but maintains a notable affinity for 5-HT2A and H1 receptors, which may influence the long-term effects and side-effect profile of the drug.
The detailed understanding of these neurochemical properties is essential for the rational design of new therapeutic agents with improved efficacy and safety profiles. Further research into the functional consequences of these receptor interactions and the downstream signaling pathways will continue to elucidate the precise mechanisms underlying the unique clinical effects of this compound. This technical guide provides a foundational resource for researchers and clinicians working to advance the treatment of psychiatric disorders.
References
In-Vitro Characterization of Cyamemazine's Anxiolytic Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyamemazine is a phenothiazine-class antipsychotic agent that exhibits notable anxiolytic properties, distinguishing it from many other neuroleptics.[1][2] This technical guide provides an in-depth overview of the initial in-vitro characterization of this compound, focusing on the molecular mechanisms believed to underlie its anxiolytic effects. The primary focus of this document is to present quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways to aid researchers and drug development professionals in understanding the foundational pharmacology of this compound.
The anxiolytic action of this compound is primarily attributed to its potent antagonist activity at serotonin 5-HT2C receptors.[3][4][5] Additionally, its interaction with other serotonin and dopamine receptor subtypes contributes to its overall pharmacological profile, including a lower incidence of extrapyramidal side effects compared to typical antipsychotics. This guide will delve into the in-vitro evidence that substantiates these claims.
Data Presentation: Receptor Binding Affinities of this compound
The following tables summarize the quantitative data on the binding affinities (Ki) of this compound for key serotonin and dopamine receptor subtypes. These values were determined through in-vitro radioligand binding assays using human recombinant receptors expressed in various cell lines. Lower Ki values are indicative of higher binding affinity.
| Receptor Subtype | Mean Ki (nM) | Cell Line | Reference |
| Serotonin Receptors | |||
| h5-HT2A | 1.5 | CHO | |
| h5-HT2C | 11.8 | CHO | |
| h5-HT7 | 22 | CHO | |
| h5-HT1A | 153 | CHO | |
| h5-HT3 | 2900 | HEK-293 | |
| Dopamine Receptors | |||
| hD2 | 5.8 | CHO | |
| hD3 | 10.4 | CHO | |
| hD4.4 | 19 | CHO | |
| hD1 | >1000 | L-cells |
Table 1: Binding affinities of this compound for human serotonin and dopamine receptor subtypes.
Experimental Protocols
Radioligand Binding Assays
These assays are fundamental to determining the affinity of a compound for a specific receptor. The general protocol involves incubating a radiolabeled ligand that is known to bind to the receptor of interest with a cell membrane preparation containing the receptor, in the presence and absence of the test compound (this compound).
Objective: To determine the binding affinity (Ki) of this compound for various G-protein coupled receptors (GPCRs).
Materials:
-
Cell Lines: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK-293) cells stably expressing the human receptor of interest (e.g., 5-HT2A, 5-HT2C, D2).
-
Radioligands:
-
For 5-HT2A receptors: [3H]ketanserin
-
For 5-HT2C receptors: [3H]mesulergine
-
For D2 receptors: [3H]spiperone
-
-
Test Compound: this compound
-
Buffers:
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Scintillation Cocktail
-
Glass Fiber Filters
-
Filtration Apparatus
-
Scintillation Counter
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the target receptor to near confluence.
-
Harvest the cells and homogenize them in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration close to its Kd value, and varying concentrations of this compound.
-
For total binding, omit this compound. For non-specific binding, add a high concentration of a known unlabeled ligand for the target receptor.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: Intracellular Calcium Mobilization (for 5-HT2A/2C Receptors)
Activation of 5-HT2A and 5-HT2C receptors, which are Gq/11-coupled, leads to an increase in intracellular calcium. Antagonist activity can be measured by the ability of a compound to block the calcium release induced by a known agonist.
Objective: To determine the functional antagonist potency (IC50) of this compound at 5-HT2A and 5-HT2C receptors.
Materials:
-
Cell Lines: CHO or HEK-293 cells expressing the human 5-HT2A or 5-HT2C receptor.
-
Agonist: Serotonin (5-HT)
-
Test Compound: this compound
-
Fluorescent Calcium Indicator Dye: Fluo-4 AM or similar.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence Plate Reader with an injection system.
Procedure:
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates and allow them to attach and grow to confluence.
-
Dye Loading:
-
Prepare a loading solution of the fluorescent calcium indicator dye in the assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 30-60 minutes at 37°C to allow the dye to enter the cells.
-
-
Assay:
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Inject a fixed concentration of the agonist (e.g., EC80 of serotonin) into the wells.
-
Continue to record the fluorescence for 1-2 minutes to measure the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well.
-
Normalize the data, with the response in the absence of this compound representing 0% inhibition and the response in the presence of a saturating concentration of a known antagonist representing 100% inhibition.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathways and Visualizations
The anxiolytic and antipsychotic effects of this compound are rooted in its modulation of specific neurotransmitter signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways affected by this compound.
5-HT2C Receptor Signaling Pathway (Antagonized by this compound)
The 5-HT2C receptor is a Gq/11-coupled GPCR. Its activation by serotonin typically leads to the activation of phospholipase C, which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores. This compound acts as an antagonist at this receptor, blocking these downstream effects.
Caption: 5-HT2C receptor signaling pathway antagonized by this compound.
Dopamine D2 Receptor Signaling Pathway (Antagonized by this compound)
The dopamine D2 receptor is a Gi/o-coupled GPCR. Its activation by dopamine inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound's antagonist activity at this receptor prevents this inhibition, thereby maintaining cAMP levels.
Caption: Dopamine D2 receptor signaling pathway antagonized by this compound.
Experimental Workflow: Radioligand Binding Assay
The following diagram outlines the general workflow for a competitive radioligand binding assay used to determine the binding affinity of this compound.
Caption: General workflow for a competitive radioligand binding assay.
Conclusion
The in-vitro characterization of this compound reveals a unique pharmacological profile that underpins its anxiolytic properties. Its high affinity for and antagonist activity at 5-HT2C receptors are considered the primary drivers of its anxiolytic effects. Furthermore, its potent antagonism at 5-HT2A receptors, which is greater than its affinity for D2 receptors, likely contributes to the lower incidence of extrapyramidal side effects. The data and protocols presented in this guide provide a foundational understanding for further research and development of compounds targeting these pathways for the treatment of anxiety and psychotic disorders. The detailed methodologies and visual representations of signaling cascades offer a practical resource for scientists in the field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Impact of Cyamemazine on Histaminergic and Adrenergic Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyamemazine, a phenothiazine-class antipsychotic, exhibits a complex pharmacological profile characterized by its interaction with multiple neurotransmitter systems. This technical guide provides an in-depth analysis of this compound's effects on the histaminergic and adrenergic systems. By functioning as an antagonist at histamine H1 and α1-adrenergic receptors, this compound elicits significant sedative and hypotensive effects, respectively. This document collates quantitative binding data, details relevant experimental methodologies, and illustrates the associated signaling pathways to offer a comprehensive resource for researchers in pharmacology and drug development.
Quantitative Receptor Binding Data
This compound and its metabolites demonstrate notable affinity for histamine H1 and adrenergic receptors. The following tables summarize the inhibitory constants (Ki) from various radioligand binding assays, providing a quantitative measure of this affinity. A lower Ki value indicates a higher binding affinity.
Table 1: Binding Affinity (Ki) of this compound and its Metabolites for Histamine H1 Receptors
| Compound | Receptor | Ki (nM) | Experimental System |
| This compound | Histamine H1 | 1.3 | Guinea Pig Cerebellum |
| This compound sulfoxide | Histamine H1 | 15 | Guinea Pig Cerebellum[1] |
Table 2: Binding Affinity (Ki) of this compound for Adrenergic Receptors
| Compound | Receptor | Ki (nM) | Experimental System |
| This compound | α1-adrenergic | 2.6 | Rat Cerebral Cortex |
| This compound | α2-adrenergic | 48 | Rat Cerebral Cortex |
Effects on the Histaminergic System
This compound is a potent antagonist of the histamine H1 receptor. This action is the primary mechanism behind its sedative and hypnotic properties. Many first-generation antihistamines are known to be inverse agonists, and it is plausible that this compound shares this characteristic, reducing the receptor's basal activity even in the absence of histamine.[2][3]
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The subsequent increase in intracellular calcium, along with the action of DAG in activating protein kinase C (PKC), leads to a variety of cellular responses, including smooth muscle contraction and neuronal excitation.
Effects on the Adrenergic System
This compound also acts as an antagonist at α1-adrenergic receptors. This blockade of α1-adrenoceptors on vascular smooth muscle leads to vasodilation and is the underlying cause of one of its notable side effects: orthostatic hypotension (a drop in blood pressure upon standing).
Alpha-1 Adrenergic Receptor Signaling Pathway
Similar to the H1 receptor, the α1-adrenergic receptor is a GPCR that couples to the Gq/11 protein. Activation by endogenous catecholamines like norepinephrine leads to the activation of phospholipase C and the subsequent production of IP3 and DAG. This signaling cascade results in an increase in intracellular calcium, leading to the contraction of smooth muscle cells, such as those in blood vessels, causing vasoconstriction and an increase in blood pressure. This compound's antagonism at this receptor prevents this cascade, leading to vasodilation.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with histaminergic and adrenergic receptors.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound for a specific receptor.
-
Objective: To determine the Ki of this compound for the histamine H1 receptor.
-
Materials:
-
Receptor Source: Membranes from guinea pig cerebellum, known to express a high density of H1 receptors, or from cell lines (e.g., CHO, HEK-293) recombinantly expressing the human H1 receptor.[1]
-
Radioligand: [3H]pyrilamine (mepyramine), a selective H1 receptor antagonist.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist (e.g., 1 µM triprolidine).
-
Test Compound: this compound, dissolved in an appropriate solvent.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of [3H]pyrilamine (typically at or below its Kd value), and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add the non-labeled antagonist.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
-
-
Objective: To determine the Ki of this compound for α1-adrenergic receptors.
-
Materials:
-
Receptor Source: Membranes from rat cerebral cortex.[1]
-
Radioligand: [3H]prazosin, a selective α1-adrenergic receptor antagonist.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled α1 antagonist (e.g., 10 µM phentolamine).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
-
Procedure: The procedure is analogous to the H1 receptor binding assay, with the substitution of the appropriate receptor source and radioligand.
Functional Assays
These assays measure the cellular response to receptor activation or blockade.
-
Objective: To assess the antagonist effect of this compound on histamine- or norepinephrine-induced intracellular calcium mobilization.
-
Materials:
-
Cells: A cell line endogenously or recombinantly expressing the target receptor (H1 or α1).
-
Calcium Indicator Dye: A fluorescent dye that binds to calcium, such as Fura-2 AM or Fluo-4 AM.
-
Agonist: Histamine (for H1) or norepinephrine (for α1).
-
Test Compound: this compound.
-
-
Procedure:
-
Cell Culture and Dye Loading: Plate cells in a multi-well plate and allow them to adhere. Load the cells with the calcium indicator dye according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.
-
Antagonist Incubation: Add varying concentrations of this compound to the wells and incubate for a predetermined time.
-
Agonist Stimulation: Add a fixed concentration of the agonist (histamine or norepinephrine) to stimulate the receptors.
-
Fluorescence Measurement: Immediately measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Plot the agonist-induced calcium response as a function of this compound concentration to determine the IC50 of this compound's inhibitory effect.
-
-
Objective: To measure the effect of this compound on the production of inositol phosphates, a downstream product of Gq-coupled receptor activation.
-
Materials:
-
Cells: A suitable cell line expressing the receptor of interest.
-
Radiolabel: [3H]myo-inositol.
-
Agonist: Histamine or norepinephrine.
-
Test Compound: this compound.
-
Lithium Chloride (LiCl): To inhibit the degradation of inositol phosphates.
-
-
Procedure:
-
Cell Labeling: Incubate the cells with [3H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-incubation: Pre-incubate the labeled cells with LiCl and varying concentrations of this compound.
-
Agonist Stimulation: Add the agonist to stimulate IP production.
-
Extraction: Stop the reaction and extract the inositol phosphates.
-
Separation and Quantification: Separate the different inositol phosphate species using anion-exchange chromatography and quantify the radioactivity in each fraction.
-
Data Analysis: Determine the inhibitory effect of this compound on agonist-stimulated IP accumulation.
-
Conclusion
This compound's pharmacological profile is significantly influenced by its potent antagonism of both histamine H1 and α1-adrenergic receptors. These interactions are the molecular basis for its sedative and hypotensive side effects, respectively. A thorough understanding of these off-target activities is crucial for the clinical management of patients treated with this compound and for the development of future antipsychotics with improved side-effect profiles. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers investigating the complex pharmacology of this compound and related compounds.
References
- 1. Active this compound metabolites in patients treated with this compound (Tercian®): influence on cerebral dopamine D2 and serotonin 5-HT (2A) receptor occupancy as measured by positron emission tomography (PET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine H1 receptor-stimulated Ca2+ signaling pathway in human periodontal ligament cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Deuterium-Labeled Cyamemazine for Metabolic Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of deuterium-labeled cyamemazine, a crucial tool for metabolic studies. This compound, a phenothiazine derivative with antipsychotic and anxiolytic properties, undergoes extensive metabolism in the liver.[1] The use of stable isotope-labeled analogues, such as deuterium-labeled this compound, is instrumental in elucidating its metabolic fate, quantifying metabolites in biological samples, and providing critical data for drug development.[2][3]
Introduction to Deuterium Labeling in Drug Metabolism
Deuterium, a stable isotope of hydrogen, has become an invaluable tool in pharmaceutical research. Its incorporation into a drug molecule does not significantly alter its pharmacological properties but provides a distinct mass signature that allows for its differentiation from unlabeled counterparts using mass spectrometry. This is particularly useful in metabolic studies to track the biotransformation of a drug and to serve as an internal standard for accurate quantification of the parent drug and its metabolites.
Metabolic Pathways of this compound
This compound is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes.[1] The main metabolic routes are N-mono-demethylation and mono-oxidation (including S-oxidation and hydroxylation).[1] Secondary metabolic pathways can lead to N,N-di-demethylated and N-demethylated mono-oxidized products. The key CYP isoenzymes involved in this compound metabolism are CYP1A2, CYP3A4, CYP2C8, and CYP2C9.
Synthesis of [²H₆]this compound Maleate
A reported novel synthesis of [²H₆]this compound maleate provides a practical route for obtaining this labeled compound for metabolic research. The synthesis involves a multi-step process starting from commercially available reagents.
Synthetic Workflow
The overall workflow for the synthesis of [²H₆]this compound maleate is depicted below.
Experimental Protocols
The following protocols are based on the published synthesis of [²H₆]this compound maleate.
Synthesis of 10-(3-amino-2-methylpropyl)phenothiazine-2-carbonitrile (Intermediate 3)
A detailed procedure for the synthesis of the key intermediate is not fully provided in the searched articles, but it involves the reaction of 3-cyanophenothiazine with a suitable side chain precursor, followed by transformations to introduce the amino group.
Synthesis of [²H₆]-10-(3-(dimethylamino)-2-methylpropyl)phenothiazine-2-carbonitrile
To a solution of 10-(3-amino-2-methylpropyl)phenothiazine-2-carbonitrile in a suitable solvent, deuterated paraformaldehyde (D₂CO)n and a reducing agent such as sodium cyanoborohydride are added. The reaction mixture is stirred at room temperature until completion. The product is then extracted and purified.
Synthesis of [²H₆]this compound Maleate (Final Product)
The purified [²H₆]-10-(3-(dimethylamino)-2-methylpropyl)phenothiazine-2-carbonitrile is dissolved in ethanol. A solution of maleic acid in ethanol is added, and the mixture is stirred. The resulting precipitate of [²H₆]this compound maleate is collected by filtration and dried.
Data Presentation
The following table summarizes the quantitative data for the synthesis of unlabeled and deuterium-labeled this compound, as reported in the literature.
| Compound | Starting Material | Reagents | Solvent | Yield (%) |
| This compound Maleate | 10-(3-amino-2-methylpropyl)phenothiazine-2-carbonitrile | Formaldehyde, Sodium cyanoborohydride, Maleic acid | Ethanol | 38 |
| [²H₆]this compound Maleate | 10-(3-amino-2-methylpropyl)phenothiazine-2-carbonitrile | Deuterated paraformaldehyde, Sodium cyanoborohydride, Maleic acid | Ethanol | Not explicitly stated |
Note: The yield for the final deuterium-labeled product was not explicitly provided in the referenced literature.
Conclusion
The synthesis of deuterium-labeled this compound is a critical step in advancing our understanding of its metabolic profile. The availability of a robust synthetic route, as outlined in this guide, enables researchers to conduct detailed pharmacokinetic and metabolic studies. These studies are essential for optimizing drug therapy, assessing potential drug-drug interactions, and ensuring the safety and efficacy of this compound in clinical practice. The use of stable isotope labeling remains a cornerstone of modern drug development, providing invaluable insights into the complex processes of drug metabolism.
References
A Technical Guide to the Nonclassical Crystallization of Cyamemazine L-tartrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the nonclassical crystallization pathway of cyamemazine L-tartrate, an antipsychotic drug. The formation of this kryptoracemic salt from a slurry of this compound and L-tartaric acid in isopropanol deviates from classical crystallization models, proceeding through unique intermediate liquid crystalline phases. This document outlines the experimental methodologies for observing this phenomenon and presents the key data that elucidates the mechanism.
Overview of the Nonclassical Crystallization Pathway
The crystallization of this compound L-tartrate is not a direct precipitation of crystalline solids from solution. Instead, it follows a multi-step, nonclassical pathway.[1][2] The process begins with the dissolution of this compound in isopropanol, which then reacts with solid L-tartaric acid. This leads to the formation of mobile, liquid crystalline (LC) droplets of this compound L-tartrate.[1][2] These droplets are driven towards the remaining L-tartaric acid crystals, a phenomenon attributed to the Marangoni effect.[1] Subsequently, these LC droplets coalesce in the vicinity of the acid crystals, forming a dense, liquid crystalline phase. It is from this dense phase that the final, solid salt spherulites nucleate and grow. This entire process can be visualized as a sequence of phase transformations, from solution to intermediate liquid crystal phases, and finally to the solid crystalline state.
Experimental Protocols
The investigation into the nonclassical crystallization of this compound L-tartrate employs a combination of in situ imaging and analytical techniques to characterize the transient intermediate phases.
Slurry Conversion Crystallization
The core of the experimental setup is the slurry conversion of this compound and L-tartaric acid into the L-tartrate salt.
Materials:
-
This compound (free base)
-
L-tartaric acid
-
Isopropanol (analytical purity)
Procedure:
-
Combine 10 mg of this compound and 4.64 mg of L-tartaric acid (a 1:1 molar ratio) in a 35 mm glass-bottom cell culture dish.
-
Add 2 mL of isopropanol to the dish.
-
Seal the dish to prevent solvent evaporation.
-
The transformation occurs at room temperature without stirring.
Initial visual observation reveals the rapid dissolution of most this compound crystals, while L-tartaric acid crystals remain largely undissolved. Within minutes, yellow-colored streams and an increase in solution viscosity are noticeable, signaling the formation of the intermediate phases.
Analytical Methods
A suite of analytical techniques is used to monitor the crystallization process in situ.
2.2.1 Polarized Light Microscopy
Used to identify birefringent phases, such as liquid crystals and crystalline solids. The intermediate droplets and the dense phase exhibit birefringence and a characteristic Maltese cross extinction pattern, confirming their liquid crystalline nature. The final product appears as salt spherulites.
2.2.2 In Situ X-ray Diffraction (XRD)
To identify the solid forms that emerge during the crystallization, in situ XRD is performed.
| Parameter | Value |
| Instrument | Empyrean PANalytical Powder Diffractometer |
| Configuration | Debye–Scherrer transmission |
| Wavelength (λ) | 1.54184 Å (Cu,Kα) |
| Voltage | 45 kV |
| Current | 40 mA |
| Sample Holder | 0.5 mm borosilicate-glass capillary |
| Measurement Range | 5–30 ° 2θ |
| Step Size | 0.013 ° 2θ |
| Measurement Rate | 150 s per step |
| Table 1: In Situ XRD Experimental Parameters. |
2.2.3 In Situ Stimulated Raman Scattering (SRS) Imaging
SRS microscopy provides chemical specificity to the imaging, allowing for the identification and mapping of the different chemical species throughout the crystallization process. The nitrile group (C≡N) of this compound serves as a vibrational probe.
| Parameter | Value |
| Instrument | Customized Olympus FV3000 Confocal Laser Scanning Microscope |
| Pump Laser Wavelength | 850 nm |
| Spectral Range | 2195–2264 cm⁻¹ |
| Step Size | 3 cm⁻¹ |
| Table 2: In Situ SRS Imaging Experimental Parameters. |
The chemical transformation from the free base to the salt is confirmed by a shift in the nitrile stretching vibration.
| Compound | Raman Shift (cm⁻¹) |
| This compound (free base) | 2226 |
| This compound L-tartrate (salt) | 2229 |
| Table 3: Characteristic Raman Shifts of the Nitrile Group. |
2.2.4 Solution ¹H Nuclear Magnetic Resonance (NMR)
NMR analysis is conducted on the intermediate and dense phases to confirm their composition.
Summary of Quantitative and Qualitative Data
The following tables summarize the key findings from the experimental investigations.
| Phase | Description | Key Characteristics |
| Initial Slurry | Suspension of this compound and L-tartaric acid in isopropanol. | This compound dissolves rapidly; L-tartaric acid has limited solubility. |
| Intermediate Droplet Phase | Mobile, spherical droplets. | Liquid crystalline nature confirmed by polarized light microscopy (birefringence, Maltese cross pattern). Composed of this compound L-tartrate as identified by SRS. |
| Dense Phase | Viscous, coalesced phase. | Also liquid crystalline. Exhibits a fan-like texture when isolated. Enriched with this compound L-tartrate. |
| Final Solid Phase | Salt spherulites. | Grow on the surface of L-tartaric acid crystals at the expense of the dense phase. |
| Table 4: Phases Observed During the Nonclassical Crystallization of this compound L-tartrate. |
Conclusion
The formation of this compound L-tartrate from a slurry in isopropanol is a clear example of a nonclassical crystallization pathway. The process is mediated by the formation of intermediate liquid crystalline droplets which subsequently coalesce into a dense liquid crystalline phase before the final solid salt crystallizes. The use of in situ analytical techniques, particularly polarized light microscopy and SRS imaging, is crucial for the elucidation of this complex mechanism. These findings have significant implications for the rational design and control of crystallization processes for pharmaceutical compounds.
References
Methodological & Application
Application Notes and Protocols for Cyamemazine in Rodent Models of Anxiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyamemazine, also known as cyamepromazine, is a phenothiazine antipsychotic that exhibits a unique pharmacological profile, distinguishing it with notable anxiolytic properties.[1][2][3][4] Primarily used in the treatment of schizophrenia, especially when anxiety is a prominent feature, its application extends to managing anxiety linked with benzodiazepine withdrawal and depression with suicidal tendencies.[1] This document provides detailed protocols for utilizing this compound in established rodent models of anxiety, including the Elevated Plus Maze (EPM), Light/Dark Box Test, and Marble Burying Test.
Mechanism of Action
This compound's anxiolytic effects are attributed to its potent antagonism of multiple serotonin (5-HT) receptors, particularly 5-HT₂A, 5-HT₂C, and 5-HT₇, in addition to its dopamine D₂, α₁-adrenergic, histamine H₁, and muscarinic acetylcholine receptor blockade. The blockade of 5-HT₂C receptors is strongly implicated in its anxiolytic activity, while antagonism of 5-HT₂A receptors may contribute to a lower incidence of extrapyramidal side effects compared to other typical antipsychotics. This complex interaction with various neurotransmitter systems underlies its efficacy in reducing anxiety-like behaviors.
Signaling Pathway of this compound's Anxiolytic Action
Caption: Simplified signaling pathway of this compound's anxiolytic action.
Data Presentation
Table 1: Summary of this compound Effects in Mouse Anxiety Models
| Behavioral Test | Administration | Dosage (mg/kg) | Key Findings | Reference |
| Light/Dark Box | Acute | 0.375 | Demonstrated anxiolytic-like activity. | |
| Elevated Plus Maze | Acute | Not specified | No anxiolytic-like effects observed. | |
| Elevated Plus Maze | Chronic | 0.25, 0.375, 0.5, 1 | Significantly increased time spent in open arms. Increased open arm entries at 0.25 and 0.5 mg/kg. | |
| Locomotor Activity | Acute & Chronic | 1 | Dramatically decreased spontaneous locomotor activity. |
Experimental Protocols
General Considerations for Drug Administration
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for this compound administration in rodent studies.
-
Vehicle: A suitable vehicle for this compound should be used, and the control group should receive the vehicle alone. A common vehicle is saline with a small percentage of a solubilizing agent like Tween 80.
-
Acclimation: Animals should be acclimated to the testing room for at least 30-60 minutes before the start of any behavioral experiment.
-
Handling: Gentle and consistent handling of the animals for several days prior to testing is recommended to reduce stress-induced variability.
Protocol 1: Elevated Plus Maze (EPM) Test
The EPM test is a widely used assay to assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms).
-
Video tracking software (e.g., ANY-maze).
-
This compound solution and vehicle.
-
Syringes and needles for injection.
Procedure:
-
Drug Administration:
-
For acute studies, administer this compound or vehicle i.p. 30 minutes before placing the animal on the maze.
-
For chronic studies, administer this compound or vehicle daily for a predetermined period (e.g., 7-14 days), with the final injection given 30 minutes before testing on the last day.
-
-
Testing:
-
Place the mouse in the center of the maze, facing a closed arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera connected to tracking software.
-
-
Data Analysis:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Interpretation: An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.
Experimental Workflow for EPM Test
Caption: Workflow for the Elevated Plus Maze test with this compound.
Protocol 2: Light/Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas. Anxiolytic compounds increase the time spent in the light compartment.
Materials:
-
Light/dark box apparatus (a box divided into a large, illuminated compartment and a small, dark compartment).
-
Video tracking software.
-
This compound solution and vehicle.
-
Syringes and needles.
Procedure:
-
Drug Administration: Administer this compound (e.g., 0.375 mg/kg for acute studies in mice) or vehicle i.p. 30 minutes prior to the test.
-
Testing:
-
Place the mouse in the center of the light compartment, facing away from the opening to the dark compartment.
-
Allow the animal to freely explore the apparatus for a set period (typically 5-10 minutes).
-
Record the session with a video camera and tracking software.
-
-
Data Analysis:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
-
Interpretation: An anxiolytic effect is suggested by a significant increase in the time spent in the light compartment and the number of transitions.
Logical Relationship in Light/Dark Box Test
Caption: this compound's effect on behavior in the Light/Dark Box test.
Protocol 3: Marble Burying Test
This test is used to model anxiety-like and obsessive-compulsive-like behaviors in rodents. Anxiolytic drugs typically reduce the number of marbles buried.
Materials:
-
Standard mouse cages with deep bedding (e.g., 5 cm).
-
Glass marbles (typically 20-25).
-
This compound solution and vehicle.
-
Syringes and needles.
Procedure:
-
Cage Setup:
-
Prepare cages with fresh, deep bedding.
-
Evenly space the marbles on the surface of the bedding.
-
-
Drug Administration: Administer this compound or vehicle i.p. 30 minutes before the test.
-
Testing:
-
Gently place one mouse in each prepared cage.
-
Leave the mouse undisturbed for 30 minutes.
-
-
Data Analysis:
-
After 30 minutes, carefully remove the mouse.
-
Count the number of marbles that are at least two-thirds buried.
-
-
Interpretation: A significant decrease in the number of buried marbles in the this compound-treated group compared to the vehicle group indicates an anxiolytic-like effect.
Conclusion
This compound has demonstrated clear anxiolytic-like effects in various rodent models of anxiety. The protocols outlined in this document provide a framework for researchers to investigate the anxiolytic potential of this compound and similar compounds. It is crucial to consider the dose- and administration-dependent effects of the drug, as acute and chronic treatment may yield different results in certain behavioral paradigms. Careful experimental design and adherence to standardized protocols are essential for obtaining reliable and reproducible data.
References
Application Notes and Protocols: In-vivo Microdialysis for Measuring Cyamemazine Effects on Neurotransmitters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of in-vivo microdialysis to investigate the effects of the atypical antipsychotic cyamemazine on key neurotransmitters in the central nervous system. The protocols detailed below are intended to guide researchers in designing and executing experiments to elucidate the neurochemical profile of this compound and similar compounds.
Introduction to this compound and its Neuropharmacological Profile
This compound is a phenothiazine antipsychotic with a unique pharmacological profile that distinguishes it from typical neuroleptics. It exhibits antagonist activity at dopamine D2 receptors, a hallmark of antipsychotic efficacy in managing positive symptoms of schizophrenia.[1][2][3][4] Crucially, this compound also demonstrates potent antagonism at serotonin 5-HT2A, 5-HT2C, and 5-HT7 receptors.[5] This multi-receptor action, particularly its potent 5-HT2A antagonism relative to its D2 blockade, is thought to contribute to its "atypical" properties, including a lower incidence of extrapyramidal side effects and potential efficacy against negative and cognitive symptoms. The anxiolytic effects of this compound are primarily attributed to its blockade of 5-HT2C receptors. While its interaction with 5-HT3 receptors is comparatively lower, it is still a target of interest.
In-vivo microdialysis is a powerful technique for measuring the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals, providing real-time insights into the dynamic effects of pharmacological agents. This document outlines protocols for using this technique to study the effects of this compound on dopamine, serotonin, norepinephrine, and glutamate.
Quantitative Data Summary
While direct in-vivo microdialysis data for this compound is limited, the following tables summarize the available findings and expected outcomes based on its receptor binding profile and studies of similar atypical antipsychotics.
Table 1: Effect of Acute this compound Administration on Extracellular Dopamine Levels in the Rat Striatum
| Dose of this compound (mg/kg, i.p.) | Change in Basal Dopamine Release | Change in DOPAC Concentration | Change in HVA Concentration | Reference |
| 1 | ↓ 77% | ↓ 54% | ↓ 54% | |
| 5 | No significant effect | Not reported | Not reported |
DOPAC: 3,4-Dihydroxyphenylacetic acid; HVA: Homovanillic acid (dopamine metabolites)
Table 2: Predicted Effects of this compound on Extracellular Neurotransmitter Levels Based on Receptor Profile
| Neurotransmitter | Brain Region | Predicted Effect of this compound | Rationale (based on receptor antagonism) | Supporting Evidence from Similar Drugs |
| Dopamine | Prefrontal Cortex | ↑ | 5-HT2A antagonism is known to increase dopamine release in this region. | Atypical antipsychotics with potent 5-HT2A antagonism (e.g., clozapine, olanzapine, risperidone) increase prefrontal dopamine efflux. |
| Serotonin | Prefrontal Cortex/Hippocampus | ↑ or ↔ | Complex interactions; 5-HT2A and 5-HT2C antagonism can modulate serotonin release. | Some atypical antipsychotics increase cortical serotonin levels. |
| Norepinephrine | Locus Coeruleus/Prefrontal Cortex | ↑ or ↔ | Indirect modulation via serotonergic and dopaminergic systems. | Some atypical antipsychotics can influence norepinephrine levels. |
| Glutamate | Prefrontal Cortex/Hippocampus | ↓ or ↔ | 5-HT2A antagonism has been linked to modulation of glutamate release. | Some atypical antipsychotics have been shown to reduce glutamate levels. |
Experimental Protocols
Protocol 1: In-vivo Microdialysis Procedure in Rodents
This protocol describes the general procedure for in-vivo microdialysis to measure neurotransmitter levels in the rat brain.
Materials:
-
Adult male Sprague-Dawley or Wistar rats (250-350g)
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Microdialysis probes (concentric or linear, with appropriate membrane length and molecular weight cut-off)
-
Guide cannulae
-
Dental cement and anchor screws
-
Artificial cerebrospinal fluid (aCSF)
-
Microinfusion pump and liquid swivel
-
Fraction collector (refrigerated)
-
HPLC system with electrochemical detection (HPLC-ECD)
Procedure:
-
Animal Acclimation: House rats individually for at least one week before surgery with ad libitum access to food and water.
-
Stereotaxic Surgery and Guide Cannula Implantation:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Based on a rat brain atlas, determine the coordinates for the target brain region (e.g., striatum, prefrontal cortex, hippocampus).
-
Drill a hole in the skull at the target coordinates.
-
Implant a guide cannula, lowering it to the desired depth.
-
Secure the cannula to the skull with dental cement and anchor screws.
-
Allow the animal to recover for 5-7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe to a microinfusion pump and a fraction collector via a liquid swivel.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a 90-120 minute equilibration period to obtain a stable baseline of neurotransmitter levels.
-
Collect baseline dialysate samples for at least 60 minutes (e.g., in 20-minute fractions).
-
Administer this compound or vehicle (intraperitoneally, subcutaneously, or orally).
-
Continue collecting dialysate samples for a predetermined period (e.g., 3-4 hours) post-administration.
-
Store collected samples at -80°C until analysis.
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Extract the brain, section it, and stain the sections to verify the correct placement of the microdialysis probe.
-
Protocol 2: Sample Analysis using HPLC-ECD
This protocol outlines the analysis of microdialysate samples for dopamine, serotonin, and their metabolites.
Materials:
-
HPLC system with an electrochemical detector (ECD)
-
Reversed-phase C18 column
-
Mobile phase (e.g., a mixture of phosphate buffer, methanol, and an ion-pairing agent)
-
Standards for dopamine, serotonin, DOPAC, HVA, and 5-HIAA
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation: Thaw the collected microdialysate samples on ice.
-
HPLC-ECD Analysis:
-
Inject a fixed volume of each sample into the HPLC system.
-
Separate the neurotransmitters and their metabolites on the C18 column.
-
Detect the analytes using the electrochemical detector set at an appropriate oxidizing potential.
-
Generate a standard curve using known concentrations of the neurotransmitter standards.
-
-
Data Analysis:
-
Quantify the concentration of each analyte in the samples by comparing their peak areas to the standard curve.
-
Express the post-drug administration levels as a percentage of the mean baseline concentration.
-
Perform statistical analysis (e.g., ANOVA with repeated measures) to determine the significance of the drug's effect.
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow of an in-vivo microdialysis experiment.
References
- 1. Stereotaxic surgery for implantation of guide cannulas for microinjection into the dorsomedial hypothalamus in young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Effects of antipsychotic drugs on extracellular dopamine levels in rat medial prefrontal cortex and nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Positron Emission Tomography (PET) in Cyamemazine Receptor Occupancy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Positron Emission Tomography (PET) studies to determine the receptor occupancy of cyamemazine, an antipsychotic medication with a complex pharmacological profile. This document outlines this compound's binding affinities, in vivo receptor occupancy data, and standardized protocols for PET imaging of key neuroreceptors.
Introduction to this compound and PET Receptor Occupancy
This compound is a phenothiazine antipsychotic notable for its anxiolytic properties.[1][2] Its therapeutic effects and side-effect profile are dictated by its interaction with a wide range of neurotransmitter receptors. Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of receptor density and occupancy.[3][4] By using specific radioligands, PET studies can determine the extent to which a drug like this compound binds to its target receptors in the living human brain, providing crucial information for dose selection and understanding its mechanism of action.[3]
Quantitative Data: this compound Receptor Affinity and Occupancy
The following tables summarize the in vitro binding affinities of this compound and the in vivo receptor occupancy data obtained from human PET studies.
Table 1: In Vitro Receptor Binding Affinities of this compound
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine Receptors | ||
| D1 | 3.9 | |
| D2 | 5.8 | |
| D2L | 4.6 | |
| D2S | 3.3 | |
| D3 | 6.2 | |
| D4.2 | 8.5 | |
| D5 | 10.7 | |
| Serotonin Receptors | ||
| 5-HT1A | Low Affinity | |
| 5-HT2A | 1.5 | |
| 5-HT2C | 11.8 | |
| 5-HT3 | 2900 | |
| 5-HT7 | 22 | |
| Histamine Receptors | ||
| H1 | High Affinity |
Ki values represent the inhibition constant, with lower values indicating higher binding affinity.
Table 2: In Vivo Receptor Occupancy of this compound and its Metabolite in Humans
| Drug/Metabolite | Receptor | Dose Range (mg/day) | Plasma Level Relationship | Receptor Occupancy (RO) Range | Key Findings | Reference |
| This compound | 5-HT2A | 37.5 - 300 | Near saturation even at low plasma levels | 62.1 - 98.2% | Effective plasma level for 50% RO is fourfold lower than for D2 receptors. | |
| This compound | D2 | 37.5 - 300 | RO increased with plasma levels; no saturation observed | 25.2 - 74.9% | D2 occupancy remained below the threshold for motor side effects. | |
| N-desmethyl this compound | 5-HT2A | N/A | Plasma levels closely related to RO (r² = 0.901) | Contributes significantly to 5-HT2A occupancy. | Ki(app) for 5-HT2A was 10.6 nM. | |
| N-desmethyl this compound | D2 | N/A | Plasma levels closely related to RO (r² = 0.942) | Contributes significantly to D2 occupancy, but with lower affinity than for 5-HT2A. | Ki(app) for D2 was 48.7 nM (fivefold higher than for 5-HT2A). |
RO (Receptor Occupancy) is expressed as a percentage of target receptors bound by the drug. Ki(app) is the apparent in vivo inhibition constant.
Signaling Pathways
The therapeutic and side effects of this compound are mediated through its interaction with various G-protein coupled receptors (GPCRs), each triggering distinct intracellular signaling cascades.
Experimental Protocols and Workflow
A typical receptor occupancy study involves a baseline PET scan followed by a second PET scan after the administration of the drug being studied. The reduction in radioligand binding from baseline to the post-drug scan is used to calculate receptor occupancy.
References
- 1. researchgate.net [researchgate.net]
- 2. A positron emission tomography (PET) study of cerebral dopamine D2 and serotonine 5-HT2A receptor occupancy in patients treated with this compound (Tercian) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of density and affinity for dopamine D2 receptors by a single positron emission tomography scan with multiple injections of [11C]raclopride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic models for estimating occupancy from single-scan PET displacement studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Determination of Cyamemazine in Human Plasma by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantitative analysis of cyamemazine in human plasma using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The protocol outlines procedures for plasma sample preparation, chromatographic separation, and method validation. The presented method is simple, precise, and accurate, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. All quantitative data from cited methods are summarized for easy reference.
Introduction
This compound is a typical antipsychotic of the phenothiazine class, primarily used in the treatment of schizophrenia and anxiety-associated psychosis. Accurate and reliable measurement of its plasma concentrations is crucial for optimizing therapeutic regimens and for pharmacokinetic research. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the determination of drugs in biological matrices due to its high sensitivity, specificity, and reproducibility. This application note details a robust RP-HPLC method for the determination of this compound in human plasma.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from methodologies used for similar compounds and is a common technique for extracting drugs from plasma.[1][2][3][4]
Materials:
-
Human plasma samples
-
This compound standard
-
Internal Standard (IS) solution (e.g., a structurally similar phenothiazine)
-
1 M Sodium Hydroxide (NaOH)
-
Extraction solvent: Heptane:Isoamyl alcohol (95:5, v/v) or Diethyl ether:Dichloromethane (70:30, v/v)[5]
-
0.3% Orthophosphoric acid
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
To 1.0 mL of plasma sample in a centrifuge tube, add a known amount of the internal standard.
-
Add 0.5 mL of 1 M NaOH to alkalinize the sample.
-
Add 5.0 mL of the extraction solvent.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds to dissolve the residue.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Chromatographic Conditions
The following chromatographic conditions are based on a validated method for this compound tartrate in pharmaceutical formulations and are adapted for plasma analysis.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., Hypersil BDS C18, 250 mm x 4.6 mm, 5 µm particle size)
Parameters:
-
Mobile Phase: Methanol and Buffer (e.g., phosphate buffer) (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 270 nm
-
Injection Volume: 20 µL
-
Run Time: 10 minutes
Data Presentation
The following tables summarize the quantitative data from a validated HPLC method for this compound.
Table 1: Chromatographic and Detection Parameters
| Parameter | Value | Reference |
| Column | Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm) | |
| Mobile Phase | Methanol:Buffer (80:20, v/v) | |
| Flow Rate | 1.0 mL/min | |
| Detection Wavelength | 270 nm | |
| Elution Time | 4.38 min | |
| Run Time | 10 min |
Table 2: Method Validation Parameters
| Parameter | Value | Reference |
| Linearity Range | 30 - 90 µg/mL | |
| Correlation Coefficient (r²) | > 0.9996 | |
| Limit of Detection (LOD) | 0.27 µg/mL | |
| Limit of Quantification (LOQ) | 0.80 µg/mL | |
| Intra-assay Precision (%RSD) | Satisfactory | |
| Inter-assay Precision (%RSD) | Satisfactory | |
| Accuracy | Satisfactory |
Mandatory Visualization
Caption: Workflow for this compound Analysis in Plasma by HPLC.
References
Application Notes and Protocols: Utilizing Cyamemazine for the Investigation of Benzodiazepine Withdrawal Mechanisms in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzodiazepines (BZDs) are a class of drugs widely prescribed for anxiety and sleep disorders. However, their long-term use can lead to physical dependence and a significant withdrawal syndrome upon cessation. Understanding the neurobiological mechanisms underlying BZD withdrawal is crucial for developing effective therapeutic strategies. Cyamemazine, a phenothiazine derivative with a unique pharmacological profile, has shown promise in alleviating withdrawal symptoms. These application notes provide detailed protocols for utilizing this compound to study BZD withdrawal in rodent models, offering a framework for investigating its therapeutic potential and underlying mechanisms.
This compound is an antipsychotic that exhibits atypical properties due to its potent antagonist activity at serotonin 5-HT2A and 5-HT2C receptors, in addition to its affinity for dopamine D2 and serotonin 5-HT3 receptors.[1][2] Its anxiolytic effects are thought to be mediated, in part, by its potent blockade of 5-HT2A and 5-HT2C receptors.[1][3][4] This unique pharmacology makes it a valuable tool for dissecting the role of the serotonergic system in the expression of benzodiazepine withdrawal behaviors.
Pharmacological Profile of this compound
The multifaceted receptor binding profile of this compound underpins its potential efficacy in mitigating benzodiazepine withdrawal. Its antagonist activity at multiple serotonin receptor subtypes, particularly 5-HT2A and 5-HT2C, is hypothesized to counteract the neuroadaptations that occur during chronic benzodiazepine exposure and contribute to withdrawal-associated anxiety.
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor Subtype | Binding Affinity (Ki) in nM |
| Serotonin 5-HT2A | 1.5 |
| Serotonin 5-HT2C | 11.8 - 75 |
| Serotonin 5-HT3 | 12 |
| Dopamine D2 | 5.8 |
A lower Ki value indicates a higher binding affinity.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are designed to induce a state of benzodiazepine dependence and withdrawal in rodents, followed by the administration of this compound to assess its effects on withdrawal-related behaviors.
Protocol 1: Induction of Benzodiazepine Dependence and Spontaneous Withdrawal in Mice
Objective: To establish a state of physical dependence on diazepam and observe the effects of this compound on spontaneous withdrawal symptoms.
Materials:
-
Male Swiss-Webster mice (20-25 g)
-
Diazepam
-
This compound
-
Vehicle (e.g., 0.9% saline with a few drops of Tween 80)
-
Elevated Plus Maze (EPM) apparatus
-
Light/Dark Box apparatus
-
Open Field apparatus
Procedure:
-
Induction of Dependence:
-
Administer diazepam (e.g., 5 mg/kg, i.p.) twice daily for 14-21 consecutive days. This chronic administration schedule has been shown to induce physical dependence.
-
-
Spontaneous Withdrawal:
-
Following the final diazepam injection, initiate a 24-48 hour withdrawal period.
-
-
This compound Administration:
-
30 minutes prior to behavioral testing, administer this compound (0.25, 0.375, 0.5, or 1 mg/kg, i.p.) or vehicle.
-
-
Behavioral Assessment:
-
Elevated Plus Maze (EPM):
-
Place each mouse in the center of the EPM, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms. Anxiolytic effects are indicated by an increase in the time spent and entries into the open arms.
-
-
Light/Dark Box Test:
-
Place each mouse in the light compartment of the box.
-
Allow the mouse to explore the apparatus for 5-10 minutes.
-
Record the time spent in the light compartment and the number of transitions between the two compartments. Anxiolytic effects are indicated by an increase in the time spent in the light compartment.
-
-
Locomotor Activity:
-
Place each mouse in the center of an open field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for 10-30 minutes to assess for potential sedative effects of this compound.
-
-
Protocol 2: Flumazenil-Precipitated Benzodiazepine Withdrawal in Rats
Objective: To induce an acute and robust withdrawal syndrome using the benzodiazepine receptor antagonist flumazenil and to evaluate the ameliorative effects of this compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Diazepam
-
Flumazenil
-
This compound
-
Vehicle
-
Behavioral observation cages
Procedure:
-
Induction of Dependence:
-
Administer diazepam (e.g., 10 mg/kg, i.p.) twice daily for 7-14 days.
-
-
This compound Pre-treatment:
-
30-60 minutes before flumazenil administration, inject this compound (e.g., 0.5, 1, or 2 mg/kg, i.p.) or vehicle.
-
-
Precipitated Withdrawal:
-
Administer flumazenil (e.g., 5-15 mg/kg, i.p. or i.v.) to precipitate withdrawal.
-
-
Behavioral Observation:
-
Immediately after flumazenil injection, place the rat in an observation cage.
-
For the next 30-60 minutes, score the presence and severity of withdrawal signs such as:
-
Piloerection
-
Tremors
-
Teeth chattering
-
Wet dog shakes
-
Hyperreactivity
-
Seizures (in severe cases)
-
-
A standardized withdrawal rating scale should be used for quantification.
-
Data Presentation
Quantitative data from these experiments should be summarized in clearly structured tables to facilitate comparison between treatment groups.
Table 2: Example Data from Elevated Plus Maze in Mice Undergoing Spontaneous Diazepam Withdrawal
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) (Mean ± SEM) | Open Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle + Vehicle | - | 45.2 ± 5.1 | 8.3 ± 1.2 | 25.4 ± 2.8 |
| Diazepam Withdrawal + Vehicle | - | 15.8 ± 3.2 | 3.1 ± 0.8 | 22.1 ± 2.5 |
| Diazepam Withdrawal + this compound | 0.25 | 28.9 ± 4.5# | 5.7 ± 1.0# | 23.5 ± 2.9 |
| Diazepam Withdrawal + this compound | 0.5 | 35.1 ± 4.9# | 7.2 ± 1.1# | 24.1 ± 3.1 |
* p < 0.05 compared to Vehicle + Vehicle group. # p < 0.05 compared to Diazepam Withdrawal + Vehicle group.
Table 3: Example Data from Flumazenil-Precipitated Withdrawal Signs in Rats
| Pre-treatment Group | Dose (mg/kg) | Mean Withdrawal Score (± SEM) | Incidence of Seizures (%) |
| Vehicle | - | 8.5 ± 1.2 | 40% |
| This compound | 0.5 | 5.2 ± 0.9 | 20% |
| This compound | 1.0 | 3.1 ± 0.7 | 0% |
| This compound | 2.0 | 2.5 ± 0.6 | 0%* |
* p < 0.05 compared to Vehicle group.
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key concepts and workflows.
Caption: Proposed mechanism of this compound in BZD withdrawal.
Caption: Experimental workflow for spontaneous withdrawal.
Caption: Logical relationship of this compound's action.
References
- 1. Preclinical and clinical pharmacology of this compound: anxiolytic effects and prevention of alcohol and benzodiazepine withdrawal syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential role of cortical 5-HT(2A) receptors in the anxiolytic action of this compound in benzodiazepine withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Affinity of this compound, an anxiolytic antipsychotic drug, for human recombinant dopamine vs. serotonin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as an anxiolytic drug on the elevated plus maze and light/dark paradigm in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Cyamemazine's Antipsychotic-Like Activity in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyamemazine is a phenothiazine antipsychotic with a unique pharmacological profile. Unlike typical antipsychotics that primarily act on dopamine D2 receptors, this compound also exhibits potent antagonism at various serotonin receptors, including 5-HT2A, 5-HT2C, and 5-HT7.[1] This dual action on dopaminergic and serotonergic systems is thought to contribute to its antipsychotic efficacy with a reduced incidence of extrapyramidal side effects, making it an atypical antipsychotic in its functional profile.[1] These application notes provide a detailed experimental design for evaluating the antipsychotic-like activity of this compound in mice, utilizing established behavioral paradigms. The protocols outlined below are designed to assess the compound's ability to modulate dopamine- and serotonin-related behaviors, which are relevant to the positive and negative symptoms of psychosis.
Key Experiments and Methodologies
To comprehensively evaluate the antipsychotic-like properties of this compound in mice, a battery of behavioral tests is recommended. These tests are selected to probe the compound's interaction with key neurotransmitter systems implicated in psychosis.
Apomorphine-Induced Climbing Test
This test is a widely used preclinical screen for antipsychotic drugs that act on the dopamine system.[2][3] Apomorphine, a non-selective dopamine agonist, induces a characteristic climbing behavior in mice, which can be dose-dependently antagonized by dopamine receptor antagonists.[2]
Experimental Protocol:
-
Animals: Male Swiss albino mice (20-25 g) are used. Animals are housed in groups with ad libitum access to food and water and are acclimated to the laboratory environment for at least one week prior to testing.
-
Apparatus: Cylindrical wire mesh cages (e.g., 13 cm height, 14 cm diameter, 3 mm mesh size).
-
Procedure:
-
Mice are individually placed in the wire mesh cages and allowed to habituate for at least 30 minutes.
-
This compound is administered intraperitoneally (i.p.) at various doses (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) or vehicle (e.g., saline). A positive control, such as haloperidol (e.g., 0.1 mg/kg, i.p.), should also be included.
-
Thirty minutes after this compound or vehicle administration, apomorphine (e.g., 1.5 mg/kg) is administered subcutaneously (s.c.).
-
Immediately after apomorphine injection, the climbing behavior is observed and scored for a period of 30 minutes.
-
Climbing is defined as the animal having all four paws on the wire mesh. The total time spent climbing is recorded.
-
-
Data Analysis: The mean climbing time for each treatment group is calculated. Statistical analysis is performed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison with the vehicle-treated group. The ED50 (the dose that produces 50% of the maximal effect) can be calculated using regression analysis.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Climbing Time (seconds) ± SEM | % Inhibition of Climbing |
| Vehicle + Apomorphine | - | 150 ± 12.5 | 0% |
| This compound + Apomorphine | 0.1 | 125 ± 10.2 | 16.7% |
| This compound + Apomorphine | 0.3 | 85 ± 8.9 | 43.3% |
| This compound + Apomorphine | 1.0 | 40 ± 5.1 | 73.3% |
| This compound + Apomorphine | 3.0 | 15 ± 3.2 | 90.0% |
| Haloperidol + Apomorphine | 0.1 | 25 ± 4.5 | 83.3% |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral paradigm to assess depressive-like behavior and is sensitive to the effects of antidepressant and some antipsychotic medications. The test is based on the principle that when mice are placed in an inescapable container of water, they will eventually cease active escape attempts and adopt an immobile posture. A reduction in immobility time is indicative of an antidepressant-like or antipsychotic-like effect.
Experimental Protocol:
-
Animals: Male C57BL/6 mice (20-25 g) are used.
-
Apparatus: A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
This compound is administered i.p. at various doses (e.g., 1, 3, 10 mg/kg) or vehicle 30-60 minutes before the test. A positive control, such as imipramine (e.g., 15 mg/kg, i.p.), can be included.
-
Mice are individually placed in the cylinder of water for a 6-minute session.
-
The entire session is video-recorded for later analysis.
-
Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements necessary to keep its head above water.
-
The total duration of immobility during the last 4 minutes of the 6-minute test is scored by a trained observer blind to the treatment conditions.
-
-
Data Analysis: The mean immobility time for each group is calculated. Data are analyzed using a one-way ANOVA followed by a post-hoc test.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Immobility Time (seconds) ± SEM |
| Vehicle | - | 180 ± 15.2 |
| This compound | 1 | 165 ± 13.8 |
| This compound | 3 | 130 ± 11.5* |
| This compound | 10 | 95 ± 9.8 |
| Imipramine | 15 | 105 ± 10.1 |
*p<0.05, **p<0.01 compared to vehicle. Note: The data presented in this table are hypothetical and for illustrative purposes only.
Tail Suspension Test (TST)
Similar to the FST, the Tail Suspension Test is a behavioral despair model used to screen for potential antidepressant and antipsychotic drugs. When suspended by their tails, mice will struggle for a period before becoming immobile. A decrease in the duration of immobility is interpreted as an antidepressant or antipsychotic-like effect.
Experimental Protocol:
-
Animals: Male NMRI mice (18-22 g) are used.
-
Apparatus: A commercially available tail suspension apparatus or a custom-made setup where mice can be suspended by their tails from a lever, preventing them from touching any surfaces.
-
Procedure:
-
A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.
-
The mouse is suspended by the tape from a hook or lever for a 6-minute period.
-
This compound is administered i.p. at various doses (e.g., 0.5, 1, 2 mg/kg) or vehicle 30-60 minutes before the test. A positive control, such as desipramine (e.g., 16 mg/kg, i.p.), can be included.
-
The entire session is recorded, and the total time the mouse remains immobile is measured. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
-
Data Analysis: The mean immobility time for each treatment group is calculated and analyzed using a one-way ANOVA followed by a post-hoc test.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Immobility Time (seconds) ± SEM |
| Vehicle | - | 150 ± 11.8 |
| This compound | 0.5 | 138 ± 10.5 |
| This compound | 1 | 115 ± 9.2* |
| This compound | 2 | 85 ± 7.9 |
| Desipramine | 16 | 92 ± 8.5 |
*p<0.05, **p<0.01 compared to vehicle. Note: The data presented in this table are hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound's antipsychotic-like activity.
This compound's Proposed Mechanism of Action
Caption: this compound's antagonistic action on dopamine and serotonin receptors.
Dopamine D2 Receptor Signaling Pathway
Caption: this compound's antagonism of the D2 receptor signaling cascade.
Serotonin 5-HT2A Receptor Signaling Pathway
Caption: this compound's antagonism of the 5-HT2A receptor signaling cascade.
References
In-Vitro Assays for Cyamemazine Effects on hERG Cardiac Ion Channels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting in-vitro assays to assess the effects of the antipsychotic drug cyamemazine on the human Ether-à-go-go-Related Gene (hERG) cardiac ion channel. Inhibition of the hERG channel can delay cardiac repolarization, leading to a prolonged QT interval and an increased risk of potentially fatal cardiac arrhythmias. Therefore, thorough in-vitro evaluation of a compound's effect on the hERG channel is a critical step in preclinical safety assessment.
Data Summary: this compound and Metabolite Effects on hERG Channels
The following table summarizes the quantitative data on the inhibitory effects of this compound and its primary metabolites on the hERG potassium channel, as determined by in-vitro patch-clamp electrophysiology assays.
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | HEK 293 | 470 | [1] |
| Monodesmethyl this compound | HEK 293 | 700 | [2][3] |
| This compound Sulfoxide | HEK 293 | 1530 | [2][3] |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
This section outlines the detailed methodologies for performing in-vitro hERG assays using manual or automated patch-clamp electrophysiology.
Cell Culture and Preparation
Cell Line:
-
Human Embryonic Kidney (HEK 293) cells or Chinese Hamster Ovary (CHO) cells stably transfected with the hERG gene are recommended. These cell lines are widely used and provide robust expression of the hERG channel.
Culture Conditions:
-
Cells should be cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% fetal bovine serum, and an appropriate selection antibiotic (e.g., G-418) to maintain stable hERG expression.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells regularly to maintain them in the logarithmic growth phase. For experiments, it is advisable to use cells with a passage number below 30 to ensure consistency.
Cell Preparation for Electrophysiology:
-
On the day of the experiment, detach the cells from the culture flask using a non-enzymatic cell dissociation solution to minimize damage to the ion channels.
-
Resuspend the cells in the extracellular solution (see below) at a suitable density (e.g., 1-2 x 10^6 cells/mL).
-
Allow the cells to recover for at least 30 minutes at room temperature before use.
Solutions and Reagents
Extracellular (Bath) Solution (in mM):
-
NaCl: 137
-
KCl: 4
-
CaCl2: 1.8
-
MgCl2: 1
-
HEPES: 10
-
Glucose: 10
-
Adjust pH to 7.4 with NaOH.
Intracellular (Pipette) Solution (in mM):
-
KCl: 130
-
MgCl2: 1
-
EGTA: 5
-
MgATP: 5
-
HEPES: 10
-
Adjust pH to 7.2 with KOH.
Test Compound Preparation:
-
Prepare a stock solution of this compound (and its metabolites, if applicable) in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
On the day of the experiment, prepare serial dilutions of the test compound in the extracellular solution to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically ≤0.1%) to avoid solvent effects.
Electrophysiological Recording: Whole-Cell Patch-Clamp
The whole-cell patch-clamp technique is the gold standard for assessing ion channel function. This can be performed using either manual or automated patch-clamp systems.
Manual Patch-Clamp Protocol:
-
Transfer the cell suspension to the recording chamber on the stage of an inverted microscope.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Under visual control, approach a single cell with the patch pipette and form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting the voltage-clamp protocol.
Automated Patch-Clamp:
-
Automated patch-clamp systems (e.g., QPatch, Patchliner) offer higher throughput and are suitable for screening larger numbers of compounds. Follow the manufacturer's instructions for cell loading, sealing, and whole-cell formation.
Voltage-Clamp Protocol: A typical voltage-clamp protocol to elicit hERG currents is as follows:
-
Hold the cell at a holding potential of -80 mV.
-
Apply a depolarizing step to +20 mV for 1-2 seconds to activate and then inactivate the hERG channels.
-
Apply a repolarizing step to -50 mV for 1-2 seconds. The characteristic "tail current" of the hERG channel is measured during this step.
-
Return to the holding potential of -80 mV.
-
This protocol is repeated at regular intervals (e.g., every 15-20 seconds) to monitor the stability of the current.
Data Acquisition:
-
Record the currents using a suitable patch-clamp amplifier and data acquisition software.
-
Filter the current signals at 1-2 kHz and sample at 5-10 kHz.
Data Analysis
-
Measure the peak amplitude of the hERG tail current in the absence (control) and presence of different concentrations of this compound.
-
Calculate the percentage inhibition of the hERG current for each concentration using the following formula: % Inhibition = [1 - (I_drug / I_control)] * 100 where I_drug is the peak tail current in the presence of the drug and I_control is the peak tail current in the absence of the drug.
-
Plot the percentage inhibition as a function of the logarithm of the drug concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value and the Hill coefficient (n): % Inhibition = 100 / [1 + (IC50 / [Drug])^n]
Visualizations
The following diagrams illustrate the key processes involved in the in-vitro hERG assay for this compound.
Caption: Experimental workflow for the in-vitro hERG assay.
Caption: this compound's effect on the hERG channel and cardiac repolarization.
References
Application Notes & Protocols: HPTLC Method for the Quantification of Cyamemazine Tartrate
These application notes provide a detailed, validated High-Performance Thin-Layer Chromatography (HPTLC) method for the quantification of cyamemazine tartrate in bulk drug and pharmaceutical formulations. The described protocol is simple, precise, and accurate, making it suitable for routine quality control analysis.
Introduction
This compound tartrate is a phenothiazine derivative utilized in the treatment of schizophrenia and anxiety associated with psychosis.[1] This document outlines a validated HPTLC method for its quantitative estimation, developed in accordance with International Conference on Harmonization (ICH) Q2B guidelines.[1][2] The method is demonstrated to be specific, sensitive, and robust for its intended purpose.
Experimental Protocols
Materials and Equipment
-
Reference Standard: this compound Tartrate (working standard)
-
Stationary Phase: Merck HPTLC aluminum sheets pre-coated with Silica gel 60 F254[1][2]
-
Mobile Phase: Benzene and Methanol (4.2:0.8 v/v)
-
Solvents: Methanol (AR grade), Benzene (AR grade)
-
Instrumentation:
-
CAMAG HPTLC system
-
CAMAG Linomat 5 sample applicator
-
CAMAG TLC Scanner with winCATS software
-
CAMAG Twin Trough Chamber
-
Analytical Balance
-
Preparation of Standard Stock Solution
-
Accurately weigh 10 mg of this compound tartrate working standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol to obtain a stock solution of 1000 µg/mL.
-
From the stock solution, prepare a working standard of 100 µg/mL by diluting 1 mL to 10 mL with methanol.
Sample Preparation (for Pharmaceutical Formulation)
-
Weigh and finely powder twenty tablets.
-
Accurately weigh a quantity of powder equivalent to 10 mg of this compound tartrate.
-
Transfer to a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to volume with methanol and mix thoroughly.
-
Filter the solution through a 0.45 µm filter.
-
Dilute 1 mL of the filtrate to 10 mL with methanol to obtain a final concentration of 100 µg/mL.
Chromatographic Conditions
-
Stationary Phase: HPTLC plates Si 60 F254 (20 x 10 cm)
-
Mobile Phase: Benzene: Methanol (4.2:0.8 v/v)
-
Chamber Saturation: 20 minutes at room temperature (25°C ± 2°C)
-
Development Distance: 80 mm
-
Sample Application:
-
Applicator: CAMAG Linomat 5
-
Application Volume: 2 to 12 µL (for linearity)
-
Band Width: 6 mm
-
-
Drying: Air-dried
Densitometric Analysis
-
Scanner: CAMAG TLC Scanner
-
Scanning Wavelength: 260 nm
-
Scanning Mode: Absorbance
-
Slit Dimensions: 5.00 x 0.45 mm
Method Validation Summary
The HPTLC method was validated as per ICH guidelines for linearity, precision, accuracy, specificity, Limit of Detection (LOD), and Limit of Quantification (LOQ).
Quantitative Data
| Parameter | Result |
| Linearity Range | 200 - 1200 ng/spot |
| Correlation Coefficient (r²) | 0.999 |
| Retention Factor (Rf) | 0.45 |
| LOD | 28.47 ng/spot |
| LOQ | 86.29 ng/spot |
| Precision (% RSD) | Intraday (n=3) | Interday (n=3) |
| Low Conc. (400 ng/spot) | 0.58 | 0.72 |
| Mid Conc. (600 ng/spot) | 0.45 | 0.59 |
| High Conc. (800 ng/spot) | 0.39 | 0.51 |
| Accuracy (Recovery Study) | Amount Added (ng) | Amount Found (ng) | % Recovery | % RSD |
| 80% | 320 | 318.5 | 99.53 | 0.61 |
| 100% | 400 | 398.2 | 99.55 | 0.54 |
| 120% | 480 | 477.1 | 99.39 | 0.48 |
Experimental Workflow
The following diagram illustrates the workflow for the HPTLC quantification of this compound tartrate.
References
Establishing a Research Protocol for Chronic Cyamemazine Administration in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive set of application notes and detailed protocols for establishing a research framework to investigate the effects of chronic cyamemazine administration in rats. This compound is a phenothiazine antipsychotic with a unique pharmacological profile, exhibiting antagonist activity at dopamine D2, serotonin 5-HT2A, 5-HT2C, and histamine H1 receptors.[1][2] This profile suggests potential therapeutic benefits beyond psychosis, including anxiolytic effects.[3][4] The following protocols are designed to enable a thorough preclinical evaluation of chronic this compound treatment in a rat model.
Animal Model and Drug Administration
Animal Selection
-
Species: Male Wistar or Sprague-Dawley rats are commonly used for neuropharmacological studies.
-
Age: Young adult rats (8-10 weeks old) are recommended to minimize age-related variability.
-
Housing: Rats should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Chronic this compound Administration Protocol
-
Dosage: Based on studies of other phenothiazines and the anxiolytic effects of this compound in mice (0.25-1 mg/kg), a starting dose of 1-5 mg/kg for rats is proposed.[5] A dose-response study is recommended to determine the optimal therapeutic window for chronic administration.
-
Route of Administration:
-
Oral Gavage: Daily administration via oral gavage is a common and reliable method.
-
Osmotic Minipumps: For continuous and stable drug delivery, subcutaneous implantation of osmotic minipumps (e.g., Alzet) can be utilized. This method avoids the stress of daily injections.
-
-
Duration of Treatment: A minimum of 21-28 days of chronic administration is recommended to allow for neuroadaptive changes to occur. Some studies with phenothiazines have extended to 75 days.
-
Control Group: A vehicle control group (receiving the same volume of the vehicle used to dissolve this compound) is essential.
Behavioral Assessment Protocols
A battery of behavioral tests should be conducted to assess the effects of chronic this compound administration on various domains, including locomotor activity, anxiety-like behavior, social behavior, and cognitive function.
Open Field Test
This test is used to assess general locomotor activity and anxiety-like behavior in a novel environment.
-
Apparatus: A square arena (e.g., 100 x 100 cm) with walls high enough to prevent escape. The arena is typically divided into a central and a peripheral zone.
-
Procedure:
-
Place the rat in the center of the open field arena.
-
Allow the rat to explore freely for a set period (e.g., 10-15 minutes).
-
Record the session using an overhead video camera.
-
Analyze the recording for parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
-
Interpretation: Decreased time in the center zone is indicative of anxiety-like behavior. Changes in total distance traveled can indicate sedative or stimulant effects of the drug.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior, based on the rat's natural aversion to open and elevated spaces.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the session with a video camera.
-
Analyze the time spent in the open arms versus the closed arms, and the number of entries into each arm type.
-
-
Interpretation: An increase in the time spent in the open arms is indicative of an anxiolytic effect.
Social Interaction Test
This test evaluates social preference and potential deficits in social behavior.
-
Apparatus: A three-chambered box. The outer chambers contain a novel object (e.g., an empty wire cage) and a novel, unfamiliar rat (the "stranger") in a wire cage.
-
Procedure:
-
Habituation Phase: Place the test rat in the center chamber and allow it to explore all three chambers for 10 minutes.
-
Sociability Phase: Place a stranger rat in one of the side chambers (within the wire cage) and an empty cage in the other. Place the test rat back in the center chamber and allow it to explore for 10 minutes.
-
Record the time the test rat spends in each chamber and the time spent actively sniffing each wire cage.
-
-
Interpretation: A preference for spending more time in the chamber with the stranger rat and more time sniffing the stranger rat's cage is indicative of normal social behavior. A lack of this preference may suggest social deficits.
Neurochemical and Molecular Analysis Protocols
Following the completion of behavioral testing, brain tissue should be collected for neurochemical and molecular analyses to investigate the underlying mechanisms of this compound's effects.
Brain Tissue Collection and Preparation
-
Euthanasia: Rats should be euthanized by an approved method (e.g., CO2 asphyxiation followed by decapitation).
-
Dissection: The brain should be rapidly removed and dissected on ice to isolate specific regions of interest, such as the prefrontal cortex, striatum, and hippocampus.
-
Storage: Tissues should be immediately frozen in liquid nitrogen and stored at -80°C until further processing.
HPLC-ECD for Dopamine and Serotonin Quantification
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a sensitive method for quantifying monoamine neurotransmitters and their metabolites.
-
Tissue Homogenization: Homogenize brain tissue samples in a suitable buffer (e.g., perchloric acid).
-
Chromatographic Separation: Inject the supernatant onto a C18 reverse-phase HPLC column.
-
Detection: Use an electrochemical detector to measure the oxidation of dopamine, serotonin, and their metabolites.
-
Quantification: Calculate the concentrations of each analyte based on a standard curve.
Western Blot for D2 and 5-HT2A Receptor Protein Levels
Western blotting can be used to measure changes in the protein expression of this compound's primary targets.
-
Protein Extraction: Extract total protein from brain tissue homogenates.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the D2 receptor and the 5-HT2A receptor.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantification: Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH). A study on chronic clozapine treatment in rats showed decreased 5-HT2A receptor immunoreactivity in membrane-enriched preparations.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.
| Parameter | Vehicle Control | This compound (1 mg/kg) | This compound (5 mg/kg) |
| Open Field Test | |||
| Total Distance (cm) | |||
| Time in Center (s) | |||
| Elevated Plus Maze | |||
| Time in Open Arms (s) | |||
| Open Arm Entries | |||
| Social Interaction Test | |||
| Time with Stranger (s) | |||
| Time with Object (s) | |||
| Neurochemical Analysis | |||
| Striatal Dopamine (ng/mg tissue) | |||
| Prefrontal Serotonin (ng/mg tissue) | |||
| Western Blot Analysis | |||
| Striatal D2 Receptor (relative density) | |||
| Prefrontal 5-HT2A Receptor (relative density) |
This compound Receptor Binding Affinities (Ki, nM)
| Receptor | Ki (nM) |
| Dopamine D2 | 5.8 |
| Serotonin 5-HT2A | 1.5 |
| Serotonin 5-HT2C | 11.8 |
| Histamine H1 | 15 (for sulfoxide metabolite) |
Visualization of Signaling Pathways and Workflows
Experimental Workflow
This compound's Primary Signaling Pathways
Logical Relationship of Experimental Design
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Preclinical and clinical pharmacology of this compound: anxiolytic effects and prevention of alcohol and benzodiazepine withdrawal syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential role of cortical 5-HT(2A) receptors in the anxiolytic action of this compound in benzodiazepine withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of chronic chlorpromazine administration on monoamine levels in various regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mitigating Cyamemazine-Induced Extrapyramidal Side Effects in Research Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing extrapyramidal side effects (EPS) induced by cyamemazine in research animals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it have a lower risk of inducing extrapyramidal side effects (EPS)?
A1: this compound is a phenothiazine antipsychotic used in the treatment of schizophrenia and anxiety.[1] While structurally similar to typical antipsychotics that carry a high risk of EPS, this compound exhibits an "atypical" profile with a lower incidence of these motor side effects.[1][2] This reduced risk is attributed to its unique receptor binding profile, characterized by high affinity for serotonin 5-HT2A receptors in addition to its dopamine D2 receptor antagonism.[3][4] The blockade of 5-HT2A receptors is thought to counteract the dopamine D2 blockade in the nigrostriatal pathway, the primary mechanism underlying drug-induced EPS.
Q2: How are extrapyramidal side effects assessed in research animals?
A2: The most common method for assessing antipsychotic-induced EPS in rodents is the catalepsy test. Catalepsy is a state of motor immobility and failure to correct an externally imposed posture. The bar test is a widely used method where the animal's forepaws are placed on an elevated bar, and the latency to remove them is measured. A longer latency to move is indicative of a greater cataleptic effect and a higher potential for EPS liability.
Q3: What are the typical signs of this compound-induced EPS in rats or mice?
A3: While less severe than with typical antipsychotics like haloperidol, this compound can still induce dose-dependent catalepsy. In research animals, this may manifest as:
-
Immobility and a fixed, "waxy" posture.
-
Reduced spontaneous movement.
-
An increased time to descend from a bar or grid in a catalepsy test.
Q4: How can I mitigate this compound-induced EPS in my animal studies?
A4: Co-administration of certain pharmacological agents can help mitigate EPS. The two main classes of drugs used for this purpose are:
-
Anticholinergic Agents: Drugs like biperiden and trihexyphenidyl can counteract the cholinergic hyperactivity that results from dopamine D2 receptor blockade in the striatum.
-
Dopamine Agonists: Partial dopamine agonists such as ropinirole and pramipexole can help to restore dopaminergic tone and alleviate EPS.
It is crucial to administer these mitigating agents at appropriate doses and time points relative to the this compound administration.
Troubleshooting Guides
Problem 1: My research animals are showing more severe catalepsy than expected after this compound administration.
-
Possible Cause 1: Dose is too high. this compound's cataleptic effects are dose-dependent.
-
Solution: Review your dosing calculations. If possible, perform a dose-response study to determine the optimal dose that achieves the desired therapeutic effect with minimal EPS.
-
-
Possible Cause 2: Animal strain sensitivity. Different strains of rats and mice can have varying sensitivities to antipsychotic-induced EPS.
-
Solution: Consult literature for data on the strain you are using. If high sensitivity is known, consider using a lower starting dose.
-
-
Possible Cause 3: Interaction with other compounds. If the animals are receiving other treatments, there may be a pharmacodynamic interaction that exacerbates EPS.
-
Solution: Review all administered compounds for potential interactions that could affect the dopamine or serotonin systems.
-
Problem 2: I am having difficulty distinguishing between sedation and catalepsy in my animals.
-
Possible Cause: Both sedation and catalepsy can result in reduced movement.
-
Solution: A key differentiator is the "righting reflex." A sedated animal will typically be limp and have a diminished righting reflex (the ability to right itself when placed on its back). In contrast, a cataleptic animal will have muscle rigidity and an intact righting reflex. Perform a gentle righting reflex test to distinguish between the two states.
-
Problem 3: The anticholinergic agent I'm using to mitigate EPS is causing hyperactivity or other unwanted behavioral effects.
-
Possible Cause: Anticholinergic drugs can have their own side effects, including locomotor stimulation at certain doses.
-
Solution 1: Dose Adjustment. Reduce the dose of the anticholinergic agent to the lowest effective dose that still mitigates catalepsy.
-
Solution 2: Alternative Agent. Consider switching to a different class of mitigating agent, such as a dopamine agonist, which may have a different side-effect profile.
-
Solution 3: Control Group. Ensure you have a control group that receives only the anticholinergic agent to isolate its behavioral effects.
-
Problem 4: My control animals (vehicle-treated) are showing immobility in the catalepsy test.
-
Possible Cause 1: Habituation/Freezing. Animals may freeze or become immobile due to stress or fear in a novel testing environment.
-
Solution: Ensure proper acclimatization of the animals to the testing room and apparatus before the experiment begins. Handle the animals gently to minimize stress.
-
-
Possible Cause 2: Environmental factors. Loud noises, bright lights, or other environmental stressors can induce freezing behavior.
-
Solution: Conduct behavioral testing in a quiet, dimly lit room with minimal disturbances.
-
Data Presentation
Table 1: Receptor Binding Affinities (Ki, nM) of this compound and Haloperidol
| Compound | Dopamine D2 | Serotonin 5-HT2A | Dopamine D1 | Serotonin 5-HT2C | Serotonin 5-HT3 |
| This compound | 4.6 - 5.8 | 1.5 | 3.9 | 75 | 12 |
| Haloperidol | ~1 | ~50 | ~200 | ~2000 | >10000 |
Data compiled from multiple sources. Lower Ki values indicate higher binding affinity.
Table 2: Comparative Cataleptic Effects of Haloperidol in Rats (Bar Test)
| Dose (mg/kg, i.p.) | Time Post-Administration (min) | Mean Descent Latency (seconds) |
| Vehicle | 30 - 120 | < 5 |
| Haloperidol (0.25) | 60 | ~30 - 60 |
| Haloperidol (0.5) | 60 | ~90 - 120 |
| Haloperidol (1.0) | 60 | >180 |
| Haloperidol (2.0) | 60 | >180 |
Data are approximate and compiled from multiple studies to illustrate a typical dose-response. Actual results may vary based on experimental conditions and rat strain.
Table 3: Recommended Doses of Mitigating Agents for Antipsychotic-Induced EPS in Rodents
| Mitigating Agent | Class | Species | Recommended Dose Range (mg/kg) | Route of Administration |
| Biperiden | Anticholinergic | Mouse | 1 - 5 | i.p. |
| Trihexyphenidyl | Anticholinergic | Mouse/Rat | 1 - 15 | p.o. |
| Ropinirole | Dopamine Agonist | Rat | 0.5 - 2 | p.o. |
| Pramipexole | Dopamine Agonist | Rat | 0.1 - 3 | s.c. or p.o. |
These are starting dose ranges compiled from various sources. Optimal doses should be determined empirically for each specific experimental protocol.
Experimental Protocols
Protocol 1: Induction and Assessment of Catalepsy in Rats (Bar Test)
-
Animal Acclimatization: House male Sprague-Dawley or Wistar rats (200-250g) for at least one week before the experiment with ad libitum access to food and water. Handle the animals daily for 3-5 days to acclimate them to the researcher.
-
Drug Administration:
-
Dissolve this compound or haloperidol in a suitable vehicle (e.g., 0.9% saline with a small amount of Tween 80).
-
Administer the drug via intraperitoneal (i.p.) injection at the desired dose.
-
-
Catalepsy Assessment (Bar Test):
-
At specified time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws on a horizontal wooden or metal bar (approximately 1 cm in diameter) elevated 9-10 cm above the surface.
-
Start a stopwatch immediately.
-
Measure the time it takes for the rat to remove both forepaws from the bar.
-
A cut-off time (e.g., 180 or 300 seconds) should be established. If the rat remains on the bar for the entire cut-off period, record the maximum time.
-
Perform 2-3 trials at each time point with a short inter-trial interval.
-
Protocol 2: Mitigation of Catalepsy with an Anticholinergic Agent
-
Follow Steps 1 and 2 from Protocol 1.
-
Mitigating Agent Administration:
-
Administer the anticholinergic agent (e.g., biperiden or trihexyphenidyl) at the desired dose and route.
-
The timing of administration is critical:
-
Prophylactic: Administer the anticholinergic 30-60 minutes before the antipsychotic.
-
Reversal: Administer the anticholinergic 30-60 minutes after the antipsychotic, once catalepsy is established.
-
-
-
Catalepsy Assessment:
-
Perform the bar test as described in Protocol 1 at the relevant time points to assess the reduction in cataleptic behavior.
-
Visualizations
References
Technical Support Center: Managing Sedation in Cyamemazine Behavioral Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage sedation as a confounding variable in behavioral studies involving cyamemazine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound's sedative effects?
A1: this compound's sedative properties are primarily attributed to its antagonist activity at histamine H1 receptors.[1][2][3] Blockade of these receptors in the central nervous system is a well-established mechanism for inducing sedation.[4][5] While this compound also interacts with dopamine (D2) and various serotonin (5-HT2A, 5-HT2C, 5-HT3) receptors, which contribute to its antipsychotic and anxiolytic effects, the H1 antagonism is the key driver of its sedative side effect profile.
Q2: How can I differentiate between anxiolytic and sedative effects in my behavioral assay?
A2: Distinguishing between anxiolytic and sedative effects requires careful experimental design and the measurement of multiple behavioral parameters. A true anxiolytic effect should ideally not be accompanied by a significant decrease in general locomotor activity. For instance, in the Elevated Plus Maze (EPM), an anxiolytic effect is indicated by an increase in the time spent and entries into the open arms without a corresponding reduction in the number of closed arm entries. A decrease in both open and closed arm entries suggests sedation. Similarly, in the Open Field Test (OFT), an anxiolytic drug may increase the time spent in the center of the arena, while a sedative drug will decrease the total distance traveled.
Q3: At what doses does this compound typically induce sedation in mice?
A3: Studies in mice have shown that this compound can significantly decrease spontaneous locomotor activity at a dose of 1 mg/kg, indicating a sedative effect. Lower doses, such as 0.375 mg/kg, have demonstrated anxiolytic-like activity in some tests (e.g., light/dark exploration test) with less pronounced effects on locomotion. It is crucial to perform a dose-response study in your specific experimental conditions to determine the optimal dose that provides anxiolytic effects with minimal sedation.
Q4: Can the sedative effects of this compound change with chronic administration?
A4: Yes, the behavioral effects of this compound can differ between acute and chronic administration. For example, one study found that acute administration of this compound at 0.375 mg/kg showed anxiolytic-like activity in the light/dark exploration test but not in the elevated plus maze. However, after chronic administration, this compound at doses ranging from 0.25 to 1 mg/kg significantly increased the time spent in the open arms of the elevated plus maze, suggesting an anxiolytic effect. The sedative effect, measured by decreased locomotor activity, was observed with both acute and chronic administration at 1 mg/kg.
Troubleshooting Guides
Issue 1: Observed reduction in overall activity in the behavioral task, making it difficult to interpret anxiolytic-like effects.
-
Possible Cause: The dose of this compound used is likely causing significant sedation, which is masking any potential anxiolytic effects.
-
Troubleshooting Steps:
-
Conduct a Dose-Response Study: Test a range of lower doses of this compound to identify a dose that minimizes the impact on locomotor activity while still potentially affecting anxiety-like behavior.
-
Utilize a Battery of Tests: Employ multiple behavioral paradigms that assess anxiety through different mechanisms. For example, supplement the Elevated Plus Maze with the Light-Dark Box test or the Novelty-Suppressed Feeding test.
-
Measure Locomotor Activity Independently: Use an Open Field Test to specifically quantify the effect of each this compound dose on locomotor activity. This will allow you to select a dose for your primary anxiety test that has minimal sedative effects.
-
Statistical Control: If a mild sedative effect is unavoidable, you can use statistical methods such as Analysis of Covariance (ANCOVA) to treat locomotor activity as a covariate when analyzing the anxiety-related parameters.
-
Issue 2: Inconsistent results between different anxiety tests.
-
Possible Cause: The differential effects of this compound on various neurotransmitter systems may lead to varying behavioral outcomes depending on the specific demands of the task. For instance, the discrepancy in effects between the light/dark box and the EPM with acute administration could be due to the interplay of dopamine D2 and serotonin 5-HT2C/5-HT3 receptor antagonism.
-
Troubleshooting Steps:
-
Review Administration Protocol: Ensure that the route and timing of drug administration are consistent across all experiments.
-
Consider Acute vs. Chronic Dosing: As noted, this compound's effects can vary with the duration of treatment. Ensure your dosing regimen is appropriate for the research question.
-
Detailed Ethological Analysis: In addition to the primary endpoints, score more subtle behaviors that can provide a richer picture of the animal's state (e.g., rearing, grooming, stretch-attend postures).
-
Data Presentation
Table 1: Dose-Dependent Effects of Chronic this compound Administration in the Elevated Plus Maze (Mice)
| Dose (mg/kg) | Time in Open Arms (s) | Number of Open Arm Entries |
| Control | Baseline | Baseline |
| 0.25 | Significantly Increased | Significantly Increased |
| 0.375 | Significantly Increased | No Significant Change |
| 0.5 | Significantly Increased | Significantly Increased |
| 1 | Significantly Increased | No Significant Change |
Table 2: Effect of this compound on Spontaneous Locomotor Activity (Mice)
| Administration | Dose (mg/kg) | Effect on Locomotor Activity |
| Acute | 1 | Dramatically Decreased |
| Chronic | 1 | Dramatically Decreased |
Experimental Protocols
Open Field Test (OFT) for Assessing Locomotor Activity and Anxiety
-
Objective: To assess general locomotor activity (as an indicator of sedation) and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 42 x 42 cm) with walls high enough to prevent escape. The arena is typically divided into a central and a peripheral zone by software.
-
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes before the test.
-
Gently place the mouse in the center of the open field.
-
Allow the animal to explore the arena for a predetermined period (typically 5-10 minutes).
-
Record the session using a video tracking system.
-
Thoroughly clean the apparatus with 70% ethanol between animals to remove olfactory cues.
-
-
Parameters Measured:
-
Locomotor Activity/Sedation: Total distance traveled.
-
Anxiety-like Behavior: Time spent in the center versus the periphery, number of entries into the center zone.
-
Elevated Plus Maze (EPM) for Assessing Anxiety-Like Behavior
-
Objective: To assess anxiety-like behavior based on the conflict between the drive to explore a novel environment and the aversion to open, elevated spaces.
-
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two closed arms.
-
Procedure:
-
Acclimate the animal to the testing room.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the animal to freely explore the maze for 5 minutes.
-
Record the session with a video tracking system.
-
Clean the maze thoroughly between trials.
-
-
Parameters Measured:
-
Anxiety-like Behavior: Percentage of time spent in the open arms, percentage of open arm entries.
-
Locomotor Activity/Sedation: Number of closed arm entries.
-
Mandatory Visualizations
Caption: this compound's multifaceted receptor antagonism and resulting behavioral outcomes.
Caption: Experimental workflow for managing sedation as a confounding variable.
References
- 1. researchgate.net [researchgate.net]
- 2. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 3. A detailed ethological analysis of the mouse open field test: effects of diazepam, chlordiazepoxide and an extremely low frequency pulsed magnetic field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. med-fom-neuroethics.sites.olt.ubc.ca [med-fom-neuroethics.sites.olt.ubc.ca]
- 5. Mechanisms of antihistamine-induced sedation in the human brain: H1 receptor activation reduces a background leakage potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Aqueous Solubility of Cyamemazine for In-Vitro Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of cyamemazine in in-vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: this compound, a phenothiazine derivative, possesses a hydrophobic tricyclic structure, which results in low water solubility. This inherent hydrophobicity can lead to challenges in preparing stock solutions and can cause the compound to precipitate in aqueous cell culture media.
Q2: What are the common strategies to improve the aqueous solubility of this compound for in-vitro experiments?
A2: Several methods can be employed to enhance the solubility of this compound:
-
Co-solvents: Using a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol to first dissolve this compound before diluting it in your aqueous experimental medium.
-
pH Adjustment: As a weak base, the solubility of this compound is pH-dependent. Lowering the pH of the solution will increase its ionization and, consequently, its aqueous solubility.
-
Cyclodextrins: Encapsulating this compound within cyclodextrin molecules, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form a more water-soluble inclusion complex.
Q3: What is the recommended final concentration of DMSO in cell culture experiments with this compound?
A3: To minimize cytotoxicity, it is generally recommended to keep the final concentration of DMSO in your cell culture medium at or below 0.1%.[1][2][3][4] While some robust cell lines may tolerate up to 1%, it is always best practice to perform a vehicle control experiment to assess the impact of DMSO on your specific cell line and assay.[1]
Q4: Can I use ethanol as a solvent for this compound in my experiments?
A4: Yes, ethanol can be used as a co-solvent for this compound. Similar to DMSO, it is crucial to keep the final concentration of ethanol in the cell culture medium low to avoid detrimental effects on your cells.
Q5: How do cyclodextrins improve the solubility of this compound?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The hydrophobic this compound molecule can be encapsulated within this cavity, forming an inclusion complex. This complex effectively shields the hydrophobic drug from the aqueous environment, thereby increasing its apparent water solubility.
Troubleshooting Guides
Issue 1: this compound precipitates immediately upon addition to my aqueous buffer or cell culture medium.
Possible Cause: The concentration of this compound in the final solution exceeds its aqueous solubility limit. This "crashing out" is common when a concentrated stock solution in an organic solvent is rapidly diluted into an aqueous medium.
Solutions:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of your concentrated stock solution. A gradual decrease in the organic solvent concentration can help keep the compound in solution.
-
Pre-warm the Medium: Always use pre-warmed (37°C) aqueous buffers or cell culture media. Solubility is often temperature-dependent, and adding a compound to cold liquid can decrease its solubility.
-
Slow Addition with Agitation: Add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing or swirling. This promotes rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.
Issue 2: My this compound solution appears clear initially but becomes cloudy or shows precipitate over time.
Possible Cause: This could be due to several factors, including temperature fluctuations, evaporation leading to increased concentration, or interactions with components in the cell culture medium.
Solutions:
-
Maintain Stable Temperature: Ensure your incubator maintains a constant and accurate temperature. Avoid frequent removal of your plates from the incubator.
-
Prevent Evaporation: Use plates with low-evaporation lids or seal the plates with a gas-permeable membrane, especially for long-term experiments. Ensure the incubator has adequate humidity.
-
Check for Media Component Interactions: Some components in complex cell culture media can interact with the compound, leading to precipitation. You can test the solubility of this compound in a simpler buffer, like Phosphate-Buffered Saline (PBS), to determine if media components are contributing to the problem.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥5 mg/mL | |
| DMSO | 100 mg/mL (requires sonication) | |
| Ethanol | Soluble | |
| Water | Practically Insoluble |
Table 2: Recommended Maximum Co-solvent Concentrations in Cell Culture
| Co-solvent | Recommended Maximum Final Concentration | Notes |
| DMSO | ≤ 0.1% | Some cell lines may tolerate up to 1%. Always perform a vehicle control. |
| Ethanol | ≤ 0.1% | Similar to DMSO, cell line-specific tolerance should be determined. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can aid dissolution.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound-HP-β-Cyclodextrin Inclusion Complex
This protocol is adapted from a method used for a structurally similar compound and may require optimization for this compound.
-
Prepare HP-β-CD Solution: Dissolve the desired amount of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous buffer of choice to create a saturated or near-saturated solution.
-
Prepare this compound Solution: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Mixing: Slowly add the this compound solution to the stirring HP-β-CD solution.
-
Incubation: Continue stirring the mixture for an extended period (e.g., 24-48 hours) at room temperature to allow for the formation of the inclusion complex.
-
Solvent Removal (if necessary): If a volatile organic solvent was used, it can be removed by gentle heating or under vacuum.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any undissolved material.
Mandatory Visualizations
Signaling Pathways
This compound is known to act as an antagonist at several G protein-coupled receptors (GPCRs), primarily dopamine D2 receptors and various serotonin (5-HT) receptors, including 5-HT2A. The diagrams below illustrate the general signaling pathways associated with these receptors.
Caption: this compound antagonism of the Gq-coupled 5-HT2A receptor signaling pathway.
Caption: this compound antagonism of the Gi-coupled D2 receptor signaling pathway.
Experimental Workflow
The following diagram outlines a general workflow for preparing and using a this compound solution in an in-vitro experiment, including troubleshooting steps.
Caption: Workflow for preparing and troubleshooting this compound solutions for in-vitro experiments.
References
- 1. GPCR mediated control of calcium dynamics: A systems perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. G Protein-Coupled Receptors (GPCRs)-Mediated Calcium Signaling in Ovarian Cancer: Focus on GPCRs activated by Neurotransmitters and Inflammation-Associated Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
Addressing cyamemazine stability and degradation in stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the stability and degradation of cyamemazine in stock solutions.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the handling and storage of this compound stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, it is recommended to store this compound stock solutions at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1] It is also advised to protect the solutions from light.[2]
Q2: What solvents are suitable for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing this compound stock solutions.[3][4] For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used to create a clear solution.[3]
Q3: My this compound stock solution has changed color. What could be the cause?
A3: A color change in your this compound stock solution may indicate degradation. This compound, a phenothiazine derivative, is susceptible to oxidation, which can lead to the formation of colored degradation products. Exposure to light can also cause photodegradation. It is recommended to prepare fresh solutions if a color change is observed.
Q4: I am seeing unexpected peaks in my HPLC analysis of a this compound sample. What could they be?
A4: Unexpected peaks in your chromatogram likely represent degradation products of this compound. The most common degradation pathways for phenothiazines like this compound are oxidation, hydrolysis, and photodegradation. Known degradation products include this compound sulfoxide and N-desmethyl this compound.
Troubleshooting Common Problems
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitate formation in stock solution upon storage | - The concentration of this compound may exceed its solubility in the chosen solvent at the storage temperature. - The solvent may have partially evaporated over time, increasing the concentration. | - Gently warm the solution and sonicate to attempt redissolving the precipitate. - Ensure vials are tightly sealed to prevent solvent evaporation. - Consider preparing a more dilute stock solution. |
| Loss of compound activity in bioassays | - Degradation of this compound in the stock solution. - Repeated freeze-thaw cycles. | - Prepare fresh stock solutions from solid material. - Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. - Verify the stability of this compound under your specific assay conditions (e.g., temperature, pH of the buffer). |
| Inconsistent results between experiments | - Inconsistent concentration of the stock solution due to degradation or solvent evaporation. - Use of stock solutions of different ages or storage conditions. | - Always use freshly prepared or properly stored and qualified stock solutions. - Standardize the preparation and storage protocol for all this compound solutions used in your experiments. - Perform a concentration check of the stock solution using a validated analytical method (e.g., HPLC-UV) before use. |
Quantitative Data on this compound Degradation
The following table summarizes the typical degradation of this compound under forced degradation conditions. These conditions are designed to accelerate the degradation process to identify potential degradation products and assess the stability-indicating nature of analytical methods.
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Representative) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 30 min | 60°C | 5-15% | Hydrolysis products of the side chain |
| Base Hydrolysis | 0.1 M NaOH | 30 min | 60°C | 10-20% | Hydrolysis products of the side chain |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 15-30% | This compound sulfoxide |
| Thermal Degradation | Dry Heat | 48 hours | 80°C | < 5% | Minimal degradation |
| Photodegradation | UV Light (254 nm) | 24 hours | Room Temp | 20-40% | Photolytic products, including oxidized species |
Note: The percentage degradation values are representative and can vary based on the specific experimental conditions.
Experimental Protocols
1. Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Analytical balance
-
Volumetric flask
-
Vortex mixer or sonicator
-
Pipettes
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM solution (Molecular Weight of this compound: 323.46 g/mol ).
-
Accurately weigh the calculated amount of this compound using an analytical balance.
-
Transfer the weighed this compound to a volumetric flask of the appropriate size.
-
Add a portion of DMSO to the flask, approximately half of the final volume.
-
Vortex or sonicate the mixture until the this compound is completely dissolved.
-
Add DMSO to the volumetric flask to reach the final desired volume.
-
Mix the solution thoroughly to ensure homogeneity.
-
Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage, protected from light.
2. Protocol for Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies on this compound to assess its stability under various stress conditions.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol or DMSO)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Methanol or other suitable solvent
-
pH meter
-
Heating block or water bath
-
UV lamp (e.g., 254 nm)
-
HPLC system with a UV detector
Procedure:
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M HCl.
-
Incubate the mixture at 60°C for a specified time (e.g., 30 minutes).
-
Neutralize the solution with an appropriate amount of 0.1 M NaOH.
-
Dilute with the mobile phase to the appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M NaOH.
-
Incubate the mixture at 60°C for a specified time (e.g., 30 minutes).
-
Neutralize the solution with an appropriate amount of 0.1 M HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the this compound stock solution and 3% H₂O₂.
-
Keep the mixture at room temperature for a specified time (e.g., 24 hours).
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the this compound stock solution in a heating block or oven at a high temperature (e.g., 80°C) for a specified time (e.g., 48 hours).
-
Allow the solution to cool to room temperature.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose the this compound stock solution to UV light (e.g., 254 nm) for a specified time (e.g., 24 hours).
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Dilute both the exposed and control samples with the mobile phase for HPLC analysis.
-
-
Analysis:
-
Analyze all stressed and control samples using a validated stability-indicating HPLC method.
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that in the control samples.
-
3. Stability-Indicating HPTLC Method
This method can be used to separate this compound from its degradation products.
-
Stationary Phase: Pre-coated silica gel aluminum plate 60 F₂₅₄
-
Mobile Phase: Benzene: Methanol (4.2:0.8 v/v)
-
Detection: Densitometric scanning at 260 nm
-
Rf value for this compound: 0.45
Visualizations
References
Cyamemazine drug interaction profile with cytochrome P450 inhibitors
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the drug interaction profile of cyamemazine, with a specific focus on its interplay with cytochrome P450 (CYP) inhibitors. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental investigations.
Frequently Asked Questions (FAQs)
Q1: Which cytochrome P450 enzymes are primarily responsible for the metabolism of this compound?
A1: In vitro studies using human liver microsomes and recombinant human CYP enzymes have identified that this compound is extensively metabolized by at least four distinct P450 enzymes. The primary enzymes involved in its biotransformation are CYP1A2, CYP2C8, CYP2C9, and CYP3A4. CYP2C19 also contributes to its metabolism, although to a lesser extent. The main metabolic pathways are N-mono-demethylation and mono-oxidation.
Q2: What are the major metabolites of this compound?
A2: The primary metabolic routes for this compound result in the formation of N-mono-demethylated and mono-oxidized (either S-oxidized or hydroxylated) products. Secondary metabolic pathways can lead to N,N-di-demethylated and N-demethylated mono-oxidized products. The two main metabolites are monodesmethyl-cyamemazine and this compound sulfoxide.
Q3: What is the likely clinical impact of co-administering this compound with a CYP inhibitor?
A3: Co-administration of this compound with a potent inhibitor of one of the primary metabolizing enzymes (CYP1A2, CYP2C8, CYP2C9, or CYP3A4) could potentially lead to increased plasma concentrations of this compound. This may increase the risk of dose-dependent adverse effects. However, because this compound is metabolized by multiple CYP enzymes, the inhibition of a single pathway may not lead to a clinically significant interaction unless the patient has a compromised function of the other metabolic routes.[1] It has been suggested that the detoxification process of this compound is unlikely to be significantly impaired by the co-administration of therapeutic agents that are substrates of the CYP metabolic system.[1][2]
Q4: Are there any known quantitative data (e.g., IC50 values) for the inhibition of this compound metabolism by specific CYP inhibitors?
A4: To date, specific IC50 or Ki values for the inhibition of this compound metabolism by various CYP inhibitors are not widely available in published literature. While studies have shown that specific competitors of CYP1A2, CYP2C8, CYP2C9, and CYP3A4 can reduce the degradation of this compound, the precise concentrations at which 50% inhibition occurs have not been detailed in the readily accessible scientific literature. However, we can extrapolate potential interactions based on known potent inhibitors of these enzymes.
Troubleshooting Guides
Issue 1: Unexpectedly high levels of this compound observed in an in vitro metabolism assay with human liver microsomes.
-
Possible Cause: The presence of a known CYP inhibitor in the incubation medium that was not accounted for.
-
Troubleshooting Steps:
-
Review all components of the incubation mixture: Ensure that no solvents, buffers, or other test compounds have inhibitory effects on the CYPs involved in this compound metabolism.
-
Perform a control experiment: Run the assay with a known non-inhibitory compound to ensure the system is functioning as expected.
-
Test for inhibition: If a co-incubation is being performed, test the other compound's inhibitory potential on the primary this compound-metabolizing enzymes using probe substrates.
-
Issue 2: Inconsistent results in this compound metabolite formation across different batches of human liver microsomes.
-
Possible Cause: Inter-individual variability in the expression and activity of CYP enzymes in the donor livers.
-
Troubleshooting Steps:
-
Characterize the microsomes: If possible, obtain information on the CYP enzyme activities of the specific batches of microsomes being used.
-
Use pooled microsomes: To minimize the effect of inter-individual variability, use pooled human liver microsomes from a large number of donors.
-
Normalize data: Express the rate of metabolite formation relative to the activity of a probe substrate for the principal metabolizing enzymes in each batch of microsomes.
-
Data Presentation
Table 1: Key Cytochrome P450 Enzymes in this compound Metabolism and Their Known Inhibitors.
| CYP Enzyme | Role in this compound Metabolism | Known Potent Inhibitors (Examples) | Potential Impact of Inhibition on this compound |
| CYP1A2 | N-mono-demethylation, Mono-oxidation | Fluvoxamine, Ciprofloxacin, Furafylline | Increased this compound plasma concentrations. |
| CYP2C8 | N-mono-demethylation | Gemfibrozil, Montelukast | Increased this compound plasma concentrations. |
| CYP2C9 | Mono-oxidation | Fluconazole, Amiodarone, Sulfaphenazole | Increased this compound plasma concentrations. |
| CYP3A4 | N-mono-demethylation | Ketoconazole, Itraconazole, Ritonavir, Clarithromycin | Increased this compound plasma concentrations. |
| CYP2C19 | Contributes to metabolism | Omeprazole, Fluvoxamine, Ticlopidine | Potential for increased this compound concentrations, especially if other pathways are inhibited. |
Experimental Protocols
Protocol 1: In Vitro Assessment of CYP Inhibition on this compound Metabolism
This protocol outlines a general procedure to determine the inhibitory potential of a compound on the metabolism of this compound using human liver microsomes.
-
Materials:
-
Pooled human liver microsomes (HLM)
-
This compound
-
Test inhibitor compound
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard for LC-MS/MS analysis
-
-
Procedure:
-
Prepare a stock solution of this compound and the test inhibitor in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, pre-incubate HLM (final concentration ~0.2-0.5 mg/mL) and the test inhibitor (at various concentrations) in potassium phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and this compound (at a concentration near its Km, if known, or a standard concentration, e.g., 1-10 µM).
-
Incubate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the remaining this compound and its metabolites using a validated LC-MS/MS method.
-
Calculate the rate of this compound depletion or metabolite formation at each inhibitor concentration and determine the IC50 value.
-
Protocol 2: LC-MS/MS Quantification of this compound and its Metabolites
This is a general workflow for developing a method to quantify this compound and its primary metabolites.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analytes (e.g., start with 5% B, ramp to 95% B)
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive ESI
-
Multiple Reaction Monitoring (MRM): Optimize precursor-to-product ion transitions for this compound, its metabolites, and the internal standard.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.
-
-
Sample Preparation:
-
Protein precipitation of plasma or microsomal incubation samples with acetonitrile.
-
Centrifugation and collection of the supernatant.
-
Evaporation and reconstitution in mobile phase A, if necessary.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Quantify the analytes in the samples by comparing their peak area ratios to the internal standard against the calibration curve.
-
Mandatory Visualization
Caption: Metabolic pathways of this compound.
Caption: Workflow for in vitro CYP inhibition assay.
References
Optimizing cyamemazine dosage to separate anxiolytic from sedative effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing cyamemazine dosage to separate its anxiolytic from its sedative effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the pharmacological basis for the dose-dependent anxiolytic and sedative effects of this compound?
A1: this compound's distinct effects at different dosages stem from its complex receptor binding profile.[1] At lower doses (25-100 mg/day), its anxiolytic properties are prominent, primarily attributed to its potent antagonism of serotonin 5-HT2C receptors.[2][3] The sedative effects, which become more pronounced at higher doses (above 300 mg/day), are largely due to its antagonist activity at histamine H1 and alpha-1 adrenergic receptors.[1][3] While this compound also blocks dopamine D2 receptors, its affinity for 5-HT2A receptors is four times higher, which may contribute to a lower incidence of extrapyramidal side effects at lower doses.
Q2: What are the recommended starting dosages for observing anxiolytic effects without significant sedation in preclinical models?
A2: In mice, anxiolytic-like properties have been observed at doses three times lower than those required to induce sedation. For instance, in the light/dark exploration test, anxiolytic effects were seen at 0.375 mg/kg, while doses of 1 mg/kg significantly decreased locomotor activity, indicating sedation. For chronic studies in mice using the elevated plus maze, significant anxiolytic effects were observed at doses ranging from 0.25 to 1 mg/kg. Researchers should perform dose-response studies starting from a low dose (e.g., 0.1 mg/kg) to determine the optimal dose for their specific model and experimental conditions.
Q3: How can I differentiate between anxiolytic and sedative effects in my behavioral experiments?
A3: It is crucial to include a measure of general locomotor activity in your behavioral assays. A true anxiolytic effect should not be accompanied by a significant decrease in overall movement. For example, in the Elevated Plus Maze (EPM), an anxiolytic compound will increase the time spent and entries into the open arms without reducing the total number of arm entries. A sedative effect, in contrast, would likely decrease both open and closed arm entries, as well as overall distance traveled. The Open Field Test (OFT) is a standard method to assess locomotor activity.
Q4: Are there any known metabolites of this compound that could influence its activity?
A4: Yes, this compound is metabolized into monodesmethyl-cyamemazine and this compound sulfoxide. Monodesmethyl-cyamemazine has a receptor binding profile similar to the parent compound and can contribute to and prolong the therapeutic effects. This compound sulfoxide shows a high affinity for 5-HT2A and H1 receptors, which might contribute to sedative effects. It is important to consider the pharmacokinetic profile and the activity of these metabolites when designing and interpreting long-term studies.
Troubleshooting Guides
Problem: I am observing significant sedation at doses intended to be anxiolytic.
-
Solution 1: Dose Adjustment. The most straightforward solution is to lower the dose of this compound. Sedation is a dose-dependent effect. Conduct a dose-response study to identify a sub-sedative dose that retains anxiolytic activity.
-
Solution 2: Route and Timing of Administration. The route of administration can affect the peak plasma concentration and the onset of effects. Consider subcutaneous or oral administration instead of intraperitoneal injection to achieve a slower absorption and potentially reduce peak-dose sedative effects. Also, allow for a sufficient acclimatization period after drug administration before starting the behavioral test.
-
Solution 3: Chronic vs. Acute Dosing. Preclinical studies have shown that anxiolytic-like effects of this compound can differ between acute and chronic administration. Chronic dosing may lead to tolerance to the sedative effects while maintaining or even enhancing the anxiolytic effects.
Problem: My results are inconsistent across different anxiety models.
-
Solution 1: Understand the Nuances of Each Model. Different anxiety models assess different aspects of anxiety-like behavior. The Elevated Plus Maze (EPM) and Light-Dark Box are based on the conflict between exploration and aversion to open/bright spaces. The Marble Burying test is considered a model for neophobia and repetitive behaviors. Be aware that a compound may show efficacy in one model but not another.
-
Solution 2: Control for Confounding Variables. Factors such as the time of day of testing, lighting conditions in the experimental room, and the handling of the animals can all influence behavioral outcomes. Ensure that your experimental conditions are standardized and consistent across all test groups.
-
Solution 3: Consider the Pharmacological Profile. The discrepancy in results could be due to the complex pharmacology of this compound. For instance, its effects on the dopaminergic system in addition to the serotonergic system might lead to different behavioral outcomes in tests that are differentially sensitive to these neurotransmitter systems.
Data Presentation
Table 1: Receptor Binding Affinity (Ki, nM) of this compound
| Receptor | Ki (nM) | Primary Associated Effect(s) |
| 5-HT2A | 1.5 | Low extrapyramidal side effects, potential anxiolysis |
| 5-HT2C | 11.8 - 12 | Anxiolytic |
| 5-HT7 | 22 | - |
| 5-HT3 | 2900 | Anxiolytic (lesser extent) |
| D1 | 3.9 | Antipsychotic |
| D2 | 5.8 - 12 | Antipsychotic |
| D3 | 6.2 | Antipsychotic |
| D4.2 | 8.5 | Antipsychotic |
| H1 | 15 | Sedation, weight gain |
| Alpha-1 Adrenergic | High Affinity | Sedation, hypotension |
Data compiled from multiple sources.
Table 2: Recommended Dosage Ranges for this compound
| Effect | Clinical Dosage (Human) | Preclinical Dosage (Mice) |
| Anxiolytic | 25 - 100 mg/day | 0.25 - 0.5 mg/kg (chronic) |
| Antipsychotic/Sedative | 300 - 600 mg/day | > 1 mg/kg |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Elevated Plus Maze (EPM) for Assessing Anxiolytic Activity
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Animals: Male mice are commonly used.
-
Procedure:
-
Administer this compound or vehicle control at the desired dose and route.
-
After a predetermined pretreatment time (e.g., 30 minutes), place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a 5-minute session.
-
Record the session using a video camera mounted above the maze.
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled (to assess locomotor activity).
-
-
Interpretation: An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms, without a significant change in total distance traveled.
Protocol 2: Light-Dark Box Test for Assessing Anxiolytic Activity
-
Apparatus: A box divided into a small, dark compartment and a large, brightly illuminated compartment, with an opening connecting the two.
-
Animals: Male mice are commonly used.
-
Procedure:
-
Administer this compound or vehicle control.
-
After the pretreatment period, place the mouse in the center of the illuminated compartment.
-
Allow the mouse to explore the apparatus for 5-10 minutes.
-
Record the session with a video camera.
-
-
Parameters Measured:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
Total locomotor activity.
-
-
Interpretation: An anxiolytic effect is suggested by an increase in the time spent in the light compartment and the number of transitions, without a significant change in overall locomotor activity.
Mandatory Visualizations
References
Identifying and controlling for cyamemazine off-target binding in assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and control for cyamemazine's off-target binding in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary therapeutic targets?
This compound (also known as Tercian) is a phenothiazine antipsychotic medication used primarily for its antipsychotic and anxiolytic effects.[1] Its therapeutic action is attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1][2][3]
Q2: What are the known off-target interactions of this compound?
This compound has a broad pharmacological profile and is known to bind to a variety of other receptors, which can lead to off-target effects in experimental assays.[1] These include other serotonin receptor subtypes (5-HT2C, 5-HT7), histamine H1 receptors, α1-adrenergic receptors, and various muscarinic acetylcholine receptors. This promiscuity necessitates careful experimental design to isolate the effects of on-target versus off-target binding.
Q3: Why am I seeing unexpected or inconsistent results in my cellular assay with this compound?
Unexpected results with this compound can often be attributed to its off-target binding. The observed phenotype in your assay might be a composite of its effects on multiple targets, not just the one you are investigating. It is crucial to perform control experiments to de-convolute these effects.
Q4: How can I differentiate between on-target and off-target effects in my experiment?
Differentiating between on- and off-target effects is a critical step. A multi-pronged approach is recommended:
-
Use of a structurally unrelated inhibitor: If a different compound that targets the same primary receptor produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Dose-response analysis: Off-target effects often occur at higher concentrations. A significant separation between the EC50 for the on-target activity and the EC50 for the observed phenotype can suggest an off-target interaction.
-
Target knockout/knockdown models: The most definitive way to confirm an on-target effect is to show that the cellular response to this compound is absent or significantly reduced in cells where the target receptor has been genetically removed or its expression is silenced.
This compound Receptor Binding Profile
The following table summarizes the binding affinities (Ki values in nM) of this compound for its primary targets and known off-targets. A lower Ki value indicates a higher binding affinity.
| Receptor Family | Receptor Subtype | Ki (nM) | Reference(s) |
| Dopamine | D1 | 3.9 | |
| D2 | 5.8 | ||
| D2L | 4.6 | ||
| D2S | 3.3 | ||
| D3 | 6.2 | ||
| D4.2 | 8.5 | ||
| D5 | 10.7 | ||
| Serotonin | 5-HT2A | 1.5 | |
| 5-HT2C | 11.8 | ||
| 5-HT3 | 2900 | ||
| 5-HT7 | 22 | ||
| Muscarinic | M1 | 13 | |
| M2 | 42 | ||
| M3 | 321 | ||
| M4 | 12 | ||
| M5 | 35 |
Troubleshooting Guides
Issue 1: High background or non-specific binding in a radioligand binding assay.
High background can obscure the true specific binding signal, making it difficult to accurately determine the affinity of this compound for your target.
Troubleshooting Steps:
-
Optimize Radioligand Concentration: Use a radioligand concentration at or below its Kd value to minimize non-specific binding.
-
Check Radioligand Purity: Ensure the radiochemical purity is high (>90%), as impurities can contribute to non-specific binding.
-
Adjust Membrane Protein Concentration: Titrate the amount of cell membrane preparation to find the optimal concentration that maximizes the specific binding signal-to-noise ratio. A typical range is 100-500 µg of membrane protein per assay tube.
-
Modify Assay Buffer: The inclusion of bovine serum albumin (BSA) or using low-protein binding plates can help reduce non-specific interactions.
-
Optimize Washing Steps: Increase the number of wash cycles with ice-cold wash buffer to more effectively remove non-specifically bound radioligand.
Issue 2: Discrepancy between binding affinity (Ki) and functional assay potency (IC50/EC50).
A significant difference between the binding affinity and the functional potency of this compound can indicate that the observed functional effect is not solely due to its interaction with the primary target.
Troubleshooting Steps:
-
Perform a Competition Binding Assay: This can confirm the binding of this compound to your target in the presence of a known ligand.
-
Utilize Orthogonal Assays: Employ different assay formats (e.g., a biochemical assay vs. a cell-based assay) to see if the discrepancy persists.
-
Investigate Off-Target Engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with your intended target within the cell at the concentrations used in your functional assay.
Key Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity of this compound for a target receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Prepare Reagents:
-
Assay Buffer: A buffer appropriate for the receptor system (e.g., 50 mM Tris, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Radioligand Stock Solution: A high-concentration stock of a radioligand with known affinity for the target receptor.
-
This compound Stock Solution: Prepare serial dilutions of this compound.
-
Membrane Preparation: Prepare cell membranes expressing the target receptor.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
For total binding, omit this compound.
-
For non-specific binding, add a saturating concentration of a known unlabeled ligand for the target receptor.
-
-
Incubation: Add the membrane preparation to each well and incubate at a specified temperature for a time sufficient to reach equilibrium.
-
Termination and Filtration: Stop the binding reaction by rapid filtration through a glass fiber filter mat. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percent inhibition of specific binding against the concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that this compound engages with its intended target protein within a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat with this compound or a vehicle control for a specified time.
-
Heat Challenge: Harvest the cells, lyse them, and aliquot the lysate into separate tubes. Heat the aliquots at a range of different temperatures.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the denatured and aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific detection method, such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of this compound to a purified target protein, providing a complete thermodynamic profile of the interaction.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the purified target protein in a suitable buffer.
-
Prepare a solution of this compound in the same buffer. The concentration of this compound should be 10-20 times that of the protein.
-
-
Instrument Setup: Load the protein solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.
-
Titration: Perform a series of small injections of the this compound solution into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat change peaks and plot them against the molar ratio of this compound to protein. Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of the binding kinetics between this compound and a target protein.
Methodology:
-
Chip Preparation: Immobilize the purified target protein onto the surface of a sensor chip.
-
Binding Analysis:
-
Association: Flow a solution of this compound at various concentrations over the chip surface and monitor the change in the refractive index, which corresponds to the binding of this compound to the immobilized protein.
-
Dissociation: Flow buffer over the chip to measure the dissociation of this compound from the target.
-
-
Data Analysis: Fit the binding data to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Visualizing Pathways and Workflows
Caption: this compound antagonism of the Dopamine D2 receptor signaling pathway.
Caption: Workflow for differentiating on-target vs. off-target effects.
Caption: Logical relationships in interpreting off-target binding data.
References
Technical Support Center: Accounting for Cyamemazine Metabolites in Pharmacological Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the pharmacological activity of cyamemazine and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary active metabolites of this compound and why are they important?
A1: The two main metabolites of this compound are N-desmethyl this compound (also known as monodesmethyl this compound) and this compound sulfoxide.[1][2] It is crucial to account for these metabolites in pharmacological studies for the following reasons:
-
N-desmethyl this compound: This metabolite is pharmacologically active and exhibits a receptor binding profile similar to the parent compound.[1] It reaches steady-state plasma levels that are 2 to 12 times higher than this compound, significantly contributing to the in vivo occupancy of dopamine D2 and serotonin 5-HT2A receptors.[2][3]
-
This compound sulfoxide: While present at higher plasma concentrations than N-desmethyl this compound, its contribution to the central D2 and 5-HT2A receptor occupancy is not considered significant at therapeutic doses. However, it does show affinity for 5-HT2A and histamine H1 receptors, which could be relevant for other therapeutic effects or side effects.
Q2: How do the receptor binding affinities of this compound and its metabolites compare?
A2: N-desmethyl this compound has a similar receptor affinity profile to this compound, particularly for 5-HT2A, 5-HT2C, and D2 receptors. This compound sulfoxide has a notably lower affinity for D2 and 5-HT2C receptors but retains a moderate affinity for 5-HT2A and H1 receptors. A summary of the binding affinities (Ki values) is presented in the table below.
Q3: What is the clinical significance of the pharmacological activity of this compound's metabolites?
A3: The active metabolite N-desmethyl this compound likely enhances and prolongs the therapeutic effects of the parent drug. The high affinity of both this compound and N-desmethyl this compound for 5-HT2A receptors compared to D2 receptors is thought to be responsible for the low incidence of extrapyramidal side effects. The anxiolytic properties of this compound are attributed to its antagonist activity at 5-HT2C and 5-HT3 receptors.
Q4: Are there any known effects of this compound metabolites on cardiac ion channels?
A4: Yes, in-vitro studies have investigated the effects of this compound metabolites on human cardiac ion channels. Both monodesmethyl this compound and this compound sulfoxide were found to reduce the amplitude of the hERG (human Ether-à-go-go-Related Gene) current. However, the concentrations required to elicit this effect are substantially higher than the therapeutic concentrations of the parent compound. Furthermore, in animal models, these metabolites did not significantly prolong the QTc interval, suggesting a low risk of cardiac repolarization issues at therapeutic doses.
Troubleshooting Guide
Issue 1: Discrepancy between in vitro and in vivo results for this compound.
-
Possible Cause: The contribution of active metabolites, particularly N-desmethyl this compound, may not have been considered. Plasma concentrations of this metabolite can be significantly higher than the parent drug.
-
Troubleshooting Steps:
-
Measure the plasma concentrations of both this compound and its major metabolites (N-desmethyl this compound and this compound sulfoxide) in your in vivo model.
-
Characterize the in vitro pharmacological profile of the synthesized metabolites.
-
Incorporate the pharmacokinetic and pharmacodynamic data of the metabolites into your models to better predict the overall in vivo effect.
-
Issue 2: Unexpected side effects observed in animal studies that are not predicted by the receptor profile of this compound alone.
-
Possible Cause: The side effects may be mediated by the metabolites. For example, this compound sulfoxide has a notable affinity for histamine H1 receptors, which could contribute to sedative effects.
-
Troubleshooting Steps:
-
Review the complete receptor binding profile of the metabolites (see Data Presentation section).
-
Conduct targeted in vitro or in vivo experiments to assess the contribution of each metabolite to the observed side effect. For instance, administer the synthesized metabolite directly to an animal model.
-
Issue 3: High inter-individual variability in response to this compound in preclinical models.
-
Possible Cause: Genetic polymorphisms in drug-metabolizing enzymes, such as the cytochrome P450 (CYP) system, can lead to differences in the rate of metabolite formation. This can alter the ratio of parent drug to metabolites, leading to varied pharmacological responses.
-
Troubleshooting Steps:
-
If using different strains of animals, check for known differences in their CYP enzyme expression or activity.
-
Consider genotyping the animals for relevant CYP polymorphisms.
-
When translating findings to clinical studies, be aware that pharmacogenetic testing for CYP enzymes may be relevant for predicting patient response and side effects.
-
Data Presentation
Table 1: Receptor Binding Affinities (Ki, nM) of this compound and its Metabolites
| Compound | hD2 | h5-HT2A | h5-HT2C | H1 |
| This compound | 5.8 | 1.5 | 11.8 | - |
| N-desmethyl this compound | 12 | 1.5 | 12 | - |
| This compound sulfoxide | Reduced Affinity | 39 | Reduced Affinity | 15 |
Data compiled from Benyamina et al., 2008 and Hameg et al., 2003. A lower Ki value indicates a higher binding affinity.
Experimental Protocols
1. In Vitro Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound and its metabolites for various receptors.
-
Methodology:
-
Cell Lines: Use Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells recombinantly expressing the human receptor of interest (e.g., hD2, h5-HT2A).
-
Membrane Preparation: Culture the cells and harvest them. Prepare cell membranes by homogenization and centrifugation.
-
Radioligand Binding Assay: Incubate the cell membranes with a specific radioligand for the receptor of interest and varying concentrations of the test compound (this compound or its metabolites).
-
Detection: Separate the bound and free radioligand by filtration and measure the radioactivity of the filters.
-
Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
-
2. In Vivo Receptor Occupancy Measurement using Positron Emission Tomography (PET)
-
Objective: To measure the in vivo occupancy of D2 and 5-HT2A receptors by this compound and its metabolites in living subjects.
-
Methodology:
-
Subjects: Human patients or animal models are administered clinically relevant doses of this compound.
-
Radiotracers: Use specific PET radiotracers for the receptors of interest, such as [11C]raclopride for D2 receptors and [11C]N-methyl-spiperone for 5-HT2A receptors.
-
PET Imaging: Perform PET scans at baseline (before drug administration) and after steady-state plasma levels of this compound and its metabolites are achieved.
-
Plasma Level Measurement: Concurrently, collect blood samples to measure the plasma concentrations of this compound and its metabolites using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry.
-
Data Analysis: Calculate the receptor occupancy (RO) by comparing the binding potential of the radiotracer before and after drug administration. Correlate the RO with the plasma concentrations of the parent drug and its metabolites.
-
Visualizations
References
- 1. Affinity of this compound metabolites for serotonin, histamine and dopamine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Active this compound metabolites in patients treated with this compound (Tercian®): influence on cerebral dopamine D2 and serotonin 5-HT (2A) receptor occupancy as measured by positron emission tomography (PET) - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to minimize hypotensive effects of cyamemazine in vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the hypotensive effects of cyamemazine in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced hypotension?
A1: this compound is a phenothiazine antipsychotic that acts as an antagonist at multiple neurotransmitter receptors. Its hypotensive and orthostatic hypotensive effects are primarily caused by the blockade of alpha-1 adrenergic receptors in vascular smooth muscle, leading to vasodilation and a subsequent drop in blood pressure.[1][2]
Q2: What are the common cardiovascular side effects of this compound observed in vivo?
A2: The most frequently reported cardiovascular side effects include orthostatic hypotension (a significant drop in blood pressure upon standing), tachycardia (an increased heart rate), and sedation.[1][3] In overdose situations, more severe hypotension, arrhythmias, and respiratory depression can occur.[1]
Q3: Are there any known drug interactions that can exacerbate this compound's hypotensive effects?
A3: Yes, co-administration of this compound with other drugs that lower blood pressure can potentiate its hypotensive effects. Caution should be exercised when using this compound with other alpha-1 adrenergic blockers, antihypertensive medications, and central nervous system depressants.
Q4: What are the recommended first-line strategies to manage this compound-induced hypotension in a research setting?
A4: Initial management should focus on non-pharmacological interventions. This includes ensuring adequate hydration of the animal subject and careful, slow changes in posture if the experimental design involves movement. If hypotension is anticipated, prophylactic measures such as the administration of intravenous fluids can be considered.
Q5: Which pharmacological agents can be used to counteract this compound-induced hypotension?
A5: For hypotension mediated by alpha-1 receptor antagonism, vasopressors with potent alpha-1 agonist activity are preferred. Norepinephrine is often the vasopressor of choice in cases of atypical antipsychotic overdose-induced hypotension. Phenylephrine, a selective alpha-1 agonist, can also be considered. The use of adrenaline (epinephrine) may be less effective or even counterproductive as its beta-2 adrenergic agonist activity can cause further vasodilation.
Troubleshooting Guides
Issue 1: Significant drop in blood pressure immediately following this compound administration.
Potential Cause: Rapid intravenous injection leading to a high peak plasma concentration and pronounced alpha-1 adrenergic blockade.
Troubleshooting Steps:
-
Reduce Infusion Rate: Administer this compound as a slow intravenous infusion rather than a bolus injection to achieve a more gradual increase in plasma concentration.
-
Dose Adjustment: Consider reducing the initial dose of this compound if the hypotensive effect is too severe for the experimental goals.
-
Prophylactic Fluid Administration: Ensure the animal is adequately hydrated. Administering a bolus of sterile saline prior to this compound administration can help maintain blood volume.
-
Co-administration of a Vasopressor: If hypotension is anticipated and must be minimized, consider a prophylactic low-dose infusion of an alpha-1 agonist like norepinephrine or phenylephrine.
Issue 2: Orthostatic hypotension observed during postural changes in the animal model.
Potential Cause: this compound's blockade of the baroreceptor reflex, which normally constricts blood vessels to maintain blood pressure upon standing.
Troubleshooting Steps:
-
Acclimatize the Animal: If the experimental protocol involves postural changes (e.g., tilt-table test), ensure the animal is properly acclimatized to the apparatus to minimize stress-induced cardiovascular changes.
-
Slower Postural Transitions: Implement gradual and controlled changes in posture to allow the cardiovascular system more time to compensate.
-
Pharmacological Support: In cases of severe or persistent orthostatic hypotension, a continuous infusion of a vasopressor may be necessary to maintain hemodynamic stability during the postural challenge.
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound-Induced Orthostatic Hypotension Using a Rat Tilt-Table Model
This protocol describes a method to quantify the orthostatic hypotensive effects of this compound in anesthetized rats.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., urethane or a combination of ketamine/xylazine)
-
Tilt-table apparatus capable of 45-90 degree head-up tilt
-
Arterial catheter (e.g., carotid artery cannulation) for direct blood pressure monitoring
-
Data acquisition system to record blood pressure and heart rate
-
This compound solution
-
Vehicle control (e.g., sterile saline)
Procedure:
-
Anesthetize the rat and surgically implant an arterial catheter for continuous blood pressure monitoring.
-
Allow the animal to stabilize on the tilt-table in a horizontal position for at least 20 minutes, recording baseline blood pressure and heart rate.
-
Administer the vehicle control intravenously and record hemodynamic parameters for 10 minutes.
-
Perform a tilt challenge by raising the head of the table to a 60-degree angle for 2-3 minutes. Continuously record blood pressure and heart rate.
-
Return the table to the horizontal position and allow the animal to stabilize.
-
Administer this compound intravenously at the desired dose.
-
After a 15-minute equilibration period, repeat the tilt challenge (step 4).
-
Monitor and record all hemodynamic data for analysis.
Data Analysis:
Compare the change in mean arterial pressure (MAP) from the pre-tilt baseline to the tilted position between the vehicle and this compound treatment groups.
Protocol 2: Minimizing this compound-Induced Hypotension with a Norepinephrine Co-infusion
This protocol provides a framework for counteracting the hypotensive effects of this compound through the simultaneous administration of norepinephrine.
Materials:
-
Same as Protocol 1
-
Norepinephrine solution
-
Infusion pumps for simultaneous drug delivery
Procedure:
-
Follow steps 1 and 2 from Protocol 1 for animal preparation and baseline measurements.
-
Administer this compound intravenously at the desired dose.
-
Simultaneously, begin a continuous intravenous infusion of norepinephrine. A starting dose of 0.1 µg/kg/min can be used and titrated to effect.
-
Monitor the animal's blood pressure continuously. Adjust the norepinephrine infusion rate to maintain the mean arterial pressure within a target range (e.g., within 10-15% of the baseline).
-
Once a stable blood pressure is achieved, proceed with the experimental protocol.
-
If the protocol involves a hypotensive challenge (e.g., tilt-table), be prepared to adjust the norepinephrine infusion rate to maintain hemodynamic stability.
Data Presentation
Table 1: Hypothetical Dose-Response of Norepinephrine on this compound-Induced Hypotension
| This compound Dose (mg/kg, IV) | Norepinephrine Infusion Rate (µg/kg/min, IV) | Mean Arterial Pressure (mmHg) | % Reversal of Hypotension |
| 1 | 0 | 75 ± 5 | 0% |
| 1 | 0.1 | 85 ± 4 | 40% |
| 1 | 0.2 | 95 ± 6 | 80% |
| 1 | 0.3 | 100 ± 5 | 100% |
| 2 | 0 | 60 ± 7 | 0% |
| 2 | 0.2 | 75 ± 5 | 37.5% |
| 2 | 0.4 | 90 ± 6 | 75% |
| 2 | 0.5 | 100 ± 4 | 100% |
Data are presented as mean ± SEM and are for illustrative purposes only.
Visualizations
Caption: Signaling pathway of this compound-induced hypotension.
References
Technical Support Center: Refining Experimental Protocols for Cyamemazine-Induced Dyskinesia
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating cyamemazine-induced dyskinesia. The information is designed to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced dyskinesia?
A1: The precise mechanism is not fully elucidated, but it is believed to be multifactorial, primarily involving the dopaminergic and serotonergic systems. This compound is an antipsychotic with a complex receptor binding profile. Dyskinesia, particularly tardive dyskinesia (TD), is often linked to long-term blockade of dopamine D2 receptors in the nigrostriatal pathway, leading to dopamine receptor supersensitivity.[1][2] this compound's antagonistic actions at serotonin 5-HT2A and 5-HT2C receptors may modulate this effect, potentially explaining its "atypical" profile with a lower incidence of extrapyramidal side effects at therapeutic doses.[3][4][5] However, at higher doses or with chronic treatment, the risk of dyskinesia can increase.
Q2: Which animal model is most appropriate for studying this compound-induced dyskinesia?
A2: The most common and well-established model is the neuroleptic-induced vacuous chewing movement (VCM) model in rodents, typically rats or mice. Chronic administration of antipsychotics like this compound can induce these orofacial dyskinetic movements, which are considered analogous to tardive dyskinesia in humans. Non-human primate models can also be used for a more translational representation of dyskinesia, but they are more complex and costly to implement.
Q3: How can I quantify the severity of dyskinesia in my animal model?
A3: The Abnormal Involuntary Movement Scale (AIMS) is the standard method for quantifying dyskinesia in rodents. This scale assesses the frequency and amplitude of involuntary movements in different body regions, such as orofacial (vacuous chewing, tongue protrusions), limb, and axial movements. Scoring is typically performed by a trained observer who is blind to the experimental conditions.
Q4: What are the key molecular and cellular changes to investigate in this compound-induced dyskinesia?
A4: Key areas of investigation include:
-
Dopamine Receptor Expression: Changes in the expression levels of D1 and D2 receptors in the striatum using techniques like Western blotting or immunohistochemistry.
-
Neuronal Activation: Assessment of neuronal activation in the striatum and other basal ganglia structures through c-Fos immunohistochemistry.
-
Neurotransmitter Levels: Measurement of dopamine and serotonin and their metabolites in striatal tissue using High-Performance Liquid Chromatography (HPLC).
-
Histological Changes: Examination of potential neuronal damage or alterations in the substantia nigra and striatum.
Troubleshooting Guides
Problem 1: Inconsistent or no induction of dyskinesia with this compound.
| Possible Cause | Troubleshooting Step |
| Insufficient Dose or Duration of Treatment | Review the literature for effective dose ranges of other antipsychotics known to induce dyskinesia and adjust the this compound dose accordingly. Chronic administration over several weeks is often necessary. |
| Animal Strain Variability | Different rodent strains can exhibit varying susceptibility to drug-induced dyskinesia. Consider using a strain known to be sensitive, such as Sprague-Dawley rats. |
| Drug Administration Route | Ensure consistent and appropriate drug delivery. Oral gavage, subcutaneous injection, or osmotic mini-pumps can be used. The chosen method should ensure stable drug levels. |
| Observer Bias or Inexperience | AIMS scoring should be performed by at least two independent observers who are blinded to the treatment groups. Proper training on the AIMS protocol is crucial. |
Problem 2: High variability in behavioral (AIMS) scoring.
| Possible Cause | Troubleshooting Step |
| Lack of Standardized Observation Period | Define a consistent time window for observation after this compound administration for each session. |
| Environmental Stressors | Ensure the testing environment is quiet and consistent to avoid stress-induced movements that could be mistaken for dyskinesia. |
| Subjective Scoring | Develop a clear and detailed scoring rubric with visual examples for each AIMS score to enhance inter-rater reliability. |
Problem 3: Difficulty in interpreting molecular or histological data.
| Possible Cause | Troubleshooting Step |
| Inappropriate Tissue Collection Time | For acute markers like c-Fos, tissue should be collected within a specific time frame after the last drug administration (e.g., 1-2 hours). For chronic changes like receptor expression, the timing should be at the end of the treatment period. |
| Poor Antibody Specificity (Western Blot/IHC) | Validate antibodies using positive and negative controls (e.g., tissue from knockout animals if available). |
| Variability in HPLC Measurements | Ensure consistent tissue dissection and sample preparation. Use an internal standard to normalize for variations in sample processing. |
Data Presentation
Table 1: Illustrative Quantitative Data for this compound-Induced Dyskinesia Model
| Parameter | Control (Vehicle) | This compound (Low Dose) | This compound (High Dose) |
| Total AIMS Score | 0.5 ± 0.2 | 2.8 ± 0.7 | 5.5 ± 1.1** |
| Vacuous Chewing Movements (per 5 min) | 2.1 ± 0.9 | 15.4 ± 3.2 | 32.8 ± 5.6 |
| Striatal Dopamine Turnover (DOPAC+HVA/DA) | 0.25 ± 0.05 | 0.45 ± 0.08* | 0.68 ± 0.12 |
| Striatal D2 Receptor Expression (relative to control) | 1.0 ± 0.1 | 1.3 ± 0.2 | 1.8 ± 0.3 |
| Striatal c-Fos Positive Cells (per mm²) | 15 ± 5 | 55 ± 12 | 120 ± 25** |
*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± SEM and are illustrative based on expected outcomes.
Experimental Protocols
Induction of Dyskinesia and Behavioral Assessment
-
Animals: Male Sprague-Dawley rats (250-300g) are commonly used.
-
Drug Administration: Administer this compound or vehicle daily for at least 21 days. Doses can be titrated based on pilot studies (e.g., 1-5 mg/kg, s.c.).
-
AIMS Scoring:
-
On testing days, habituate the animals to the observation cages for 10-15 minutes.
-
Observe each animal for 1 minute every 20 minutes for a total of 120 minutes.
-
Score axial, limb, and orofacial movements on a scale of 0-4 for severity.
-
The total AIMS score is the sum of the scores for each body part at each time point.
-
Western Blotting for Dopamine D2 Receptor Expression
-
Tissue Preparation: At the end of the treatment period, euthanize the animals and rapidly dissect the striatum on ice. Homogenize the tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the D2 receptor overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensity, normalizing to a loading control like β-actin.
Immunohistochemistry for c-Fos
-
Tissue Preparation: 90-120 minutes after the final this compound injection, perfuse the animals with saline followed by 4% paraformaldehyde (PFA). Post-fix the brains in PFA overnight and then transfer to a sucrose solution for cryoprotection.
-
Sectioning: Cut 30-40 µm coronal sections of the striatum using a cryostat.
-
Staining:
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., containing normal goat serum).
-
Incubate with a primary antibody against c-Fos overnight.
-
Wash and incubate with a biotinylated secondary antibody, followed by an avidin-biotin complex (ABC) reagent.
-
Develop the signal with diaminobenzidine (DAB).
-
-
Analysis: Mount the sections and visualize under a microscope. Count the number of c-Fos positive nuclei in the region of interest.
HPLC for Dopamine and Serotonin
-
Tissue Preparation: Dissect the striatum and homogenize in a solution containing an internal standard.
-
Chromatography: Inject the supernatant into an HPLC system with a C18 reverse-phase column.
-
Detection: Use an electrochemical detector to measure the levels of dopamine, serotonin, and their metabolites (DOPAC, HVA, 5-HIAA).
-
Quantification: Calculate the concentrations based on a standard curve and normalize to the internal standard and tissue weight.
Visualizations
Caption: Putative signaling pathway of this compound-induced dyskinesia.
Caption: General experimental workflow for studying this compound-induced dyskinesia.
References
- 1. Immunohistochemical Analysis of Fos Protein Expression for Exploring Brain Regions Related to Central Nervous System Disorders and Drug Actions | Springer Nature Experiments [experiments.springernature.com]
- 2. content-assets.jci.org [content-assets.jci.org]
- 3. Active this compound metabolites in patients treated with this compound (Tercian®): influence on cerebral dopamine D2 and serotonin 5-HT (2A) receptor occupancy as measured by positron emission tomography (PET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneuropsychiatry.org [jneuropsychiatry.org]
- 5. Cocaine induces striatal c-fos-immunoreactive proteins via dopaminergic D1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of cyamemazine versus risperidone on CYP2D6 metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the interactions of two antipsychotic drugs, cyamemazine and risperidone, with the cytochrome P450 2D6 (CYP2D6) enzyme. This analysis is based on a comprehensive review of available experimental data.
Introduction
This compound, a phenothiazine antipsychotic, and risperidone, a benzisoxazole derivative, are both utilized in the management of psychiatric disorders. Their metabolism is significantly influenced by the polymorphic enzyme CYP2D6, a key player in the biotransformation of numerous clinically used drugs. Understanding the distinct interactions of this compound and risperidone with CYP2D6 is crucial for predicting drug-drug interactions, understanding inter-individual variability in patient response, and optimizing therapeutic regimens.
Data Presentation
The following table summarizes the key quantitative parameters related to the interaction of this compound and risperidone with CYP2D6.
| Parameter | This compound | Risperidone | Reference |
| Primary Metabolic Pathway via CYP2D6 | Metabolized by CYP2D6, but not the primary route. Main routes are N-mono-demethylation and mono-oxidation by other CYPs. | Hydroxylation to 9-hydroxyrisperidone (active metabolite). This is the major metabolic pathway. | [1] |
| Other Metabolizing Enzymes | CYP1A2, CYP2C8, CYP2C19 (most efficient); CYP3A4, CYP2C9 | CYP3A4 (minor pathway) | [1][2] |
| CYP2D6 Inhibition | Probable inhibitor (based on clinical data) | Competitive inhibitor | [3] |
| Inhibition Constant (Ki) for CYP2D6 | Not explicitly found in the literature. However, other phenothiazines like levomepromazine are potent competitive inhibitors with a Ki of 6 µM. | 21.9 µM | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Metabolism of this compound by Recombinant Human CYP Enzymes
-
Objective: To identify the specific human cytochrome P450 enzymes responsible for the metabolism of this compound.
-
Methodology:
-
Enzyme Source: Recombinant human liver microsomal enzymes (CYP1A2, CYP2A6, CYP3A4, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1) were utilized.
-
Incubation: this compound was incubated with each individual recombinant CYP enzyme in the presence of an NADPH-generating system.
-
Analysis: The reaction media was analyzed to identify the presence of this compound and its metabolites.
-
Detection: A liquid chromatography-tandem mass spectrometry (LC/MS-MS) method was specifically developed for this analysis.
-
-
Results: All P450 enzymes investigated, with the exception of CYP2A6 and CYP2E1, were found to degrade this compound to varying extents. CYP1A2, CYP2C8, and CYP2C19 were identified as the most efficient enzymes in its metabolism.
In Vitro Inhibition of CYP2D6 by Risperidone in Human Liver Microsomes
-
Objective: To determine the inhibitory potential and kinetics of risperidone on CYP2D6 activity.
-
Methodology:
-
Enzyme Source: Pooled human liver microsomes were used as the source of CYP2D6.
-
Probe Substrate: Dextromethorphan, a selective marker for CYP2D6 activity, was used.
-
Inhibitor: Risperidone was added at various concentrations to the incubation mixture.
-
Incubation: The reaction was initiated by the addition of an NADPH-generating system and incubated at 37°C.
-
Analysis: The formation of dextrorphan, the O-demethylated metabolite of dextromethorphan, was measured.
-
Detection: High-performance liquid chromatography (HPLC) was used to quantify the metabolite.
-
Data Analysis: The apparent kinetic parameters for enzyme inhibition (IC50 and Ki values) were determined by nonlinear regression analysis of the data.
-
-
Results: Risperidone was found to be a competitive inhibitor of CYP2D6 with an estimated Ki value of 21.9 µM.
Metabolic Pathways and Experimental Workflow
The following diagrams illustrate the metabolic pathways of this compound and risperidone, with a focus on CYP2D6, and a typical experimental workflow for assessing CYP2D6 inhibition.
References
- 1. Characterization of human cytochrome P450 enzymes involved in the metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CYP2D6 polymorphisms and their influence on risperidone treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of antipsychotic drugs on human liver cytochrome P-450 (CYP) isoforms in vitro: preferential inhibition of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of human cytochrome P450 isoenzymes by a phenothiazine neuroleptic levomepromazine: An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anxiolytic Profile of Cyamemazine: A Comparative Analysis Highlighting the Role of 5-HT2C Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anxiolytic properties of cyamemazine with other established anxiolytic agents. Through a detailed examination of its receptor binding profile, preclinical behavioral data, and clinical trial outcomes, we elucidate the significant contribution of 5-HT2C receptor antagonism to this compound's anxiolytic effects.
Executive Summary
This compound, a phenothiazine antipsychotic, exhibits a unique pharmacological profile that confers notable anxiolytic properties. Unlike typical antipsychotics, its mechanism of action extends beyond dopamine D2 receptor blockade to include potent antagonism at multiple serotonin receptor subtypes, particularly the 5-HT2C receptor. This guide synthesizes experimental data to validate the hypothesis that 5-HT2C receptor antagonism is a key driver of this compound's anxiolytic efficacy, and compares its performance with benzodiazepines (e.g., diazepam, bromazepam) and the non-benzodiazepine anxiolytic, buspirone.
Comparative Receptor Binding Affinity
This compound's interaction with a range of neurotransmitter receptors underscores its complex pharmacological profile. A critical aspect of its anxiolytic potential is its high affinity for the 5-HT2C receptor. The following table summarizes the inhibitory constants (Ki) of this compound and comparator drugs at key receptors implicated in anxiety and antipsychotic action. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | This compound (Ki, nM) | Diazepam (Ki, nM) | Buspirone (Ki, nM) |
| 5-HT2C | 11.8 | N/A | N/A |
| 5-HT2A | 1.5 | N/A | N/A |
| 5-HT1A | High Affinity | N/A | Partial Agonist |
| D2 | 5.8 | N/A | Antagonist |
| GABA-A | N/A | Agonist | N/A |
N/A: Not applicable as this is not the primary mechanism of action.
This binding profile highlights this compound's potent activity at serotonergic receptors, particularly 5-HT2A and 5-HT2C, which is comparable to its affinity for the D2 receptor. This contrasts with benzodiazepines, which modulate the GABA-A receptor, and buspirone, which acts as a partial agonist at 5-HT1A receptors and also has antagonist effects at D2 receptors.[1] The strong antagonism of the 5-HT2C receptor by this compound is a key differentiator and a focal point for its anxiolytic effects.[2]
Preclinical Evidence of Anxiolytic Activity
Animal models of anxiety provide crucial insights into the potential therapeutic effects of novel compounds. The elevated plus maze (EPM) and the light/dark box test are standard behavioral assays used to assess anxiolytic-like activity in rodents.
Elevated Plus Maze (EPM)
The EPM test leverages the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic drugs typically increase the proportion of time spent and the number of entries into the open arms.
This compound in the EPM: Chronic administration of this compound has been shown to significantly increase the time spent in the open arms of the EPM in mice at doses of 0.25, 0.375, 0.5, and 1 mg/kg.[3] Interestingly, acute administration did not produce a significant anxiolytic-like effect in this model, suggesting that neuroadaptive changes following repeated administration may be necessary for this behavioral outcome.[3] The anxiolytic effect of chronic this compound in the EPM was antagonized by the 5-HT2C receptor agonist m-chlorophenylpiperazine (mCPP), providing direct evidence for the involvement of this receptor in its mechanism of action.[3]
| Treatment Group | Dose (mg/kg) | % Time in Open Arms (Mean ± SEM) |
| Vehicle Control | - | ~15% |
| This compound (chronic) | 0.25 | Significantly Increased vs. Control |
| This compound (chronic) | 0.375 | Significantly Increased vs. Control |
| This compound (chronic) | 0.5 | Significantly Increased vs. Control |
| This compound (chronic) | 1 | Significantly Increased vs. Control |
| Diazepam | 1.5 | Significantly Increased vs. Control |
Light/Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas. Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between the two compartments.
This compound in the Light/Dark Box Test: In contrast to the EPM, acute administration of this compound (0.375 mg/kg) demonstrated anxiolytic-like activity in the light/dark exploration test. This suggests that the anxiolytic effects of this compound may be differentially regulated in various anxiety paradigms.
| Treatment Group | Dose (mg/kg) | Outcome |
| This compound (acute) | 0.375 | Anxiolytic-like effect observed |
| Buspirone | - | Anxiolytic-like effects observed |
| Diazepam | 1-2 | Anxiolytic-like effects observed |
Clinical Efficacy in Anxiety
Clinical trials provide the ultimate validation of a compound's therapeutic potential. A key study compared the efficacy of this compound to the benzodiazepine bromazepam in the management of benzodiazepine withdrawal, a condition characterized by significant anxiety.
A double-blind, randomized clinical trial involving 168 patients demonstrated that this compound (25-50 mg/day) was comparable to bromazepam (3-6 mg/day) in ensuring successful benzodiazepine withdrawal and controlling the acute withdrawal syndrome. The primary efficacy measure was the maximal anxiety rebound as measured by the Hamilton Anxiety Rating Scale (HARS). The study found no statistically significant differences between the two treatment groups in the extent or incidence of rebound anxiety. After 6 months of follow-up, the withdrawal success rates were similar, with 66.7% in the this compound group and 65.5% in the bromazepam group.
| Treatment Group | Mean Baseline HARS Score | Outcome in Benzodiazepine Withdrawal |
| This compound (25-50 mg/day) | <18 | Comparable efficacy to bromazepam in preventing rebound anxiety |
| Bromazepam (3-6 mg/day) | <18 | Comparable efficacy to this compound in preventing rebound anxiety |
Experimental Protocols
Elevated Plus Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms of equal dimensions, elevated from the floor.
-
Animals: Mice are typically used. They are habituated to the testing room for at least 30 minutes before the experiment.
-
Procedure: Each mouse is placed in the center of the maze, facing an open arm. The animal is allowed to freely explore the maze for a 5-minute session.
-
Data Collection: The session is recorded by a video camera. The time spent in and the number of entries into the open and closed arms are scored.
-
Analysis: An increase in the percentage of time spent in the open arms and the number of open arm entries are indicative of an anxiolytic effect.
Light/Dark Box Test Protocol
-
Apparatus: A rectangular box divided into a small, dark compartment and a large, illuminated compartment, with an opening connecting the two.
-
Animals: Mice are habituated to the testing room prior to the experiment.
-
Procedure: Each mouse is placed in the center of the illuminated compartment and allowed to explore the apparatus for a 5 to 10-minute period.
-
Data Collection: A video tracking system records the animal's movement. The primary measures are the time spent in the light compartment and the number of transitions between the two compartments.
-
Analysis: An increase in the time spent in the light compartment and the number of transitions suggests an anxiolytic effect.
Visualizing the Mechanisms
5-HT2C Receptor Signaling Pathway in Anxiety
Activation of 5-HT2C receptors is generally associated with anxiogenic effects. Antagonism of these receptors, as with this compound, is therefore hypothesized to produce anxiolysis. This is thought to occur, in part, by disinhibiting the release of dopamine and norepinephrine in brain regions involved in mood and anxiety regulation.
Caption: 5-HT2C Receptor Signaling and this compound's Antagonistic Action.
Experimental Workflow for Validating Anxiolytic Effects
The process of validating the anxiolytic effects of a compound like this compound involves a multi-step approach, from initial receptor binding studies to preclinical behavioral assays and finally, clinical trials.
References
- 1. iosrphr.org [iosrphr.org]
- 2. Serotonin 5-HT2C receptors as a target for the treatment of depressive and anxious states: focus on novel therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as an anxiolytic drug on the elevated plus maze and light/dark paradigm in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of cyamemazine and bromazepam in benzodiazepine withdrawal models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cyamemazine and bromazepam in the context of benzodiazepine withdrawal. The information presented is based on a key clinical trial and supporting preclinical data, offering insights into the efficacy, safety, and mechanisms of action of these two pharmacological agents.
Executive Summary
Benzodiazepine withdrawal syndrome presents a significant clinical challenge. This guide examines two therapeutic options, the atypical antipsychotic this compound and the benzodiazepine bromazepam, as aids in the withdrawal process. A pivotal double-blind, comparative study found this compound to be comparable to bromazepam in facilitating successful benzodiazepine withdrawal and managing acute withdrawal symptoms.[1][2] While both drugs demonstrate efficacy, their distinct pharmacological profiles suggest different applications and considerations for patient care.
Comparative Efficacy and Safety
A key multicenter, randomized, double-blind clinical trial provides the primary basis for comparing this compound and bromazepam in benzodiazepine withdrawal.[1][2] The study enrolled 168 patients who had been treated with benzodiazepines for at least three months and aimed to withdraw from their medication.[1]
Table 1: Clinical Trial Efficacy Outcomes
| Outcome | This compound (25-50 mg/day) | Bromazepam (3-6 mg/day) | p-value |
| Successful Withdrawal Rate (6-month follow-up) | 66.7% (56/84 patients) | 65.5% (55/84 patients) | Not Statistically Significant |
| Maximal Anxiety Rebound (HARS) | No statistically significant difference between treatment groups | No statistically significant difference between treatment groups | Not Statistically Significant |
Data sourced from Lemoine et al., 2006.
Table 2: Adverse Events Reported in the Clinical Trial
| Adverse Event Profile | This compound | Bromazepam |
| Number of Patients with Adverse Events | 28 out of 84 | 18 out of 84 |
| Commonly Reported Adverse Events | Anxiety, insomnia, dry mouth, somnolence | Anxiety, insomnia, dry mouth, somnolence |
| Extrapyramidal Symptoms | Not reported | Not applicable |
Data sourced from Lemoine et al., 2006.
Mechanisms of Action
The differing mechanisms of action of this compound and bromazepam underpin their roles in managing benzodiazepine withdrawal.
This compound: An atypical antipsychotic, this compound exhibits a broad pharmacological profile, acting as an antagonist at multiple neurotransmitter receptors. Its therapeutic effects in benzodiazepine withdrawal are attributed to its interaction with:
-
Serotonin Receptors: Potent blockade of 5-HT2A and 5-HT2C receptors is thought to contribute to its anxiolytic and antidepressant properties, which can be beneficial in managing the psychological symptoms of withdrawal.
-
Dopamine Receptors: Antagonism of D2 receptors is a hallmark of antipsychotics, and in the context of withdrawal, may help to modulate dopamine-related pathways that are dysregulated.
Bromazepam: As a benzodiazepine, bromazepam's mechanism of action is centered on the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. It acts as a positive allosteric modulator of the GABAA receptor, enhancing the inhibitory effects of GABA. In the context of withdrawal from other benzodiazepines, bromazepam can substitute for the original drug, allowing for a more gradual tapering process and mitigating the severity of withdrawal symptoms.
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways of this compound and bromazepam.
Caption: this compound's multi-receptor antagonism.
Caption: Bromazepam's modulation of the GABAA receptor.
Experimental Protocols
Clinical Trial: this compound vs. Bromazepam in Benzodiazepine Withdrawal
-
Study Design: A double-blind, randomized, comparative, multicenter study.
-
Participants: 168 patients with a history of benzodiazepine use for at least 3 months and a Hamilton Anxiety Rating Scale (HARS) score of less than 18.
-
Procedure:
-
Previous benzodiazepine treatment was discontinued.
-
Patients were randomly assigned to one of two treatment groups:
-
This compound: 25-50 mg once daily.
-
Bromazepam: 3-6 mg once daily.
-
-
The treatment duration was 4 weeks.
-
This was followed by a 2-week placebo period.
-
-
Primary Efficacy Variable: The maximal anxiety rebound, as measured by the HARS, during the 42-day treatment and placebo period.
-
Follow-up: Patients were followed for 6 months to assess the long-term success of the withdrawal.
Preclinical Studies: Animal Models of Anxiety
While direct head-to-head preclinical studies in benzodiazepine withdrawal models are limited, the anxiolytic properties of both drugs have been investigated in various animal models.
This compound in the Elevated Plus Maze (EPM):
-
Objective: To assess the anxiolytic-like effects of this compound.
-
Model: The EPM is a widely used behavioral assay for anxiety in rodents. The apparatus consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
-
Protocol:
-
Animals (e.g., mice or rats) are habituated to the experimental room.
-
This compound or a vehicle is administered at varying doses.
-
After a set pre-treatment time, each animal is placed at the center of the EPM and allowed to explore for a fixed period (e.g., 5 minutes).
-
Behavior is recorded and analyzed for parameters such as time spent in open arms, number of open-arm entries, and total arm entries.
-
Bromazepam in the Light-Dark Box Test:
-
Objective: To evaluate the anxiolytic effects of bromazepam.
-
Model: This test is based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment. The apparatus consists of a large, illuminated compartment and a small, dark compartment. Anxiolytics increase the time spent in the light compartment and the number of transitions between the two compartments.
-
Protocol:
-
Animals are habituated to the testing room.
-
Bromazepam or a vehicle is administered.
-
Following a pre-treatment period, each animal is placed in the dark compartment and the door to the light compartment is opened.
-
The animal's behavior is recorded for a set duration (e.g., 5-10 minutes).
-
Measures such as the latency to enter the light compartment, time spent in the light compartment, and the number of transitions are analyzed.
-
Conclusion
The available evidence suggests that this compound is a viable alternative to bromazepam for managing benzodiazepine withdrawal. Its comparable efficacy in achieving successful withdrawal and controlling acute symptoms, coupled with a different mechanism of action, makes it a potentially valuable option, particularly for patients in whom a benzodiazepine substitute may not be appropriate. The higher incidence of adverse events with this compound in the key clinical trial warrants consideration and further investigation. Future research should focus on providing a more detailed comparison of the two drugs, including their effects on specific withdrawal symptoms and their long-term impact on patient well-being. The distinct pharmacological profiles of this compound and bromazepam offer clinicians a choice in tailoring treatment to the individual needs of patients undergoing benzodiazepine withdrawal.
References
Cyamemazine's Efficacy in Animal Models of Schizophrenia: A Comparative Cross-Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of cyamemazine, a phenothiazine antipsychotic with an atypical profile, against other commonly used antipsychotic agents. By summarizing quantitative data from various animal models of schizophrenia, this document aims to facilitate an evidence-based assessment of this compound's potential as a therapeutic agent for schizophrenia. Detailed experimental protocols and signaling pathway diagrams are included to provide a comprehensive resource for researchers in the field.
Executive Summary
This compound is a unique antipsychotic agent characterized by its potent antagonism of serotonin 5-HT2A and 5-HT2C receptors, in addition to its dopamine D2 receptor blockade.[1][2][3][4] This pharmacological profile suggests potential efficacy against the positive, negative, and cognitive symptoms of schizophrenia, with a potentially lower risk of extrapyramidal side effects compared to typical antipsychotics. This guide critically evaluates the existing preclinical evidence for this compound's efficacy in established animal models of schizophrenia and compares it with first-generation (haloperidol) and second-generation (clozapine, risperidone, olanzapine, aripiprazole) antipsychotics.
Comparative Efficacy in Animal Models of Schizophrenia
The following tables summarize the quantitative data from key preclinical studies assessing the efficacy of this compound and comparator antipsychotics in animal models relevant to the core symptom domains of schizophrenia.
Prepulse Inhibition (PPI) Deficits: Modeling Sensorimotor Gating Deficits
Prepulse inhibition of the acoustic startle response is a translational measure of sensorimotor gating, which is consistently deficient in individuals with schizophrenia. Pharmacologically induced deficits in PPI in rodents, often using NMDA receptor antagonists like MK-801 or phencyclidine (PCP), are widely used to screen for antipsychotic efficacy.
Table 1: Effects of Antipsychotics on MK-801-Induced PPI Deficits in Rodents
| Drug | Species | Dose Range | % Reversal of MK-801-Induced PPI Deficit | Reference(s) |
| This compound | Data Not Available | - | - | - |
| Haloperidol | Rat | 0.1 - 1 mg/kg | Inactive | [5] |
| Clozapine | Rat | 5 - 20 mg/kg | Potentiated low PPI | |
| Olanzapine | Rat | 5 - 20 mg/kg | Potentiated low PPI | |
| Risperidone | Rat | 0.1 - 1 mg/kg | Inactive | |
| Aripiprazole | Rat | - | Dissociation between D2RO and functional antagonism |
Note: Data for this compound in this specific model was not available in the reviewed literature. The available data for other antipsychotics show varied efficacy in restoring PPI deficits.
Novel Object Recognition (NOR) Task: Modeling Cognitive Deficits
The novel object recognition task assesses recognition memory, a cognitive domain frequently impaired in schizophrenia. Deficits in this task can be induced by NMDA receptor antagonists.
Table 2: Effects of Antipsychotics on PCP-Induced Deficits in the Novel Object Recognition Task in Rats
| Drug | Species | Dose Range | Outcome | Reference(s) |
| This compound | Data Not Available | - | - | - |
| Haloperidol | Rat | 0.05 & 0.075 mg/kg | Ineffective | |
| Clozapine | Rat | 1.0 & 5.0 mg/kg | Attenuated PCP-induced impairment | |
| Risperidone | Rat | 0.2 mg/kg | Attenuated PCP-induced impairment |
Note: While specific data for this compound is lacking, atypical antipsychotics like clozapine and risperidone have shown efficacy in reversing PCP-induced cognitive deficits in this model, whereas the typical antipsychotic haloperidol was ineffective.
Social Interaction Test: Modeling Negative Symptoms
Reduced social interaction in rodents, induced by agents like PCP, is used to model the negative symptoms of schizophrenia, such as social withdrawal.
Table 3: Effects of Antipsychotics on PCP-Induced Social Withdrawal in Rats
| Drug | Species | Dose Range | Outcome on Social Interaction | Reference(s) |
| This compound | Data Not Available | - | - | - |
| Haloperidol | Rat | - | Ineffective in some studies | |
| Clozapine | Rat | 0.63 - 2.5 mg/kg | Ineffective in neonatal ventral hippocampal lesion model | |
| Risperidone | Rat | - | Partial improvement in some models | |
| Aripiprazole | Mouse | - | Data suggests efficacy in some models |
Note: The preclinical literature on the effects of antipsychotics on social interaction deficits is mixed, with some studies showing a lack of efficacy for both typical and atypical agents. Data for this compound in this model is needed for a direct comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Prepulse Inhibition (PPI) of Acoustic Startle
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure:
-
Acclimation: The animal is placed in the startle chamber for a 5-10 minute acclimation period with background white noise.
-
Habituation: A series of startle pulses (e.g., 120 dB) are presented to habituate the initial startle response.
-
Testing: A series of trials are presented in a pseudorandom order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB for 40 ms).
-
Prepulse-pulse trials: A weak, non-startling stimulus (prepulse, e.g., 75-85 dB for 20 ms) precedes the startle pulse by a variable inter-stimulus interval (e.g., 30, 60, 120 ms).
-
No-stimulus trials: Background noise only.
-
-
-
Data Analysis: The percentage of PPI is calculated as: [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100.
-
Animal Model: PPI deficits are induced by administering an NMDA receptor antagonist, such as MK-801 (e.g., 0.15 mg/kg, i.p.), prior to testing.
Novel Object Recognition (NOR) Task
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on consecutive days.
-
Training/Sample Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a fixed time (e.g., 5 minutes).
-
Retention/Test Phase: After a retention interval (e.g., 1 hour to 24 hours), the animal is returned to the arena where one of the familiar objects has been replaced with a novel object. The time spent exploring each object is recorded.
-
-
Data Analysis: A discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive index indicates successful recognition memory.
-
Animal Model: Cognitive deficits are induced by sub-chronic administration of PCP (e.g., 2 mg/kg, twice daily for 7 days, followed by a 7-day washout period).
Social Interaction Test
-
Apparatus: A clean, neutral cage or arena.
-
Procedure:
-
Habituation: The test animal is habituated to the test arena.
-
Test Session: An unfamiliar, weight- and sex-matched conspecific is introduced into the arena with the test animal for a defined period (e.g., 10-15 minutes).
-
Behavioral Scoring: The duration and frequency of social behaviors (e.g., sniffing, following, grooming) are manually or automatically scored.
-
-
Data Analysis: The total time spent in social interaction is the primary measure.
-
Animal Model: Social withdrawal is induced by chronic administration of PCP.
Signaling Pathways and Mechanism of Action
The therapeutic effects and side-effect profiles of antipsychotic drugs are determined by their interactions with various neurotransmitter receptor signaling pathways.
This compound Signaling Pathways
This compound acts as an antagonist at dopamine D2, serotonin 5-HT2A, and 5-HT2C receptors. Its antagonism of D2 receptors is the primary mechanism for its antipsychotic effects on positive symptoms. The blockade of 5-HT2A receptors is thought to contribute to a lower incidence of extrapyramidal side effects and may improve negative and cognitive symptoms. The 5-HT2C receptor antagonism is associated with its anxiolytic properties.
References
- 1. Preclinical and Clinical Pharmacology of this compound: Anxiolytic Effects and Prevention of Alcohol and Benzodiazepine Withdrawal Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical and clinical pharmacology of this compound: anxiolytic effects and prevention of alcohol and benzodiazepine withdrawal syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Some, but not all, antipsychotic drugs potentiate a low level of prepulse inhibition shown by rats of the Wistar strain - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyamemazine vs. Clozapine: A Comparative Analysis of Receptor Affinity Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the receptor affinity profiles of two antipsychotic drugs: cyamemazine and clozapine. The information presented is supported by experimental data to assist researchers and professionals in the fields of pharmacology and drug development in understanding the nuanced interactions of these compounds with various neurotransmitter receptors.
Comparative Receptor Affinity Profiles
The following table summarizes the in vitro binding affinities (Ki values in nM) of this compound and clozapine for a range of CNS receptors. Lower Ki values are indicative of higher binding affinity.
| Receptor Subtype | This compound (Ki, nM) | Clozapine (Ki, nM) |
| Dopamine Receptors | ||
| D1 | 3.9[1][2] | 34.6 - 270[1][2][3] |
| D2 | 5.8 | 160 |
| D2L | 4.6 | - |
| D2S | 3.3 | - |
| D3 | 6.2 | 555 |
| D4 | 8.5 | 24 |
| D5 | 10.7 | 454 |
| Serotonin Receptors | ||
| 5-HT1A | - | 120 |
| 5-HT2A | 1.5 | 5.4 |
| 5-HT2C | 11.8 | 9.4 |
| 5-HT3 | 2900 | 95 |
| 5-HT6 | - | 4 |
| 5-HT7 | 22 | 6.3 |
| Adrenergic Receptors | ||
| α1A | - | 1.6 |
| α2A | - | 90 |
| Histamine Receptors | ||
| H1 | - | 1.1 |
| Muscarinic Receptors | ||
| M1 | - | 6.2 |
Experimental Protocols
The receptor affinity data presented in this guide are primarily determined through radioligand binding assays . This technique is a cornerstone of pharmacological research, allowing for the quantification of the interaction between a drug (ligand) and its target receptor.
Principle of Radioligand Binding Assay
This assay measures the affinity of a test compound (e.g., this compound or clozapine) by assessing its ability to compete with a radioactively labeled ligand (radioligand) that has a known high affinity and specificity for the target receptor. The displacement of the radioligand by the test compound is measured, and from this, the inhibition constant (Ki) of the test compound is calculated.
Generalized Protocol for In Vitro Radioligand Binding Assay
-
Membrane Preparation:
-
Tissues or cells expressing the receptor of interest are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Binding Reaction:
-
The prepared cell membranes are incubated with a fixed concentration of a specific radioligand.
-
Varying concentrations of the unlabeled test compound are added to compete for binding to the target receptor.
-
The reaction is allowed to reach equilibrium in a temperature-controlled environment.
-
-
Separation of Bound and Free Radioligand:
-
The reaction mixture is rapidly filtered through a glass fiber filter, trapping the membranes with the bound radioligand.
-
Unbound radioligand passes through the filter.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The data are used to generate a competition curve, plotting the percentage of radioligand binding against the concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms of action and the experimental procedures involved, the following diagrams are provided.
Figure 1: Experimental workflow for a competitive radioligand binding assay.
Figure 2: Simplified signaling pathway of the Dopamine D2 receptor.
Figure 3: Simplified signaling pathway of the Serotonin 5-HT2A receptor.
References
Cyamemazine and Diazepam in the Management of Alcohol Withdrawal Syndrome: A Comparative Analysis
For Immediate Release
A comprehensive review of available clinical data indicates that cyamemazine, a phenothiazine derivative, demonstrates comparable efficacy and tolerability to the long-established first-line treatment, diazepam, for the prevention and management of Alcohol Withdrawal Syndrome (AWS). This guide provides a detailed comparison of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.
Efficacy and Safety Profile
Benzodiazepines, such as diazepam, are the cornerstone of AWS treatment, primarily due to their positive modulation of gamma-aminobutyric acid (GABA) receptors, which counteracts the neuronal hyperexcitability characteristic of alcohol withdrawal.[1][2][3][4] Diazepam, a long-acting benzodiazepine, is particularly well-studied and effective in preventing severe complications like seizures and delirium tremens.[5]
This compound, an antipsychotic with anxiolytic properties, operates through a different mechanism, primarily as an antagonist of dopamine (D2) and serotonin (5-HT2A, 5-HT2C, 5-HT3) receptors. Preclinical and clinical evidence suggests its efficacy in managing AWS, positioning it as a viable alternative to benzodiazepines.
A key multicenter, randomized, double-blind study directly compared the efficacy and tolerability of this compound and diazepam in 89 patients with AWS. The study found this compound to be non-inferior to diazepam in achieving therapeutic success, defined as a Clinical Institute Withdrawal Assessment for Alcohol, Revised (CIWA-Ar) score of 5 or less.
Quantitative Data Summary
The following table summarizes the key efficacy findings from the comparative clinical trial:
| Efficacy Endpoint | This compound | Diazepam |
| Therapeutic Success at 8 hours (CIWA-Ar ≤ 5) | 74.4% (32/43 patients) | 72.7% (32/44 patients) |
| Effective Dose Range (Day 1) | 100-300 mg (2-6 capsules) | Not explicitly stated, but administered in 10 mg capsules |
| Non-inferiority in Per-Protocol Population | Statistically non-inferior | - |
Data sourced from a multicenter, randomized, double-blind study.
The safety analysis from this study revealed no significant differences in the tolerability profiles of the two treatments.
Experimental Protocols
Comparative Clinical Trial Methodology
A multicenter, randomized, double-blind study was conducted to evaluate the efficacy and tolerability of this compound versus diazepam in patients experiencing alcohol withdrawal.
-
Participants: 89 alcohol-dependent patients with a CIWA-Ar score between 10 and 30.
-
Intervention:
-
Day 1: Patients received either a 50 mg capsule of this compound or a 10 mg capsule of diazepam. The medication was administered at hourly intervals until the CIWA-Ar score was reduced to 5 or less, with a maximum of eight administrations.
-
Day 2 Onwards: The assigned compound was administered twice daily, with progressively decreasing doses over a maximum period of 13 days.
-
-
Primary Outcome: The primary measure of therapeutic success was the achievement of a CIWA-Ar score of 5 or less at 8 hours after the initial treatment on Day 1.
-
Analysis: The study employed a non-inferiority analysis to compare the efficacy of this compound to diazepam.
Signaling Pathways
The distinct mechanisms of action of diazepam and this compound are central to their therapeutic effects in alcohol withdrawal.
Diazepam: As a benzodiazepine, diazepam enhances the effect of the inhibitory neurotransmitter GABA at the GABA-A receptor. This leads to an increased influx of chloride ions into the neuron, causing hyperpolarization and reducing neuronal excitability. This calming effect on the central nervous system helps to alleviate the symptoms of alcohol withdrawal.
This compound: this compound's therapeutic action is attributed to its antagonist activity at multiple neurotransmitter receptors. Its blockade of dopamine D2 receptors contributes to its antipsychotic effects, while its antagonism of serotonin 5-HT2C and 5-HT3 receptors is thought to mediate its anxiolytic and anti-withdrawal properties.
Conclusion
The available evidence demonstrates that this compound is a viable and effective alternative to diazepam for the management of alcohol withdrawal syndrome. With a comparable efficacy and safety profile, its distinct mechanism of action as a dopamine and serotonin receptor antagonist offers a different therapeutic approach to the GABAergic modulation of benzodiazepines. This may be particularly relevant for certain patient populations or in cases where benzodiazepines are not the preferred treatment. Further research is warranted to explore the specific clinical scenarios where this compound may offer advantages in the treatment of alcohol withdrawal.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Diazepam (Valium) Mechanism of Action: How Does Diazepam Work? - GoodRx [goodrx.com]
- 3. Efficacy and safety of pharmacological interventions for the treatment of the Alcohol Withdrawal Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccjm.org [ccjm.org]
- 5. Alcohol Use: Treatment for alcohol withdrawal | CAMH [camh.ca]
Comparative study of cyamemazine, loxapine, and levomepromazine in schizophrenia treatment protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of three antipsychotic agents—cyamemazine, loxapine, and levomepromazine—used in the management of schizophrenia. The information presented is intended to support research and drug development efforts by offering a synthesized analysis of their pharmacological profiles, clinical efficacy, and safety considerations based on available experimental data.
Introduction
This compound, loxapine, and levomepromazine are antipsychotic medications with established roles in the therapeutic landscape of schizophrenia. This compound and levomepromazine are phenothiazine derivatives, while loxapine is a dibenzoxazepine. Despite their structural differences, they all exert their primary antipsychotic effects through the modulation of dopaminergic and serotonergic pathways in the central nervous system. This guide will delve into a comparative analysis of their receptor binding affinities, clinical efficacy in mitigating schizophrenic symptoms, and their respective side effect profiles.
Data Presentation
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
The following table summarizes the in vitro binding affinities (Ki values) of this compound, loxapine, and levomepromazine for key neurotransmitter receptors implicated in the pathophysiology of schizophrenia and the mechanism of action of antipsychotic drugs. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Ki, nM) | Loxapine (Ki, nM) | Levomepromazine (Ki, nM) |
| Dopamine D1 | 3.9[1][2] | 12-29[3] | 54.3[1][2] |
| Dopamine D2 | 5.8 | <2 | 8.6 (D2L), 4.3 (D2S) |
| Dopamine D3 | - | >1000 | 8.3 |
| Dopamine D4 | 8.5 (D4.2) | 12-29 | 7.9 (D4.2) |
| Serotonin 5-HT1A | - | >1000 | - |
| Serotonin 5-HT2A | 1.5 | <2 | High Affinity |
| Serotonin 5-HT2C | 11.8 | 12-29 | - |
| Serotonin 5-HT3 | 12 | - | - |
| Serotonin 5-HT7 | 22 | >1000 | - |
| Histamine H1 | High Affinity | 4.82 | - |
| Adrenergic α1 | High Affinity | 37.15 | High Affinity |
| Muscarinic M1 | - | 676.1 | - |
Table 2: Comparative Clinical Efficacy in Schizophrenia
Direct head-to-head clinical trials comparing this compound, loxapine, and levomepromazine on standardized symptom scales are limited. The following table presents available efficacy data from studies comparing these drugs to other antipsychotics or placebo.
| Efficacy Measure | This compound | Loxapine | Levomepromazine |
| PANSS/BPRS Score Reduction | Data from direct comparative trials on PANSS/BPRS is limited. | Significant improvement in PANSS scores from baseline observed in open-label studies. In a study on agitated patients, a ≥40% reduction in PANSS-EC score was seen as early as 10 minutes post-dose with inhaled loxapine. | A Cochrane review found that levomepromazine resulted in a better BPRS endpoint score (WMD -9.00) and PANSS total score (WMD -15.90) compared to chlorpromazine in one randomized controlled trial. |
| Comparison to Other Antipsychotics | Often used for its anxiolytic and sedative properties in conjunction with other antipsychotics. | Efficacy is comparable to typical antipsychotics. | Efficacy is comparable to chlorpromazine. Risperidone was found to be more effective in achieving at least a 20% reduction in BPRS endpoint score in one study. |
| Effect on Negative Symptoms | Some evidence suggests potential benefits for negative symptoms. | Showed substantial improvement in negative scale ratings on PANSS in a negative subtyped group. | Data on specific efficacy for negative symptoms is less robust compared to positive symptoms. |
PANSS: Positive and Negative Syndrome Scale; BPRS: Brief Psychiatric Rating Scale; PANSS-EC: PANSS-Excited Component; WMD: Weighted Mean Difference.
Table 3: Comparative Side Effect Profile
| Side Effect Category | This compound | Loxapine | Levomepromazine |
| Extrapyramidal Symptoms (EPS) | Can induce EPS, even at low dosages. Serious cases have been reported. The risk is considered to be present, though its anxiolytic properties are often highlighted. | May cause more extrapyramidal side effects when compared with atypical drugs. | Causes fewer extrapyramidal side effects, such as tremor and akathisia, compared to haloperidol and chlorpromazine. |
| Metabolic Effects (Weight Gain, etc.) | Associated with potential weight gain. | Generally considered to have a moderate risk of weight gain and metabolic disturbances. | Can cause weight gain and metabolic changes. |
| Sedation | High sedative properties. | Sedating effects are noted, particularly with intramuscular administration. | Potent sedative effects. |
| Anticholinergic Effects (Dry Mouth, Constipation) | Common side effects include dry mouth and constipation. | Dry mouth and constipation are commonly reported side effects. | Anticholinergic side effects are part of its profile. |
| Cardiovascular Effects (Hypotension) | Can cause cardiovascular side effects. | Can cause cardiovascular side effects. | More likely to cause hypotension compared to risperidone. Dizziness is a common side effect. |
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor
A representative experimental protocol for determining the binding affinity of a compound to the dopamine D2 receptor is outlined below. This is a generalized protocol, and specific parameters may vary between studies.
Objective: To determine the inhibitor constant (Ki) of a test compound for the human dopamine D2 receptor.
Materials:
-
Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2L receptor.
-
Radioligand: [3H]-Spiperone or [3H]-Raclopride (a high-affinity D2 receptor antagonist).
-
Test Compounds: this compound, loxapine, levomepromazine.
-
Non-specific Agent: A high concentration of an unlabeled D2 antagonist (e.g., 10 µM haloperidol or butaclamol) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Fluid and Counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane preparation and resuspend it in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: The assay is typically performed in a 96-well plate format in triplicate.
-
Total Binding Wells: Add assay buffer, a fixed concentration of the radioligand (typically at or near its Kd value), and the membrane suspension.
-
Non-specific Binding (NSB) Wells: Add the non-specific agent, the fixed concentration of radioligand, and the membrane suspension.
-
Competition Wells: Add serial dilutions of the test compound, the fixed concentration of radioligand, and the membrane suspension.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Radioactivity Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity in each vial using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Fit the resulting sigmoidal curve using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Clinical Trial Methodology for Antipsychotic Efficacy in Schizophrenia
The following outlines a typical methodology for a randomized controlled trial (RCT) designed to assess the efficacy of an antipsychotic drug in patients with schizophrenia.
Objective: To evaluate the efficacy and safety of a new antipsychotic agent compared to a standard treatment or placebo in patients with an acute exacerbation of schizophrenia.
Study Design: A multi-center, randomized, double-blind, parallel-group, active-comparator or placebo-controlled study.
Participant Selection:
-
Inclusion Criteria:
-
Adults (typically 18-65 years) with a diagnosis of schizophrenia according to DSM-5 criteria.
-
Experiencing an acute psychotic episode.
-
A minimum score on a standardized psychiatric rating scale at baseline (e.g., PANSS total score ≥ 80).
-
-
Exclusion Criteria:
-
Treatment-resistant schizophrenia (failure to respond to adequate trials of at least two different antipsychotics).
-
Significant unstable medical conditions.
-
Substance use disorder within a specified period.
-
Pregnancy or lactation.
-
Intervention:
-
Patients are randomly assigned to receive either the investigational antipsychotic, a standard-of-care antipsychotic (active comparator), or a placebo.
-
Dosage is often flexible within a predefined range to allow for clinical optimization.
-
The study duration is typically 6 to 12 weeks for acute efficacy trials.
Efficacy Assessments:
-
Primary Outcome Measure: The change from baseline to the end of the study in the total score of the Positive and Negative Syndrome Scale (PANSS) or the Brief Psychiatric Rating Scale (BPRS).
-
Secondary Outcome Measures:
-
Changes in PANSS subscales (positive, negative, general psychopathology).
-
Clinical Global Impression-Severity (CGI-S) and -Improvement (CGI-I) scores.
-
Response rates (e.g., percentage of patients with a ≥30% reduction in PANSS total score).
-
Measures of social and occupational functioning.
-
Safety and Tolerability Assessments:
-
Monitoring of adverse events through spontaneous reporting and systematic inquiry.
-
Standardized rating scales for extrapyramidal symptoms (e.g., Simpson-Angus Scale, Barnes Akathisia Rating Scale).
-
Monitoring of weight, body mass index (BMI), and metabolic parameters (fasting glucose, lipid profile).
-
Electrocardiograms (ECGs) to assess for cardiac effects (e.g., QTc interval prolongation).
-
Laboratory safety tests (hematology, clinical chemistry).
Statistical Analysis:
-
The primary efficacy analysis is typically a mixed-model for repeated measures (MMRM) or an analysis of covariance (ANCOVA) on the change from baseline in the primary outcome measure.
-
The analysis is usually conducted on the intent-to-treat (ITT) population, which includes all randomized patients who received at least one dose of the study medication.
Mandatory Visualization
Caption: Simplified signaling pathways of this compound, loxapine, and levomepromazine.
Caption: Generalized experimental workflows for preclinical and clinical evaluation.
References
- 1. Binding of levomepromazine and this compound to human recombinant dopamine receptor subtypes [scielo.isciii.es]
- 2. scielo.isciii.es [scielo.isciii.es]
- 3. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]
Validating the low incidence of extrapyramidal effects of cyamemazine through 5-HT2A receptor occupancy
A Comparative Guide for Researchers and Drug Development Professionals
The atypical antipsychotic cyamemazine has long been noted for its low incidence of extrapyramidal side effects (EPS), a significant advantage over many first-generation antipsychotics. This guide provides a comparative analysis, supported by experimental data, validating the hypothesis that this compound's favorable EPS profile is strongly linked to its high occupancy of the serotonin 5-HT2A receptor relative to the dopamine D2 receptor.
Data Presentation: Comparative Receptor Affinity and Occupancy
The propensity of an antipsychotic to induce EPS is primarily associated with high blockade of D2 receptors in the nigrostriatal pathway. A D2 receptor occupancy of 65-80% is generally considered necessary for antipsychotic efficacy, while occupancy exceeding 80% significantly increases the risk of EPS. Atypical antipsychotics, such as this compound, mitigate this risk through a potent antagonistic action at 5-HT2A receptors, which is thought to indirectly increase dopamine release in the striatum, thus counteracting the effects of D2 blockade.
The following table summarizes the in vitro binding affinities (Ki) and in vivo receptor occupancy data for this compound and other selected antipsychotics, illustrating the varying balance between 5-HT2A and D2 receptor interactions. A higher 5-HT2A/D2 Ki ratio is indicative of a greater propensity for 5-HT2A antagonism relative to D2 antagonism, which is correlated with a lower risk of EPS.
| Antipsychotic | 5-HT2A Ki (nM) | D2 Ki (nM) | 5-HT2A/D2 Ki Ratio | Typical D2 Occupancy at Therapeutic Doses | Incidence of EPS |
| This compound | 1.5 [1] | 5.8 [1] | 3.87 | <75% [2] | Low [2] |
| N-desmethyl this compound (active metabolite) | 1.5[3] | 12 | 8.00 | - | - |
| Clozapine | 1.6 | 125 | 78.13 | 20-67% | Very Low |
| Risperidone | 0.16 | 3.3 | 20.63 | 60-80% | Moderate |
| Olanzapine | 2.5 | 11 | 4.40 | 40-80% | Low to Moderate |
| Haloperidol | 4.5 | 1.4 | 0.31 | 60-80% | High |
| Ziprasidone | 0.4 | 4.8 | 12.00 | 40-85% | Low |
Experimental Protocols
The data presented in this guide are derived from two primary experimental methodologies: in vitro radioligand binding assays and in vivo positron emission tomography (PET) imaging.
In Vitro Radioligand Competition Binding Assay
This technique is used to determine the binding affinity (Ki) of a drug for a specific receptor.
Objective: To quantify the affinity of this compound and other antipsychotics for 5-HT2A and D2 receptors.
Materials:
-
Cell membranes from cell lines expressing human recombinant 5-HT2A or D2 receptors (e.g., CHO or HEK-293 cells).
-
Radioligand specific for the receptor of interest (e.g., [3H]ketanserin for 5-HT2A, [3H]spiperone or [11C]raclopride for D2).
-
Test compounds (this compound and other antipsychotics) at various concentrations.
-
Incubation buffer, wash buffer, and scintillation fluid.
-
Glass fiber filters and a cell harvester for filtration.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cells expressing the target receptor are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.
-
Assay Setup: A reaction mixture is prepared in assay tubes containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated at a specific temperature for a set duration to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Receptor Occupancy Measurement by Positron Emission Tomography (PET)
PET is a non-invasive imaging technique used to measure the in vivo occupancy of receptors by a drug in the human brain.
Objective: To determine the percentage of 5-HT2A and D2 receptors occupied by this compound at therapeutic doses.
Materials:
-
A PET scanner.
-
Radiotracers specific for the receptors of interest (e.g., [11C]N-methyl-spiperone for 5-HT2A and [11C]raclopride for D2).
-
Human subjects (patients or healthy volunteers).
-
Arterial blood sampling equipment to measure the concentration of the radiotracer in the plasma.
Procedure:
-
Baseline Scan: A baseline PET scan is performed on the subject before administration of the drug to measure the baseline density of the target receptors. The radiotracer is injected intravenously, and its distribution in the brain is monitored over time.
-
Drug Administration: The subject is then treated with a therapeutic dose of this compound.
-
Post-Dosing Scan: After the drug has reached a steady-state concentration in the brain, a second PET scan is performed using the same radiotracer.
-
Image Acquisition and Analysis: Dynamic images of the brain are acquired during both scans. Regions of interest (ROIs) corresponding to brain areas with high densities of the target receptors (e.g., striatum for D2, frontal cortex for 5-HT2A) are defined.
-
Quantification of Receptor Occupancy: The binding potential (BP) of the radiotracer in the ROIs is calculated for both the baseline and post-dosing scans. The receptor occupancy is then calculated as the percentage reduction in the binding potential after drug administration. Plasma levels of the drug and its metabolites are also measured and correlated with receptor occupancy.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways, the experimental workflow for determining receptor occupancy, and the logical relationship underpinning this compound's low EPS profile.
Caption: D2 receptor signaling in motor control and induction of EPS.
Caption: 5-HT2A receptor signaling pathway.
Caption: Workflow for PET receptor occupancy studies.
Caption: this compound's dual action leading to low EPS.
References
A Comparative Analysis of the Cardiac Safety Profiles of Cyamemazine and Other Phenothiazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cardiac safety profile of cyamemazine with other selected phenothiazine antipsychotics. The information presented is based on preclinical and clinical data, with a focus on key indicators of cardiotoxicity, including ion channel interactions and effects on cardiac repolarization.
Executive Summary
Phenothiazine antipsychotics are a class of drugs effective in managing various psychiatric disorders. However, their use is associated with a risk of cardiotoxicity, primarily manifested as QT interval prolongation, which can lead to life-threatening arrhythmias like Torsades de Pointes (TdP). This guide demonstrates that while phenothiazines as a class exhibit a potential for cardiac adverse effects, this compound displays a comparatively favorable cardiac safety profile. This is evidenced by its lower potency in blocking the hERG potassium channel and a reduced propensity to prolong the QT interval at therapeutic concentrations compared to other members of this class, such as thioridazine and chlorpromazine.
Comparative Effects on Cardiac Ion Channels
The primary mechanism underlying phenothiazine-induced QT prolongation is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization. The half-maximal inhibitory concentration (IC50) is a key metric for assessing a compound's potency in blocking this channel. A lower IC50 value indicates a higher blocking potency and a greater potential for cardiotoxicity.
Table 1: Comparative hERG Channel Inhibition of this compound and Other Phenothiazines
| Compound | hERG IC50 (nM) | Reference(s) |
| This compound | 470 | [1] |
| Monodesmethyl this compound (metabolite) | 700 | [2] |
| This compound sulfoxide (metabolite) | 1530 | [2] |
| Thioridazine | 224 | [3] |
| Chlorpromazine | 1561 - 21600 | [3] |
| Levomepromazine | Data not consistently available in searched literature | |
| Trifluoperazine | 1406 | |
| Perphenazine | 1003 | |
| Prochlorperazine | 22600 - 42100 |
Note: IC50 values can vary depending on the experimental conditions.
As shown in Table 1, thioridazine exhibits the most potent hERG channel blockade with the lowest IC50 value. This compound's IC50 is higher than that of thioridazine, suggesting a lower intrinsic risk. Chlorpromazine shows a wide range of reported IC50 values, but they are generally higher than that of this compound. The metabolites of this compound, monodesmethyl this compound and this compound sulfoxide, have even higher IC50 values, indicating a lower risk of contributing to cardiotoxicity.
Beyond the hERG channel, phenothiazines can also affect other cardiac ion channels, including sodium (INa) and calcium (ICa) channels. At a concentration of 1 µM, this compound and its metabolites did not significantly affect INa, Ito, Isus, or IK1 currents. This compound sulfoxide had no effect on ICa at this concentration, while monodesmethyl this compound showed only a slight inhibition of ICa current.
In Vivo Effects on QT Interval Prolongation
Animal models, particularly the guinea pig, are valuable for assessing the in vivo effects of drugs on the QT interval.
Table 2: Comparative In Vivo QT Prolongation Data
| Compound | Species | Dose | Effect on QTc Interval | Reference(s) |
| This compound | Guinea Pig | 5 mg/kg i.v. | No significant prolongation | |
| This compound Metabolites | Guinea Pig | 5 mg/kg i.v. | No significant prolongation | |
| Thioridazine | - | - | Known to cause significant prolongation | |
| Chlorpromazine | - | - | Associated with QT prolongation | |
| Levomepromazine | - | - | Very rare cases of QT interval prolongation reported | |
| Trifluoperazine | - | - | Noted to have potential for QT prolongation | |
| Perphenazine | - | - | Associated with a risk of QT prolongation |
In anesthetized guinea pigs, neither this compound nor its metabolites significantly prolonged the QTc interval at a dose of 5 mg/kg i.v. This is in contrast to other phenothiazines like thioridazine and chlorpromazine, which are clinically associated with a higher risk of QT prolongation.
Signaling Pathways in Phenothiazine-Induced Cardiotoxicity
The cardiotoxic effects of phenothiazines can involve complex signaling pathways. For thioridazine, a proposed mechanism involves the generation of reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress. This, in turn, can impair the proper functioning of the hERG channel and activate L-type calcium channels, contributing to delayed repolarization and arrhythmias.
Caption: Proposed signaling pathway for thioridazine-induced cardiotoxicity.
Experimental Protocols
hERG Channel Inhibition Assay (Patch-Clamp)
The inhibitory effects of phenothiazines on the hERG potassium channel are typically assessed using the whole-cell patch-clamp technique on mammalian cell lines (e.g., HEK 293) stably expressing the hERG channel.
Caption: Generalized workflow for a patch-clamp experiment to assess hERG inhibition.
Methodology:
-
Cell Culture: HEK 293 cells stably transfected with the hERG gene are cultured under standard conditions.
-
Electrophysiological Recording: Whole-cell currents are recorded using a patch-clamp amplifier. Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an internal solution containing KCl, MgCl2, EGTA, and HEPES. The external solution typically contains NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES.
-
Voltage Protocol: A specific voltage protocol is applied to elicit hERG currents. For example, cells are held at a holding potential of -80 mV, depolarized to +20 mV to activate the channels, and then repolarized to -50 mV to record the tail current.
-
Drug Application: The test compound is applied at increasing concentrations to determine a concentration-response curve.
-
Data Analysis: The inhibition of the hERG tail current at each concentration is calculated relative to the baseline current. The IC50 value is then determined by fitting the concentration-response data to the Hill equation.
In Vivo QT Interval Measurement (Guinea Pig Model)
The anesthetized guinea pig is a commonly used model for assessing the effects of drugs on the QT interval.
Methodology:
-
Animal Preparation: Male Hartley guinea pigs are anesthetized (e.g., with sodium pentobarbital).
-
ECG Recording: Subcutaneous needle electrodes are inserted to record a standard Lead II electrocardiogram (ECG).
-
Drug Administration: The test compound is administered intravenously (i.v.) or via another appropriate route.
-
Data Acquisition and Analysis: The ECG is continuously recorded before and after drug administration. The QT interval is measured and corrected for heart rate (QTc) using a formula such as Bazett's or Fridericia's correction. The change in QTc from baseline is then calculated.
Clinical Implications and Conclusions
The preclinical data presented in this guide align with clinical observations. Thioridazine has a well-documented association with significant QT prolongation and is considered to have a high risk of inducing TdP. Chlorpromazine also carries a risk of QT prolongation. In contrast, the available evidence for this compound suggests a more favorable cardiac safety profile. Its lower potency for hERG channel blockade and the lack of significant QT prolongation in in vivo models at relevant concentrations indicate a reduced risk of proarrhythmic events compared to other phenothiazines.
This comparative analysis underscores the importance of considering the specific cardiac safety profile of individual drugs within a therapeutic class. For researchers and drug development professionals, these findings highlight this compound as a phenothiazine with a potentially wider therapeutic window from a cardiac safety perspective. However, as with all antipsychotics, careful patient selection and monitoring are crucial.
Caption: Relative cardiac risk profile of selected phenothiazines based on preclinical data.
References
Replicating clinical findings of cyamemazine's anxiolytic properties in preclinical studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anxiolytic properties of cyamemazine, a phenothiazine antipsychotic with notable anxiolytic effects, against established anxiolytic agents, diazepam and buspirone, in preclinical models. The data presented herein is collated from various preclinical studies to offer a comprehensive overview for researchers in the field of neuropsychopharmacology and drug development.
Executive Summary
This compound has demonstrated significant anxiolytic-like effects in preclinical studies, which align with its clinical observations. Its unique pharmacological profile, characterized by antagonism at multiple dopamine and serotonin receptors, distinguishes it from classic anxiolytics. This guide summarizes the key preclinical findings, compares its efficacy with diazepam (a benzodiazepine) and buspirone (a 5-HT1A receptor partial agonist), and provides detailed experimental methodologies to facilitate the replication and further investigation of these findings.
Comparative Efficacy in Preclinical Anxiety Models
The anxiolytic potential of this compound has been primarily evaluated using the elevated plus-maze (EPM) and the light-dark box (LDB) tests in mice. These models are widely accepted for screening anxiolytic drugs.
Data Presentation
| Drug | Test | Dosing Regimen | Dosage | Key Finding |
| This compound | Elevated Plus-Maze (EPM) | Chronic | 0.25 - 1 mg/kg | Significantly increased time spent in the open arms[1] |
| Light-Dark Box (LDB) | Acute | 0.375 mg/kg | Demonstrated anxiolytic-like activity[1] | |
| Diazepam | Elevated Plus-Maze (EPM) | Acute & Chronic | 1.5 - 2 mg/kg | Increased percentage of time spent in the open arms[2][3] |
| Buspirone | Light-Dark Box (LDB) | Acute | 3.16 - 17.8 mg/kg (i.p.) | Produced significant increases in time mice spent in the lit area[4] |
Mechanism of Action: A Multi-Receptor Antagonist
This compound's anxiolytic effects are attributed to its complex pharmacology. It acts as an antagonist at several key neurotransmitter receptors:
-
Serotonin 5-HT2A Receptors: Antagonism at these receptors is a feature it shares with atypical antipsychotics and is thought to contribute to its anxiolytic and antidepressant properties.
-
Serotonin 5-HT2C Receptors: Blockade of these receptors is strongly implicated in its anxiolytic effects. 5-HT2C receptor antagonism can lead to an increase in dopamine and norepinephrine release in certain brain regions, which may contribute to the reduction of anxiety.
-
Serotonin 5-HT3 Receptors: Antagonism at this receptor subtype may also play a role in its anxiolytic profile.
-
Dopamine D2 Receptors: Like other antipsychotics, this compound blocks D2 receptors, which is central to its antipsychotic effects. However, its potent serotonin receptor antagonism likely modulates its overall clinical profile, including a lower propensity for extrapyramidal side effects at anxiolytic doses.
Proposed Anxiolytic Signaling Pathway of this compound
The primary proposed mechanism for this compound's anxiolytic action involves the blockade of 5-HT2C receptors. This action is thought to disinhibit downstream pathways, leading to an increase in the release of dopamine and norepinephrine in brain regions associated with mood and anxiety, such as the prefrontal cortex.
Experimental Protocols
Detailed methodologies for the key preclinical assays are provided below to ensure reproducibility.
Elevated Plus-Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents. It is based on the animal's natural aversion to open and elevated spaces.
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 40-70 cm).
-
Two open arms (e.g., 30 x 5 cm) and two closed arms (e.g., 30 x 5 x 15 cm) arranged opposite to each other.
-
A central platform (e.g., 5 x 5 cm) connects the arms.
-
The apparatus should be made of a non-porous material for easy cleaning.
Procedure:
-
Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Administer the test compound or vehicle at the appropriate time before testing.
-
Place the mouse on the central platform facing one of the closed arms.
-
Allow the mouse to explore the maze for a 5-minute period.
-
Record the session using a video camera mounted above the maze.
-
Analyze the recording for the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
-
Thoroughly clean the maze with a 70% ethanol solution between each trial.
Light-Dark Box (LDB) Test
The LDB test is another common assay for assessing anxiety-like behavior. It is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas.
Apparatus:
-
A rectangular box divided into two compartments: a small, dark compartment (approximately one-third of the box) and a large, illuminated compartment (approximately two-thirds of the box).
-
An opening (e.g., 7.5 x 7.5 cm) in the partition allows the animal to move between the two compartments.
-
The light intensity in the illuminated compartment should be approximately 400-600 lux.
Procedure:
-
Acclimate the animals to the testing room for at least 1 hour prior to the test.
-
Administer the test compound or vehicle at the designated time before the experiment.
-
Place the mouse in the center of the illuminated compartment, facing away from the opening.
-
Allow the animal to freely explore the apparatus for a 5 to 10-minute session.
-
Record the session with a video camera.
-
Analyze the following behavioral parameters:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
-
An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic effect.
-
Clean the apparatus thoroughly with 70% ethanol between each animal.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical study investigating the anxiolytic effects of a novel compound.
Conclusion
Preclinical evidence strongly suggests that this compound possesses anxiolytic properties, distinguishing it from many other antipsychotic agents. Its efficacy in established animal models of anxiety, such as the elevated plus-maze and the light-dark box, warrants further investigation into its therapeutic potential for anxiety disorders, particularly in patient populations where co-morbid psychosis or treatment-resistant anxiety is a concern. The multi-receptor antagonist profile of this compound, especially its potent 5-HT2C receptor blockade, presents a promising avenue for the development of novel anxiolytic agents. The detailed protocols provided in this guide are intended to support the research community in further exploring the neuropharmacological basis of this compound's anxiolytic effects and in the broader search for improved treatments for anxiety-related conditions.
References
- 1. This compound as an anxiolytic drug on the elevated plus maze and light/dark paradigm in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of diazepam on behavioural and antinociceptive responses to the elevated plus-maze in male mice depend upon treatment regimen and prior maze experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of routes of administration and time course effects of zacopride and buspirone in mice using an automated light/dark test - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacodynamics of Cyamemazine and its Active N-desmethyl Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacodynamic properties of the atypical antipsychotic cyamemazine and its principal active metabolite, N-desmethylthis compound. The data presented herein is compiled from a comprehensive review of preclinical and clinical research, offering insights into the receptor binding affinities, functional activities, and the resulting pharmacological profile of these two compounds.
Introduction
This compound is a phenothiazine antipsychotic with a pharmacological profile that confers atypical properties, including a low propensity for extrapyramidal side effects and notable anxiolytic effects.[1][2][3] Following administration, this compound is metabolized in the liver, primarily through N-demethylation, to form N-desmethylthis compound. This metabolite is pharmacologically active and circulates in the plasma at concentrations often exceeding those of the parent drug, thus contributing significantly to the overall clinical effects of this compound treatment.[1] This guide aims to delineate the distinct and overlapping pharmacodynamic characteristics of this compound and N-desmethylthis compound to aid in the understanding of their combined therapeutic actions.
Comparative Receptor Binding Affinities
The following tables summarize the in vitro binding affinities (Ki, in nM) of this compound and N-desmethylthis compound for key dopamine and serotonin receptors implicated in the therapeutic effects of antipsychotic medications. Lower Ki values indicate higher binding affinity.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Receptor Subtype | This compound | N-desmethylthis compound | Reference |
| D1 | 3.9 | - | [4] |
| D2 | 5.8 - 12 | 12 | |
| D2L | 4.6 | - | |
| D2S | 3.3 | - | |
| D3 | 6.2 | - | |
| D4.2 | 8.5 | - | |
| D4.4 | - | - | |
| D5 | 10.7 | - |
Table 2: Serotonin Receptor Binding Affinities (Ki, nM)
| Receptor Subtype | This compound | N-desmethylthis compound | Reference |
| 5-HT1A | - | - | |
| 5-HT2A | 1.5 | 1.5 | |
| 5-HT2C | 11.8 - 12 | 12 | |
| 5-HT3 | 2900 | - | |
| 5-HT7 | 22 | - |
Table 3: Other Receptor Binding Affinities (Ki, nM)
| Receptor Subtype | This compound | N-desmethylthis compound | This compound Sulfoxide | Reference |
| Histamine H1 | - | - | 15 |
Note: A hyphen (-) indicates that data was not available in the reviewed literature.
In Vivo Receptor Occupancy
Positron Emission Tomography (PET) studies in patients treated with this compound have provided in vivo data on the occupancy of dopamine D2 and serotonin 5-HT2A receptors by the parent drug and its metabolites. These studies confirm the significant contribution of N-desmethylthis compound to receptor blockade in the brain.
Table 4: In Vivo Apparent Binding Affinities (Ki app, nM) of N-desmethylthis compound
| Receptor | Ki app (nM) | Reference |
| Dopamine D2 (Striatal) | 48.7 | |
| Serotonin 5-HT2A (Frontal Cortex) | 10.6 |
These in vivo findings highlight the higher affinity of N-desmethylthis compound for 5-HT2A receptors over D2 receptors, a characteristic shared with the parent compound and consistent with the low incidence of extrapyramidal symptoms.
Functional Activity
Both this compound and N-desmethylthis compound act as antagonists at dopamine D2 and serotonin 5-HT2A receptors. This dual antagonism is a hallmark of atypical antipsychotics and is believed to contribute to their favorable side-effect profile.
The anxiolytic properties of this compound are attributed to its potent antagonism of 5-HT2C receptors. Given that N-desmethylthis compound exhibits a similar high affinity for the 5-HT2C receptor, it is likely a key contributor to the anxiolytic effects observed during this compound treatment.
Experimental Protocols
In Vitro Receptor Binding Assays
-
Objective: To determine the affinity of a compound for a specific receptor.
-
Methodology:
-
Membrane Preparation: Membranes from cells expressing the recombinant human receptor of interest (e.g., CHO or HEK-293 cells) or from specific brain regions (e.g., rat cerebral cortex) are prepared.
-
Radioligand Incubation: The membranes are incubated with a specific radioligand for the target receptor (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the test compound (this compound or N-desmethylthis compound).
-
Separation of Bound and Free Ligand: The incubation mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
-
In Vivo Receptor Occupancy Studies using Positron Emission Tomography (PET)
-
Objective: To measure the percentage of receptors occupied by a drug in the living brain.
-
Methodology:
-
Radiotracer Administration: A radiolabeled ligand specific for the receptor of interest (e.g., [11C]raclopride for D2 receptors or [11C]N-methyl-spiperone for 5-HT2A receptors) is injected intravenously into the study participant.
-
PET Scanning: The distribution of the radiotracer in the brain is measured over time using a PET scanner.
-
Baseline Scan: A baseline PET scan is performed before the administration of the drug to measure the baseline receptor density.
-
Post-Drug Scan: After administration of this compound, a second PET scan is performed to measure the reduced binding of the radiotracer due to receptor occupancy by the drug and its metabolites.
-
Data Analysis: The receptor occupancy is calculated as the percentage reduction in radiotracer binding from the baseline to the post-drug scan. The apparent in vivo inhibition constant (Ki app) can be estimated by correlating receptor occupancy with the plasma concentrations of the drug and its active metabolites.
-
Visualizations
Caption: Metabolic conversion of this compound to its active metabolite.
Caption: Receptor interactions of this compound and its metabolite.
Conclusion
The pharmacodynamic profiles of this compound and its active metabolite, N-desmethylthis compound, are remarkably similar, with both compounds exhibiting high affinity and antagonistic activity at serotonin 5-HT2A and 5-HT2C receptors, and moderate affinity for dopamine D2 receptors. The higher plasma concentrations of N-desmethylthis compound suggest that it plays a crucial role in the sustained therapeutic effects and favorable side-effect profile of this compound. This comparative analysis underscores the importance of considering the contribution of active metabolites in understanding the overall pharmacological action of a parent drug.
References
- 1. Active this compound metabolites in patients treated with this compound (Tercian®): influence on cerebral dopamine D2 and serotonin 5-HT (2A) receptor occupancy as measured by positron emission tomography (PET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Affinity of this compound metabolites for serotonin, histamine and dopamine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Binding of levomepromazine and this compound to human recombinant dopamine receptor subtypes [scielo.isciii.es]
Safety Operating Guide
Navigating the Safe Disposal of Cyamemazine: A Guide for Laboratory Professionals
For Immediate Release
Proper disposal of pharmaceutical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance for researchers, scientists, and drug development professionals on the appropriate procedures for the disposal of Cyamemazine, an antipsychotic medication. Adherence to these protocols is vital to ensure the safety of personnel and to mitigate potential environmental contamination.
Understanding the Hazard Profile of this compound
The classification of this compound as a hazardous substance presents some ambiguity. While some Safety Data Sheets (SDS) indicate that it is not a hazardous substance or mixture, others highlight its potential for environmental toxicity. Specifically, this compound is noted as being very toxic to aquatic life with long-lasting effects. Therefore, a cautious approach to its disposal is warranted to prevent its release into the environment.
Primary Disposal Recommendations
The most responsible method for the disposal of this compound is through a licensed hazardous material disposal company. This ensures that the compound is handled and treated in accordance with all applicable federal, state, and local regulations.
| Disposal Method | Recommendation | Key Considerations |
| Licensed Hazardous Waste Contractor | Highly Recommended | Ensures compliance with all regulations. The contractor will handle all aspects of disposal, including incineration or other approved methods. |
| Incineration | Recommended Alternative | If a licensed contractor is not utilized, incineration at a permitted facility is the next best option. This should be performed in an incinerator equipped with an afterburner and scrubber to prevent the release of toxic fumes. |
| Drug Take-Back Programs | Viable for Small Quantities | Some institutional or community-based drug take-back programs may accept research compounds. Verify acceptance with the program operator. |
| Landfill | Not Recommended | Due to the environmental toxicity of this compound, disposal in a standard landfill is strongly discouraged. |
| Sewer/Drain Disposal | Strictly Prohibited | Flushing this compound down the drain can lead to significant aquatic contamination and is a violation of environmental regulations. |
Experimental Protocols for In-Lab Handling and Preparation for Disposal
While specific experimental protocols for the disposal of this compound are not detailed in available literature, the following general procedures should be followed when preparing the compound for disposal by a licensed contractor:
-
Segregation: Unused or expired this compound should be segregated from other laboratory waste.
-
Containerization: Place the material in a clearly labeled, sealed, and non-reactive container. The label should include the chemical name ("this compound"), the quantity, and any known hazard warnings (e.g., "Caution: Environmental Hazard").
-
Documentation: Maintain a detailed record of the amount of this compound designated for disposal.
-
Storage: Store the container in a secure, designated waste accumulation area away from incompatible materials.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
